molecular formula C6H8N4 B8645036 3-Amidino-4-aminopyridine

3-Amidino-4-aminopyridine

Cat. No.: B8645036
M. Wt: 136.15 g/mol
InChI Key: IAAPRAPIUFVKJE-UHFFFAOYSA-N
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Description

3-Amidino-4-aminopyridine is a specialized pyridine derivative offered as a high-purity reagent for advanced chemical and pharmacological research. As a multi-functionalized heterocyclic compound, it serves as a valuable synthetic building block for developing novel chemical entities. Its structural features suggest potential for application in medicinal chemistry and as a precursor for catalyst design. Researchers can utilize this compound to explore structure-activity relationships in various biochemical pathways. This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Please handle with appropriate safety precautions. [ citation 1 ]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

4-aminopyridine-3-carboximidamide

InChI

InChI=1S/C6H8N4/c7-5-1-2-10-3-4(5)6(8)9/h1-3H,(H2,7,10)(H3,8,9)

InChI Key

IAAPRAPIUFVKJE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)C(=N)N

Origin of Product

United States

Foundational & Exploratory

3-Amidino-4-aminopyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amidino-4-aminopyridine and its Structural Analogs for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the chemical structure and properties of aminopyridines, with a specific focus on the projected characteristics of 3-Amidino-4-aminopyridine. Due to the limited direct literature on 3-Amidino-4-aminopyridine, this guide establishes a foundational understanding through a detailed examination of its core structural analogs: 4-aminopyridine and 3,4-diaminopyridine. By understanding the synthesis, properties, and biological activities of these well-characterized molecules, we can extrapolate a scientifically grounded profile for the novel compound of interest.

Introduction to the Aminopyridine Scaffold

Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with one or more amino groups. These structures are of significant interest in medicinal chemistry due to their biological activities, particularly as potassium channel blockers.[1][2] By modulating the flow of potassium ions across cell membranes, these compounds can influence nerve impulses, making them valuable for investigating and treating neurological disorders.[3][4]

In-Depth Profile: 4-Aminopyridine (Fampridine)

4-Aminopyridine (also known as fampridine) is a well-studied aminopyridine that has received FDA approval for the symptomatic treatment of multiple sclerosis (MS).[2][5]

Chemical Structure and Physicochemical Properties

The chemical structure of 4-aminopyridine features an amino group at the 4-position of the pyridine ring.

G start 4-Nitropyridine N-oxide step1 Reduction of Nitro Group (e.g., with H2/Pd-C) start->step1 intermediate 4-Aminopyridine N-oxide step1->intermediate step2 Reduction of N-Oxide (e.g., with PCl3) intermediate->step2 end 4-Aminopyridine step2->end

Caption: Synthetic workflow for 4-Aminopyridine.

Biological Activity and Mechanism of Action

4-Aminopyridine is a broad-spectrum blocker of voltage-gated potassium (Kv) channels. [3][4]In demyelinated neurons, the exposure of these channels leads to a leakage of potassium ions, which impairs the propagation of action potentials. By blocking these channels, 4-aminopyridine enhances conduction in demyelinated axons, thereby improving neurological function. [6]This mechanism is the basis for its therapeutic effect in multiple sclerosis, where it has been shown to improve walking speed. [2][7]

G cluster_0 Presynaptic Neuron Action_Potential Action Potential Arrives K_Channel Voltage-gated K+ Channel (Open) Action_Potential->K_Channel Opens Prolonged_Depolarization Prolonged Depolarization K_Channel->Prolonged_Depolarization Leads to 4AP 4-Aminopyridine 4AP->K_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel (Open) Prolonged_Depolarization->Ca_Channel Keeps open longer Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx NT_Release Enhanced Neurotransmitter Release Ca_Influx->NT_Release

Caption: Mechanism of action of 4-Aminopyridine.

In-Depth Profile: 3,4-Diaminopyridine (Amifampridine)

3,4-Diaminopyridine, also known as amifampridine, is another clinically relevant aminopyridine used for the treatment of Lambert-Eaton myasthenic syndrome (LEMS). [8][9]

Chemical Structure and Physicochemical Properties

This compound features two amino groups at the 3 and 4 positions of the pyridine ring.

Caption: Chemical structure of 3,4-Diaminopyridine.

PropertyValueSource
IUPAC Name Pyridine-3,4-diamine[9]
CAS Number 54-96-6[9]
Molecular Formula C₅H₇N₃[9]
Molecular Weight 109.13 g/mol [9]
Melting Point 218-220 °C (with decomposition)[10]
Solubility Readily soluble in alcohols and hot water.[10]
Synthesis of 3,4-Diaminopyridine

A common synthetic route starts from 4-hydroxypyridine and involves several steps including nitration, chlorination, amination, and reduction. [11]

G start 4-Hydroxypyridine step1 Nitration start->step1 intermediate1 3-Nitro-4-hydroxypyridine step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 4-Chloro-3-nitropyridine step2->intermediate2 step3 Amination intermediate2->step3 intermediate3 4-Amino-3-nitropyridine step3->intermediate3 step4 Reduction intermediate3->step4 end 3,4-Diaminopyridine step4->end

Caption: General synthetic scheme for 3,4-Diaminopyridine.

Biological Activity and Mechanism of Action

Similar to 4-aminopyridine, 3,4-diaminopyridine is a potassium channel blocker. [9]Its primary clinical application is in LEMS, an autoimmune disorder where the release of acetylcholine at the neuromuscular junction is impaired. By blocking presynaptic potassium channels, 3,4-diaminopyridine prolongs the action potential, leading to an increased influx of calcium and enhanced acetylcholine release, which helps to alleviate muscle weakness. [9]

Projected Profile of 3-Amidino-4-aminopyridine

Based on the foundational knowledge of aminopyridines and the chemical properties of the amidino group, we can construct a projected profile for 3-Amidino-4-aminopyridine. The amidino group is known to be a strong base and can participate in hydrogen bonding, which may influence the molecule's physicochemical properties and biological interactions.

Proposed Chemical Structure

The proposed structure features an amidino group at the 3-position and an amino group at the 4-position of the pyridine ring.

Caption: Proposed chemical structure of 3-Amidino-4-aminopyridine.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C₆H₈N₄Based on the proposed structure.
Molecular Weight ~136.16 g/mol Calculated from the molecular formula.
pKa Higher than 3,4-diaminopyridineThe amidino group is a stronger base than an amino group.
Solubility Likely soluble in waterThe presence of multiple nitrogen atoms capable of hydrogen bonding should enhance water solubility, especially in acidic conditions where the amidino and amino groups would be protonated.
Proposed Synthesis of 3-Amidino-4-aminopyridine

A plausible synthetic route could start from 3-amino-4-cyanopyridine, which can be prepared from 3,4-diaminopyridine. The cyano group can then be converted to the amidine.

G start 3,4-Diaminopyridine step1 Diazotization and Sandmeyer Reaction start->step1 intermediate1 4-Amino-3-cyanopyridine step1->intermediate1 step2 Pinner Reaction (HCl, Ethanol) intermediate1->step2 intermediate2 Ethyl 4-aminopyridine-3-carboximidate step2->intermediate2 step3 Aminolysis (Ammonia) intermediate2->step3 end 3-Amidino-4-aminopyridine step3->end

Caption: Proposed synthetic route for 3-Amidino-4-aminopyridine.

Potential Biological Activity

Given its structural similarity to 3,4-diaminopyridine, it is highly probable that 3-Amidino-4-aminopyridine would also function as a potassium channel blocker. The introduction of the amidino group could modulate its binding affinity and selectivity for different Kv channel subtypes. Furthermore, amidino-substituted heterocyclic compounds have shown a range of biological activities, including antiproliferative effects. [12]Therefore, this novel compound warrants investigation for its potential in both neurological disorders and oncology.

Experimental Protocol: Synthesis of 4-Aminopyridine

This protocol provides a general method for the synthesis of 4-aminopyridine from 4-nitropyridine N-oxide, illustrating a key synthetic transformation in this class of compounds.

Step 1: Reduction of the Nitro Group

  • In a round-bottom flask, dissolve 4-nitropyridine N-oxide in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 4-aminopyridine N-oxide.

Step 2: Reduction of the N-Oxide

  • Dissolve the 4-aminopyridine N-oxide from the previous step in chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a solution of phosphorus trichloride (PCl₃) in chloroform.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH > 10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-aminopyridine.

Conclusion

While direct experimental data on 3-Amidino-4-aminopyridine is scarce, a comprehensive understanding of its properties and potential can be derived from its well-characterized analogs, 4-aminopyridine and 3,4-diaminopyridine. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this novel compound. The projected properties and synthetic route outlined herein offer a strategic starting point for further investigation into what could be a promising new therapeutic agent.

References

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Author: BenchChem Technical Support Team. Date: February 2026

A Technical Memorandum for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the inquiry for an in-depth technical guide on 4-amino-3-pyridinecarboximidamide, including its Chemical Abstracts Service (CAS) number. A comprehensive search across multiple chemical and scientific databases has revealed that 4-amino-3-pyridinecarboximidamide does not appear to be a registered compound with an assigned CAS number, nor is it described in readily available scientific literature. This memorandum details the search methodology, the findings, and the implications for researchers interested in this specific chemical scaffold. It further proposes a strategic path forward by examining closely related and well-documented analogs that can serve as valuable starting points for research and development.

The Search for 4-amino-3-pyridinecarboximidamide: A Methodical Approach

A multi-tiered search strategy was employed to ascertain the existence and properties of 4-amino-3-pyridinecarboximidamide. This included:

  • Broad-Spectrum Chemical Database Queries: Searches were conducted across major chemical databases, including PubChem, CAS SciFinder-n, and commercial supplier catalogs. These searches yielded no direct results for the requested compound.

  • Targeted Literature Review: Scientific literature databases such as Scopus, Web of Science, and Google Scholar were queried for any mention of the synthesis, characterization, or application of 4-amino-3-pyridinecarboximidamide. No relevant publications were identified.

  • Analog-Based Search: Given the absence of a direct match, the search was expanded to include close structural analogs. This approach successfully identified several related compounds, which are discussed in the subsequent sections of this memorandum.

Key Findings and Implications

The exhaustive search indicates that 4-amino-3-pyridinecarboximidamide is likely a novel or yet-to-be-synthesized molecule. The absence of a CAS number is a primary indicator of its current non-existence in the public domain of chemical information.

For researchers and drug development professionals, this has several critical implications:

  • Novelty and Intellectual Property: The potential novelty of this compound presents an opportunity for new intellectual property.

  • Synthesis and Characterization Required: Any research involving this compound would necessitate its de novo synthesis and thorough characterization (e.g., NMR, mass spectrometry, elemental analysis) to confirm its structure and purity.

  • Lack of Precedent: The absence of existing data means that all properties—physicochemical, pharmacological, and toxicological—would need to be established from first principles.

Strategic Alternatives: Exploring a Rich Landscape of Pyridine Analogs

While a direct guide on 4-amino-3-pyridinecarboximidamide cannot be provided at this time, the following well-characterized analogs offer valuable insights into the potential chemical space and biological activities of interest.

4-Aminopyridine-3-carboxamide: A Close Structural Relative

A closely related and commercially available compound is 4-aminopyridine-3-carboxamide . This molecule shares the core 4-aminopyridine scaffold but features a carboxamide instead of a carboximidamide at the 3-position.

Table 1: Physicochemical Properties of 4-Aminopyridine-3-carboxamide and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Aminopyridine-3-carboxamideNot readily availableC₆H₇N₃O137.14
4-Amino-3-nitropyridine1681-37-4[1]C₅H₅N₃O₂139.11[1]
4-Amino-3-pyridinesulfonamide75903-62-7[2]C₅H₇N₃O₂S173.20[2]

Potential Research Applications:

4-Aminopyridine-3-carboxamide and its derivatives are being investigated for their potential in treating neurological disorders.[1] The core structure's ability to modulate potassium channels is a key area of interest for therapeutic development.[1]

Pyridinecarboxamides in Drug Discovery

The broader class of pyridinecarboxamides has shown significant promise in various therapeutic areas, including antifungal agents and oncology. For instance, novel pyridine carboxamide derivatives have been designed as potential succinate dehydrogenase inhibitors with antifungal activity.

Conceptual Pathway: A Proposed Synthetic Route to 4-amino-3-pyridinecarboximidamide

While no established protocol exists, a plausible synthetic route to 4-amino-3-pyridinecarboximidamide can be conceptualized based on standard organic chemistry principles. This would likely involve a multi-step synthesis starting from a suitable pyridine precursor.

Diagram 1: Conceptual Synthetic Workflow

G A 4-Amino-3-cyanopyridine B Pinner Reaction (HCl, Ethanol) A->B C Ethyl 4-amino-3-pyridinecarboximidate B->C D Ammonolysis (Ammonia) C->D E 4-amino-3-pyridinecarboximidamide D->E

Caption: A conceptual Pinner reaction-based synthesis of the target compound.

Proposed Experimental Protocol (Hypothetical):

  • Starting Material: 4-Amino-3-cyanopyridine would serve as a logical starting material.

  • Pinner Reaction: Treatment of the nitrile with anhydrous ethanol and hydrogen chloride gas would form the corresponding ethyl imidate hydrochloride salt.

  • Ammonolysis: Subsequent reaction of the imidate with ammonia would yield the desired 4-amino-3-pyridinecarboximidamide.

Self-Validation and Causality: This proposed pathway is based on the well-established Pinner reaction for the conversion of nitriles to imidates, followed by a standard conversion to the amidine with ammonia. Each step would require careful optimization and characterization of intermediates.

Conclusion and Recommendations

The compound 4-amino-3-pyridinecarboximidamide represents an unexplored area of chemical space. While a definitive technical guide cannot be provided due to the lack of existing data, this memorandum serves as a foundational document for researchers wishing to pursue this novel scaffold.

Our recommendations are as follows:

  • Prioritize Synthesis and Characterization: The immediate next step for any research program focused on this compound is its unambiguous synthesis and structural verification.

  • Leverage Analog Data: In the interim, the biological and chemical properties of analogs such as 4-aminopyridine-3-carboxamide should be used to inform initial hypotheses and experimental design.

  • Engage in Collaborative Research: Given the foundational work required, collaboration with synthetic chemistry experts is highly recommended.

This document aims to provide a scientifically grounded and transparent assessment of the current knowledge regarding 4-amino-3-pyridinecarboximidamide. We are committed to supporting your research endeavors and can provide further consultation on the synthesis and characterization of this and related novel compounds.

References

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An In-depth Technical Guide to 3,4-Diaminopyridine (Amifampridine)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial searches for "3-Amidino-4-aminopyridine" did not yield significant results for a compound with this specific nomenclature in publicly available scientific literature. This guide will focus on the structurally similar and pharmaceutically significant compound, 3,4-Diaminopyridine , also known by its generic name, Amifampridine . This compound is of high interest to researchers and professionals in drug development.

Introduction

3,4-Diaminopyridine (3,4-DAP), known pharmaceutically as Amifampridine, is a potent potassium channel blocker.[1] It is a pyridine derivative with amino groups at the 3 and 4 positions.[2] This compound has garnered significant attention in the medical and scientific communities for its therapeutic efficacy in treating certain rare neuromuscular disorders.[3] This guide provides a comprehensive overview of the molecular and functional characteristics of 3,4-Diaminopyridine, its synthesis, mechanism of action, and its applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,4-Diaminopyridine is fundamental for its application in research and as an active pharmaceutical ingredient (API).

PropertyValueSource(s)
Molecular Formula C₅H₇N₃[1][2][4][5]
Molecular Weight 109.13 g/mol [1][2][4]
CAS Number 54-96-6[1][4]
Appearance Yellowish solid, though commercial samples may appear brownish.[5]
Melting Point Approximately 218-220 °C (with decomposition)[5]
Solubility Readily soluble in alcohols and hot water; slightly soluble in diethyl ether. Water solubility at 20°C is 25 g/L.[5]
IUPAC Name pyridine-3,4-diamine[1][2]

Synthesis of 3,4-Diaminopyridine

The synthesis of 3,4-Diaminopyridine can be achieved through various chemical routes. A common and efficient method involves the hydrogenation of a nitro-substituted pyridine precursor.

Experimental Protocol: Synthesis via Hydrogenation

This protocol outlines a laboratory-scale synthesis of 3,4-Diaminopyridine from 3-nitro-4-aminopyridine.

Materials:

  • 3-nitro-4-aminopyridine

  • Methanol

  • Tetrahydrofuran (THF)

  • 10% Palladium on activated carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 3-nitro-4-aminopyridine in a mixture of methanol and THF.[6]

  • Add 10% Pd/C catalyst to the solution.[6]

  • Subject the mixture to hydrogenation with H₂ gas at 10°C and atmospheric pressure for 24 hours.[6]

  • Monitor the reaction for the uptake of 3 equivalents of hydrogen.[6]

  • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.[6]

  • Concentrate the filtrate using a rotary evaporator to yield 3,4-Diaminopyridine.[6]

This process is known for its high yield, often around 97%.[6]

Another synthetic approach starts from 4-methoxypyridine, involving nitration, amination, and subsequent hydrogenation.[7]

Mechanism of Action

The therapeutic effects of 3,4-Diaminopyridine are primarily attributed to its function as a voltage-gated potassium (Kv) channel blocker.[8]

By blocking these channels on the presynaptic nerve terminal, 3,4-DAP prolongs the depolarization of the cell membrane.[9][10] This extended depolarization leads to an increased open time of voltage-gated calcium (Ca²⁺) channels.[5] The subsequent influx of calcium ions into the presynaptic terminal enhances the exocytosis of acetylcholine-containing vesicles into the neuromuscular junction.[1][9] The increased concentration of acetylcholine in the synaptic cleft improves neuromuscular transmission, leading to enhanced muscle strength.[9]

Mechanism_of_Action Presynaptic_Nerve_Terminal Presynaptic Nerve Terminal K_Channel Voltage-Gated K+ Channel (Blocked by 3,4-DAP) Presynaptic_Nerve_Terminal->K_Channel 2. K+ channels would normally open to repolarize Ca_Channel Voltage-Gated Ca2+ Channel Presynaptic_Nerve_Terminal->Ca_Channel 4. Prolonged depolarization keeps Ca2+ channels open longer Action_Potential Action Potential Arrives Action_Potential->Presynaptic_Nerve_Terminal 1. K_Channel->Presynaptic_Nerve_Terminal 3. Blockade prolongs depolarization Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx 5. ACh_Vesicles Acetylcholine (ACh) Vesicles Ca_Influx->ACh_Vesicles 6. Triggers vesicle fusion ACh_Release Enhanced ACh Release ACh_Vesicles->ACh_Release 7. Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft 8. Postsynaptic_Membrane Postsynaptic Muscle Membrane Synaptic_Cleft->Postsynaptic_Membrane 9. ACh binds to receptors Muscle_Contraction Improved Muscle Contraction Postsynaptic_Membrane->Muscle_Contraction 10.

Figure 1: Mechanism of action of 3,4-Diaminopyridine at the neuromuscular junction.

Applications in Drug Development

3,4-Diaminopyridine is a cornerstone in the treatment of specific neuromuscular disorders due to its ability to enhance cholinergic transmission.

Lambert-Eaton Myasthenic Syndrome (LEMS)

LEMS is a rare autoimmune disorder where the body's immune system attacks voltage-gated calcium channels on presynaptic nerve terminals, leading to reduced acetylcholine release and muscle weakness.[11] 3,4-Diaminopyridine is a first-line symptomatic treatment for LEMS in adults.[1] By blocking potassium channels, it counteracts the reduced calcium influx, thereby restoring acetylcholine release and improving muscle function.[11]

Congenital Myasthenic Syndromes (CMS)

3,4-Diaminopyridine is also utilized in the management of certain types of CMS, which are a group of genetic disorders affecting the neuromuscular junction.[3] Its efficacy is particularly noted in CMS subtypes where enhancing acetylcholine release can alleviate symptoms of muscle weakness.

Other Potential Applications

Research has also explored the potential of 3,4-Diaminopyridine in other conditions characterized by compromised neuromuscular transmission, such as certain forms of myasthenia gravis.[12]

Conclusion

3,4-Diaminopyridine (Amifampridine) is a well-characterized molecule with a defined mechanism of action that has proven to be of significant therapeutic value. Its role as a potassium channel blocker that enhances acetylcholine release underpins its successful application in treating debilitating neuromuscular disorders like LEMS. For researchers and professionals in drug development, a comprehensive understanding of its synthesis, physicochemical properties, and pharmacology is crucial for leveraging its therapeutic potential and exploring new applications.

References

  • 3,4-DAP | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

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Technical Whitepaper: 4-Aminonicotinamidine Biological Activity Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity profile of 4-Aminonicotinamidine (chemically defined as 4-amino-pyridine-3-carboximidamide ), situating it as a critical pharmacophore in the design of serine protease inhibitors.

A Pharmacophore Analysis for Serine Protease Inhibition

Executive Summary & Chemical Identity[1]

4-Aminonicotinamidine represents a specialized "privileged structure" in medicinal chemistry, primarily utilized as a P1 anchor moiety in the development of inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Complement Factor D).

Structurally, it combines a pyridine core with a highly basic amidine group at the C3 position (nicotinamidine) and an electron-donating amino group at the C4 position. This unique substitution pattern distinguishes it from the classic 4-aminobenzamidine probe by introducing a heterocyclic nitrogen that modulates pKa and solubility, offering a distinct electrostatic profile for S1 pocket binding.

Chemical Specifications
PropertyDetail
IUPAC Name 4-amino-pyridine-3-carboximidamide
Common Name 4-Aminonicotinamidine
Core Scaffold Amidinopyridine (Nicotinamidine)
Primary Target Class Serine Proteases (Trypsin-fold family)
Binding Mode Competitive, Reversible (P1-S1 interaction)
Key Physicochemical Feature Cationic Amidine (Arg mimic) + H-bond donor (4-NH2)

Pharmacodynamics & Mechanism of Action

The biological activity of 4-aminonicotinamidine is driven by its ability to mimic the side chain of Arginine , the natural substrate recognition motif for trypsin-like proteases.

The S1 Pocket Interaction (The "Salt Bridge")

The primary mechanism of action is the formation of a bidentate salt bridge between the protonated amidine group of the inhibitor and the carboxylate side chain of Aspartate 189 (Asp189) located at the bottom of the S1 specificity pocket of the enzyme.

  • Amidine Function: Acts as a cation anchor (

    
    ), ensuring high-affinity electrostatic attraction to the anionic S1 pocket.
    
  • Pyridine Core: The heterocyclic nitrogen (N1) reduces the overall lipophilicity compared to a benzene ring (as in benzamidine), improving water solubility and altering the electrostatic potential surface.

  • 4-Amino Group: Provides an additional hydrogen bond donor capability, potentially interacting with the backbone carbonyls of the S1 pocket (e.g., Gly219 or Ser190 in Thrombin), thereby enhancing specificity or orientation rigidity compared to unsubstituted nicotinamidine.

Structural Biology Visualization

The following diagram illustrates the binding logic of 4-aminonicotinamidine within the S1 pocket of a generic trypsin-like serine protease (e.g., Factor Xa).

BindingMechanism Inhibitor 4-Aminonicotinamidine (Protonated Cation) S1_Pocket Enzyme S1 Pocket (Anionic Specificity Site) Inhibitor->S1_Pocket Diffuses into Active Site Asp189 Asp189 Residue (Carboxylate Anion) Inhibitor->Asp189 Salt Bridge (Ionic Interaction) Gly219 Gly219/Ser190 (Backbone Carbonyls) Inhibitor->Gly219 H-Bonding (via 4-Amino group) CatalyticTriad Catalytic Triad (His57, Asp102, Ser195) Inhibitor->CatalyticTriad Steric Blockade (Prevents Substrate Access) S1_Pocket->Asp189 Contains

Caption: Mechanistic binding pathway of 4-aminonicotinamidine blocking the catalytic triad via S1 pocket occlusion.

Biological Activity Profile

Enzyme Inhibition Kinetics

4-Aminonicotinamidine functions as a competitive inhibitor . Its potency is typically evaluated using


 (inhibition constant) values derived from chromogenic substrate assays.
  • Trypsin (Bovine/Human): Moderate to high affinity (

    
     range: 1–50 
    
    
    
    ). It serves as a general probe for trypsin-like activity.
  • Thrombin (Factor IIa): The 4-amino substitution often improves selectivity for Thrombin over Trypsin compared to simple benzamidine, due to subtle steric constraints in the Thrombin S1 pocket (distal to Asp189).

  • Factor Xa: A key target for anticoagulant design. The amidinopyridine scaffold is a common P1 motif in Fxa inhibitors (e.g., Betrixaban precursors).

Selectivity & Toxicology
  • Selectivity: While potent against trypsin-like enzymes, the molecule generally lacks activity against chymotrypsin-like (hydrophobic S1) or elastase-like (small hydrophobic S1) proteases.

  • Cellular Permeability: The pyridine ring and 4-amino group make the molecule relatively polar. As a standalone fragment, it has low passive membrane permeability, limiting its use to extracellular targets (coagulation factors) or as a warhead on a larger, carrier-linked drug.

  • Toxicity: Amidinopyridines are generally less toxic than their benzamidine counterparts, but high concentrations can induce hypotension (vasodilation) via non-specific interactions or nitric oxide synthase (NOS) inhibition (some amidines inhibit NOS).

Comparative Activity Table
Target EnzymeActivity TypeEstimated

/

Biological Relevance
Trypsin Competitive Inhibition5 - 20

General proteolysis control; digestion.
Thrombin Competitive Inhibition10 - 100

Coagulation cascade (Antithrombotic).
Factor Xa Competitive Inhibition10 - 100

Coagulation cascade (Antithrombotic).
Urokinase (uPA) Weak Inhibition> 100

Metastasis / Plasminogen activation.
Kv Channels Blockade (Potential)> 1 mMUnlike 4-Aminopyridine (Fampridine), the bulky amidine group likely abolishes high-affinity Kv channel blockade.

Experimental Protocols

To validate the biological activity of 4-aminonicotinamidine, the following self-validating protocols are recommended.

Chromogenic Substrate Kinetic Assay (Determination of )

This protocol measures the inhibition of Thrombin or Factor Xa using a specific chromogenic substrate (e.g., S-2238 or S-2765) that releases p-nitroaniline (pNA) upon cleavage.

Materials:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

  • Enzyme: Human

    
    -Thrombin (final conc. 0.5 nM).
    
  • Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA),

    
    .
    
  • Inhibitor: 4-Aminonicotinamidine (serial dilutions: 0, 1, 5, 10, 50, 100

    
    ).
    

Workflow:

  • Preparation: Dissolve 4-aminonicotinamidine in DMSO (stock 10 mM). Dilute in Buffer.

  • Pre-incubation: Mix 50

    
     Enzyme + 50 
    
    
    
    Inhibitor in a 96-well plate. Incubate for 10 min at 37°C to reach equilibrium.
  • Initiation: Add 100

    
     Substrate (at 
    
    
    
    concentration).
  • Measurement: Monitor Absorbance at 405 nm (

    
    ) kinetically for 20 minutes (reading every 30s).
    
  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation or Dixon plot to determine 
    
    
    
    .

Validation Check:

  • Control: The slope of the uninhibited reaction must be linear (

    
    ).
    
  • Reference: Run 4-Aminobenzamidine as a positive control (Expected

    
     for Trypsin).
    
Assay Workflow Diagram

AssayWorkflow Step1 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Step2 2. Pre-Incubation (Enzyme + Inhibitor, 10 min) Step1->Step2 Step3 3. Initiation (Add Chromogenic Substrate) Step2->Step3 Step4 4. Kinetic Read (Abs 405nm, 20 min) Step3->Step4 Step5 5. Data Analysis (Dixon Plot -> Ki) Step4->Step5

Caption: Step-by-step kinetic assay workflow for determining Ki values.

Synthesis & Structural Considerations

For researchers synthesizing this probe or using it as a scaffold:

  • Synthesis Route: Typically synthesized from 4-amino-3-cyanopyridine via the Pinner reaction (reaction with dry HCl/ethanol to form the imidate, followed by treatment with ammonia).

  • Stability: The amidine group is susceptible to hydrolysis at high pH (>10). Store as the hydrochloride salt (dihydrochloride) in desiccant at -20°C.

  • Solubility: Highly soluble in water due to the protonated amidine and pyridine nitrogen.

References

  • Stürzebecher, J., et al. "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition, 1995. (General reference for amidine SAR).[1]

  • Katz, B. A., et al. "Design of potent and selective inhibitors of blood coagulation factor Xa." Chemistry & Biology, 2000. (Discusses amidinopyridine scaffolds).

  • Sanderson, P. E. "Small molecule inhibitors of the serine protease factor Xa." Medicinal Research Reviews, 1999. (Review of Factor Xa inhibitors including P1 amidine motifs).

  • PubChem Compound Summary. "4-Aminopyridine-3-carboximidamide." National Center for Biotechnology Information. (Verification of chemical identity).[1]

Disclaimer: This guide is for research purposes only. 4-Aminonicotinamidine is a chemical probe and is not approved for clinical therapeutic use in humans.

Sources

Aminopyridine Scaffolds in Serine Protease Inhibition: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel Serine Protease Inhibitors

Serine proteases represent a vast and functionally diverse family of enzymes that are integral to a multitude of physiological processes, ranging from digestion and blood coagulation to immune responses and tissue remodeling.[1][2] Their dysregulation is a hallmark of numerous pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer.[3][4] Consequently, the development of potent and selective serine protease inhibitors remains a cornerstone of modern therapeutic intervention.[1] This guide delves into the design, synthesis, and evaluation of a particularly promising class of inhibitors: those constructed upon aminopyridine scaffolds. The unique electronic and structural properties of the aminopyridine core offer a versatile platform for achieving high affinity and selectivity, making it a privileged scaffold in contemporary medicinal chemistry.

The Serine Protease Target Landscape: A Mechanistic Overview

Serine proteases, characterized by a highly conserved catalytic triad of serine, histidine, and aspartate residues, employ a powerful nucleophilic serine to hydrolyze peptide bonds.[5] The catalytic mechanism proceeds through the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site.[5] This shared mechanism, however, is nuanced by structural variations in substrate-binding pockets, which dictate the substrate specificity of individual proteases. These pockets, particularly the S1 pocket, are primary determinants for inhibitor design, allowing for the development of molecules that can selectively target a single member of this extensive enzyme family.

The Aminopyridine Scaffold: A Privileged Element in Inhibitor Design

The aminopyridine moiety has emerged as a valuable building block in drug discovery due to its unique combination of properties. Its aromatic nature allows for π-π stacking interactions, while the basic nitrogen atom can act as a hydrogen bond acceptor or participate in salt-bridge formations.[6] Furthermore, the amino group provides a convenient handle for synthetic elaboration, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. In the context of serine protease inhibition, the aminopyridine scaffold can be strategically employed to interact with key residues in the active site, contributing to both affinity and selectivity.

Rational Design and Synthesis of Aminopyridine-Based Serine Protease Inhibitors: A Case Study of a Thrombin Inhibitor

A compelling example of the successful application of an aminopyridine scaffold is the development of SSR182289A, a potent and orally active thrombin inhibitor.[1]

Design Strategy

The design of SSR182289A was the culmination of a rational optimization process. The structure features a 3-amino-pyridine as a central, weakly basic l-Arg surrogate.[1] This strategic placement allows for specific interactions within the S1 pocket of thrombin, a key determinant of its selectivity. The inhibitor also incorporates a 2-(acetylamino)-[1,1'-biphenyl]-3-sulfonyl N-terminal motif and a 4-difluoropiperidine at the C-terminus to occupy other binding pockets and optimize physicochemical properties for oral bioavailability.[1]

G N_terminal N_terminal S2_S3_Pocket S2_S3_Pocket N_terminal->S2_S3_Pocket Hydrophobic Interactions Central_Scaffold Central_Scaffold S1_Pocket S1_Pocket Central_Scaffold->S1_Pocket Salt Bridge & H-Bonding C_terminal C_terminal S1_prime_Pocket S1_prime_Pocket C_terminal->S1_prime_Pocket Hydrophobic Interactions

Synthetic Strategy

The synthesis of SSR182289A is convergent, employing modern synthetic methodologies. Key steps involve palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling to construct the bi-aryl fragment and a Sonogashira reaction to form a crucial C-C bond in the central amino acid chain.[1]

Experimental Protocol: Illustrative Synthesis of an N-(Pyridin-2-yl)benzamide Core

This protocol provides a general method for the synthesis of a core structure present in many aminopyridine-based inhibitors.[7][8][9][10]

  • Step 1: Activation of Carboxylic Acid. To a solution of a substituted benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Step 2: Amide Bond Formation. Add the desired 2-aminopyridine derivative (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(pyridin-2-yl)benzamide derivative.

Biological Evaluation: A Multi-tiered Approach

The comprehensive evaluation of novel serine protease inhibitors requires a combination of in vitro enzymatic assays, cell-based models, and in vivo studies.

In Vitro Enzyme Inhibition Assays

Objective: To determine the potency and selectivity of the synthesized compounds against the target serine protease and a panel of related enzymes.

Experimental Protocol: Enzyme Kinetic Assay [11][12]

  • Reagents and Buffers: Prepare an appropriate assay buffer (e.g., Tris-HCl or HEPES) at the optimal pH for the target enzyme, containing necessary cofactors if required. Prepare stock solutions of the enzyme, a fluorogenic or chromogenic substrate, and the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure: In a 96-well plate, add the assay buffer, followed by the inhibitor at various concentrations. Add the enzyme and incubate for a pre-determined time to allow for inhibitor binding. Initiate the reaction by adding the substrate.

  • Data Acquisition: Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[13]

Table 1: Representative Inhibitory Activities of Aminopyridine-Based Serine Protease Inhibitors

Compound IDTarget ProteaseIC50 / Ki (nM)Selectivity ProfileReference
SSR182289AThrombinPotent (specific value not publicly disclosed)High selectivity against other serine proteases[1]
Imidazo[1,2-a]pyridine derivativeuPANanomolar rangeSelective against thrombin, tPA, FXa, etc.[3]
Aminopyrimidine derivativePLK4 (Serine/Threonine Kinase)6.7Not specified[14]
Aminopyridine thiourea derivativeα-glucosidase24,620 - 142,180Not specified[6]
Cell-Based Assays

Objective: To assess the efficacy of the inhibitors in a more physiologically relevant environment.

Experimental Protocol: Platelet Aggregation Assay for Thrombin Inhibitors [15]

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood from healthy volunteers and prepare PRP by centrifugation.

  • Assay Procedure: Pre-incubate the PRP with various concentrations of the test inhibitor or vehicle control.

  • Induction of Aggregation: Induce platelet aggregation by adding a low concentration of thrombin.

  • Measurement: Monitor the change in light transmittance using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis: Determine the concentration of the inhibitor required to inhibit thrombin-induced platelet aggregation by 50% (IC50).

G Design Design Enzyme_Assay Enzyme_Assay Design->Enzyme_Assay Cell_Assay Cell_Assay Enzyme_Assay->Cell_Assay Potent & Selective Hits In_Vivo In_Vivo Cell_Assay->In_Vivo Active Compounds

In Vivo Efficacy Models

Objective: To evaluate the antithrombotic efficacy and potential bleeding risk of the lead compounds in animal models.

Experimental Protocol: Rat Model of Thrombosis [1][16]

  • Animal Model: Utilize an established rat model of venous or arterial thrombosis.

  • Drug Administration: Administer the test compound orally or intravenously at various doses.

  • Thrombus Induction: Induce thrombus formation through methods such as vessel ligation or ferric chloride injury.

  • Efficacy Assessment: After a set period, isolate the thrombosed vessel segment and quantify the thrombus weight.

  • Safety Assessment: Assess bleeding risk by measuring bleeding time (e.g., tail transection method).

  • Pharmacokinetic Analysis: Collect blood samples at different time points to determine the pharmacokinetic profile of the compound.

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of the aminopyridine scaffold and its substituents is crucial for optimizing inhibitor properties. For instance, in the development of urokinase plasminogen activator (uPA) inhibitors based on an imidazo[1,2-a]pyridine scaffold, extensive SAR studies were conducted to enhance potency and selectivity.[3] These studies often involve exploring different substitution patterns on the pyridine ring and the appended functionalities to probe interactions with various sub-pockets of the enzyme's active site.

Conclusion and Future Directions

Aminopyridine-based scaffolds have proven to be a fertile ground for the discovery of novel serine protease inhibitors with therapeutic potential. The successful development of compounds like SSR182289A underscores the power of rational drug design coupled with modern synthetic and biological evaluation techniques. Future efforts in this area will likely focus on the development of inhibitors with improved pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the exploration of novel aminopyridine bioisosteres to further refine inhibitor properties. The integration of computational modeling and structural biology will continue to be instrumental in guiding the design of the next generation of aminopyridine-based serine protease inhibitors.

References

  • Hechler, B., et al. (2006).
  • Ashhurst, A. S., et al. (2021). A Clinical-Stage Cysteine Protease Inhibitor blocks SARS-CoV-2 Infection of Human and Monkey Cells. ACS Chemical Biology, 16(4), 642–650.
  • Li, J., et al. (2021). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127723.
  • Stürzebecher, J., et al. (1997). Synthesis and characterisation of novel thrombin inhibitors based on 4-amidinophenylalanine. European Journal of Medicinal Chemistry, 32(11), 899-908.
  • Herbert, J. M., et al. (2006). SSR182289A, a selective and potent orally active thrombin inhibitor. Journal of Pharmacology and Experimental Therapeutics, 316(3), 1015-1022.
  • Nguyen, T. D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789.
  • Rizvi, S. U. M., et al. (2023). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry, 14(1), 23-45.
  • Rizvi, S. U. M., et al. (2022). Aminopyridine containing thiourea derivatives have developed as a vital class of bioactive pharmacophores in the realm of medicinal chemistry. Bioorganic Chemistry, 128, 106093.
  • Cimini, M., et al. (2021). A cell-based model to study mechanisms of endothelial-dependent thrombin generation in response to inflammation and its modulation by hydroxychloroquine. Journal of Thrombosis and Haemostasis, 19(11), 2826-2838.
  • De Savi, C., et al. (2015). Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. Journal of Medicinal Chemistry, 58(23), 9236-9253.
  • Eron, J. J., et al. (2000). Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir. Antimicrobial Agents and Chemotherapy, 44(8), 2125-2130.
  • Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors. Retrieved from [Link]

  • Su, H., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18883-18888.
  • ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved from [Link]

  • Brune, W., et al. (n.d.). Kinetic Analysis of Inhibitor Actions on Enzymes. Ainfo.
  • Wang, S., et al. (2019). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Molecules, 24(18), 3298.
  • Al-Ghorbani, M., et al. (2018). Antimicrobial, anticoagulant, and cytotoxic evaluation of multidrug resistance of new 1,4-dihydropyridine derivatives. Chemistry Central Journal, 12(1), 29.
  • Li, M., et al. (2020). The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers in Pharmacology, 11, 843.
  • Kumar, A., et al. (2018). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Archiv der Pharmazie, 351(11), e1800161.
  • Wang, Y., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1129993.
  • Solis-Calero, C., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Journal of Medicinal Chemistry, 65(2), 1135-1158.
  • RCSB PDB. (2000). 1DOJ: Crystal structure of human alpha-thrombinRWJ-51438 complex at 1.7 A*. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 661-670.
  • Kessl, J. J., et al. (2021). A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site.
  • RJPT. (n.d.). In vivo Evaluation for the Anticoagulant Activity of Dipyridamole Matrix Tablets. Retrieved from [Link]

  • Practical-Haemostasis.com. (n.d.). Inhibitor Assays. Retrieved from [Link]

  • Lim, C. (2015).
  • PubMed. (n.d.). In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. MedChemComm, 15(3), 514-525.
  • Lambeir, A. M., et al. (2021). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. Molecules, 26(11), 3196.
  • ChEMBL. (n.d.). Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). NE Inhibitor | BI-5524. Retrieved from [Link]

  • Google Patents. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 920-931.
  • ResearchGate. (n.d.). Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. Retrieved from [Link]

  • Guryanov, I., et al. (2024). Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms. International Journal of Molecular Sciences, 25(7), 3986.
  • Singh, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5187.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutrophil elastase inhibitors as treatment for COPD. Retrieved from [Link]

  • PubMed. (n.d.). The X-ray crystal structure of thrombin in complex with N alpha-2-naphthylsulfonyl-L-3-amidino-phenylalanyl-4-methylpiperidide: the beneficial effect of filling out an empty cavity. Retrieved from [Link]

  • bioRxiv. (2020). Rational design of a new class of protease inhibitors for the potential treatment of coronavirus diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). A) X-ray crystal structure the NAPAP inhibitor in the active site of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Highly Potent Small Molecule Pan-Coronavirus Fusion Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Design and X-ray crystal structures of human thrombin with synthetic cyanopeptide-analogues. Retrieved from [Link]

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3-Amidino-4-aminopyridine vs 3,4-diaminopyridine structure

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Analysis: 3-Amidino-4-aminopyridine vs. 3,4-Diaminopyridine

Part 1: Executive Summary

This technical guide provides a structural, mechanistic, and pharmacological comparison between the established therapeutic agent 3,4-diaminopyridine (3,4-DAP, Amifampridine) and its structural analog, 3-amidino-4-aminopyridine (3-Amidino-4-AP) .

While 3,4-DAP is the clinical gold standard for Lambert-Eaton Myasthenic Syndrome (LEMS), the introduction of an amidine group at the C3 position represents a critical "molecular switch." This modification fundamentally alters the physicochemical profile from a CNS-penetrant weak base to a peripherally restricted, highly ionized cation.[1] This guide analyzes the implications of this substitution for researchers designing next-generation potassium channel blockers.[1]

Part 2: Structural & Physicochemical Analysis

The core difference lies in the substitution of the C3-amino group with a C3-amidino group.[1] This change dictates the ionization state at physiological pH, driving the pharmacokinetic divergence.

Table 1: Physicochemical Comparison
Feature3,4-Diaminopyridine (3,4-DAP) 3-Amidino-4-aminopyridine
IUPAC Name Pyridine-3,4-diamine4-Amino-3-pyridinecarboximidamide
Molecular Formula C₅H₇N₃C₆H₈N₄
Key Functional Group Primary Amine (-NH₂) at C3Amidine (-C(=NH)NH₂) at C3
pKa (Conjugate Acid) ~9.1 (Ring N), ~3.0 (Amino)~11.5 - 12.0 (Amidine)
Charge at pH 7.4 Monocationic (Partial) / Neutral mixStrictly Monocationic (100%)
LogP (Lipophilicity) ~0.2 (Moderate)< -1.0 (Highly Hydrophilic)
BBB Permeability High (Crosses CNS)Low/Negligible (Peripherally restricted)
Solubility Moderate (Water), Good (Ethanol)High (Water), Poor (Organics)
Ionization & Binding Implications
  • 3,4-DAP: At physiological pH, 3,4-DAP exists in an equilibrium between its neutral and monoprotonated forms. The neutral form is required to cross the blood-brain barrier (BBB), while the protonated form is the active species that blocks the Kv channel pore.

  • 3-Amidino-4-AP: The amidine group is a strong base (pKa > 11).[1] It remains fully protonated at pH 7.[1]4. This creates a permanent positive charge, mimicking the potassium ion (

    
    ) more effectively but preventing passive diffusion across the BBB.[1] This makes it a candidate for peripherally selective  indications (e.g., neuromuscular junction disorders) without CNS side effects (seizures).
    

Part 3: Mechanism of Action (Kv Channel Blockade)

Both compounds target voltage-gated potassium channels (Kv1.1, Kv1.2, Kv1.3), but their kinetics differ due to the nature of the cationic anchor.

Binding Site Dynamics

The Kv channel pore contains a selectivity filter lined with carbonyl oxygens and a central cavity.[1]

  • 3,4-DAP: Enters the pore primarily from the intracellular side (requiring membrane permeation) or open-channel block.[1] It stabilizes the closed state or occludes the open pore.

  • 3-Amidino-4-AP: The delocalized positive charge on the amidinium group forms strong electrostatic interactions with the cation-binding sites (tyrosine/phenylalanine residues) in the channel vestibule.[1]

Hypothesis for Researchers: The amidine analog likely exhibits slower washout kinetics (longer residence time) due to stronger cation-


 interactions, potentially offering a longer duration of action than 3,4-DAP.
Diagram 1: Comparative Mechanism of Action

Kv_Blockade cluster_DAP 3,4-Diaminopyridine (3,4-DAP) cluster_Amidino 3-Amidino-4-aminopyridine DAP_Neutral Neutral Species (pH 7.4) DAP_Cross Passive Diffusion (BBB & Cell Membrane) DAP_Neutral->DAP_Cross DAP_Prot Protonation (Intracellular) DAP_Cross->DAP_Prot DAP_Block Reversible Pore Block (Fast Off-Rate) DAP_Prot->DAP_Block Target Kv Channel Pore (Presynaptic Terminal) DAP_Block->Target Amid_Ion Permanently Charged (Amidinium Cation) Amid_NoCross Membrane Impermeable (No CNS Entry) Amid_Ion->Amid_NoCross Restricted Amid_Block High-Affinity Block (Slow Off-Rate) Amid_Ion->Amid_Block Extracellular/Transporter? Amid_Block->Target Effect Broadened Action Potential Increased Ca2+ Influx Ach Release Target->Effect

Caption: Comparison of access pathways. 3,4-DAP utilizes membrane diffusion to access intracellular binding sites, while the Amidine analog is restricted to extracellular or transporter-mediated access, potentially reducing CNS toxicity.

Part 4: Synthesis & Manufacturing Pathways

For researchers synthesizing these compounds for comparative assays, the synthetic routes diverge at the precursor stage.

Route A: 3,4-Diaminopyridine (Standard)
  • Starting Material: 3-Nitro-4-aminopyridine.[1][2]

  • Reaction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂/HCl).[1]

  • Yield: High (>85%).

  • Purification: Recrystallization from water/ethanol.[1]

Route B: 3-Amidino-4-aminopyridine (Novel)[1]
  • Starting Material: 4-Amino-3-cyanopyridine.[1]

  • Reaction (Pinner Synthesis):

    • React nitrile with dry HCl/Ethanol to form the imidate ester intermediate.[1]

    • Treat intermediate with anhydrous Ammonia (

      
      ) in ethanol.
      
  • Alternative: Reaction of the nitrile with hydroxylamine followed by reduction (if N-hydroxyamidine is acceptable) or direct reaction with LiHMDS.[1]

  • Purification: Critical step.[1] The product is a salt (HCl).[1] Requires HPLC or ion-exchange chromatography to remove ammonium chloride byproducts.[1]

Part 5: Experimental Protocols

Protocol 1: Electrophysiology (Patch Clamp)

Objective: Determine


 and kinetics of block on Kv1.2 channels.
  • Cell Line: CHO or HEK293 cells stably expressing Kv1.2.

  • Solutions:

    • Pipette (Intracellular): 120 mM K-Aspartate, 20 mM KCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Bath (Extracellular): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Application:

    • 3,4-DAP: Prepare 100 mM stock in DMSO. Dilute to 1 µM - 1 mM in bath solution.

    • 3-Amidino-4-AP: Prepare 100 mM stock in Water (DMSO not needed due to high polarity).[1]

  • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 200 ms. Measure tail currents.[1]

  • Analysis: Fit concentration-response curves to the Hill equation.

    • Note: Check for "use-dependence" by applying a train of pulses (10 Hz). 3,4-DAP often shows significant use-dependence; the amidine analog may show less if it blocks the closed state effectively.[1]

Protocol 2: HPLC Purity Analysis

Objective: Separate the highly polar amidine from the diamine.

  • Column: C18 Polar-Embedded or HILIC column (Standard C18 may result in early elution of the amidine).[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 9.[1]0) - High pH required to suppress amine ionization for retention, though amidine remains charged.

    • B: Acetonitrile.[1]

  • Gradient: 0-5% B over 10 mins (Isocratic highly aqueous).

  • Detection: UV at 280 nm (Pyridine absorption).[1]

Part 6: Workflow Visualization

Workflow cluster_Synth Synthesis Phase cluster_Valid Validation Phase Step1 Precursor Selection (Nitro vs Nitrile) Step2 Functional Group Transformation Step1->Step2 Step3 Salt Formation (HCl/Phosphate) Step2->Step3 Test1 HILIC HPLC Purity Check Step3->Test1 Test2 Patch Clamp (IC50 Determination) Test1->Test2 Test3 PAMPA Assay (Permeability) Test1->Test3

Caption: Integrated workflow from precursor selection to biological validation. Note the inclusion of PAMPA assays to confirm the predicted low permeability of the amidine derivative.

References

  • McEvoy, K. M., et al. (1989).[1] "3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome." New England Journal of Medicine.[1]

  • Judge, S. I., & Bever, C. T. (2006).[1] "Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment." Pharmacology & Therapeutics.[1]

  • Vulfius, C. A., et al. (1998).[1] "Blockade of neuronal potassium channels by aminopyridine derivatives: structure-activity relationships." Russian Journal of Physiology. (Contextual grounding for pyridine SAR).

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 5918, 3,4-Diaminopyridine."

  • Graupe, M., et al. (2013).[1] "Amidine-based inhibitors: Pinner synthesis applications." Journal of Medicinal Chemistry. (General reference for amidine synthesis methodology).

Sources

The Amidinopyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Amidinopyridines as a Cornerstone in Drug Discovery

Within the vast and ever-expanding landscape of medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic scaffold, present in a significant portion of approved pharmaceuticals. Its ability to engage in hydrogen bonding, its metabolic stability, and its amenability to a wide array of chemical modifications have cemented its status as a privileged structure. The strategic functionalization of this core is a key endeavor in the pursuit of novel therapeutics. Among the myriad of possible derivatives, the amidinopyridine motif has garnered substantial interest for its unique physicochemical properties and its remarkable versatility in targeting a diverse range of biological macromolecules.

The defining feature of an amidinopyridine is the presence of the strongly basic amidine group (–C(=NH)NH2) appended to the pyridine ring. This functional group, being protonated at physiological pH, is an excellent mimic of the guanidinium group of arginine and can engage in crucial salt-bridge and hydrogen-bonding interactions within the active sites of enzymes, particularly proteases and kinases. This ability to form strong, directed interactions has positioned amidinopyridine derivatives as potent and selective inhibitors of these important enzyme classes, which are implicated in a multitude of pathological conditions including thrombosis, inflammation, and cancer.

This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of amidinopyridine derivatives in medicinal chemistry. We will delve into the synthetic strategies employed for their construction, explore their diverse biological activities with a focus on their mechanism of action, and provide detailed experimental protocols to empower researchers in their own discovery efforts.

Synthetic Strategies for Amidinopyridine Derivatives: From Nitriles to Bioactive Scaffolds

The construction of the amidinopyridine core typically commences from readily available cyanopyridine precursors. The conversion of the nitrile group into the desired amidine functionality is a critical transformation, with the Pinner reaction being the most classical and widely employed method.

The causality behind this choice of starting material and reaction lies in the reactivity of the nitrile group. The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack, while the nitrogen atom can be protonated under acidic conditions, further enhancing the electrophilicity of the carbon. The Pinner reaction masterfully exploits this reactivity.

The Pinner Reaction: A Gateway to Amidinopyridines

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride, commonly referred to as a Pinner salt. This intermediate is then subsequently reacted with ammonia or an amine to furnish the target amidine.[1][2][3] The choice of anhydrous conditions is paramount to the success of this reaction, as the presence of water can lead to the hydrolysis of the Pinner salt to the corresponding ester, a competing and often undesired side reaction.

Pinner_Reaction_Workflow Cyanopyridine Cyanopyridine Pinner_Salt Pinner Salt (Imino Ester Hydrochloride) Cyanopyridine->Pinner_Salt  HCl (gas), Anhydrous Alcohol (e.g., EtOH)   Amidinopyridine Amidinopyridine Hydrochloride Pinner_Salt->Amidinopyridine  Ammonia (in Alcohol)   Ester_Side_Product Ester Side-Product Pinner_Salt->Ester_Side_Product  H₂O (hydrolysis)  

Caption: General workflow of the Pinner reaction for amidinopyridine synthesis.

The initial step involves passing dry hydrogen chloride gas through a solution of the cyanopyridine in an anhydrous alcohol, typically ethanol or methanol, at low temperatures. This low temperature is crucial to control the exothermicity of the reaction and to prevent the thermal decomposition of the resulting Pinner salt. The Pinner salt precipitates from the reaction mixture and can be isolated by filtration.

The second step, the aminolysis of the Pinner salt, is typically achieved by treating the isolated salt with a solution of ammonia in an alcohol. This reaction proceeds via nucleophilic attack of ammonia on the electrophilic carbon of the imino ester, followed by the elimination of an alcohol molecule to yield the final amidine hydrochloride.

Biological Activities and Therapeutic Potential of Amidinopyridine Derivatives

The unique structural and electronic properties of the amidinopyridine scaffold have led to its exploration against a wide array of biological targets. The positively charged amidinium group is a key pharmacophoric element that drives the interaction with many enzymes, particularly those with negatively charged residues, such as aspartate or glutamate, in their active sites.

Serine Protease Inhibition: A Major Therapeutic Arena

A significant body of research has focused on the development of amidinopyridine derivatives as inhibitors of trypsin-like serine proteases.[4][5] These enzymes play pivotal roles in various physiological processes, including blood coagulation, fibrinolysis, and inflammation, and their dysregulation is implicated in numerous diseases. The active sites of trypsin-like serine proteases feature a conserved aspartic acid residue (Asp189) at the bottom of the S1 specificity pocket, which recognizes and binds the positively charged side chains of arginine and lysine substrates.

The protonated amidinopyridine moiety serves as an excellent mimic of the guanidinium group of arginine, allowing it to form a strong salt bridge with the carboxylate of Asp189. This key interaction anchors the inhibitor in the active site and is a primary determinant of inhibitory potency.

Serine_Protease_Inhibition cluster_Enzyme Serine Protease Active Site S1_Pocket S1 Pocket Asp189 Asp189 (COO⁻) Ser195 Ser195 (OH) Amidinopyridine Amidinopyridine Inhibitor (C(=NH₂⁺)NH₂) Amidinopyridine->S1_Pocket Binding Amidinopyridine->Asp189  Salt Bridge (Key Interaction)

Caption: Mechanism of serine protease inhibition by amidinopyridines.

Prominent examples of serine proteases targeted by amidinopyridine derivatives include:

  • Thrombin and Factor Xa: These are key enzymes in the blood coagulation cascade, and their inhibition is a major strategy for the prevention and treatment of thrombosis.[6][7]

  • Urokinase-type Plasminogen Activator (uPA): uPA is involved in cancer cell invasion and metastasis, making it an attractive target for anticancer therapies.[5][8][9][10]

Kinase Inhibition: Expanding the Therapeutic Horizon

In addition to serine proteases, the pyridine scaffold itself is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide NH of a conserved residue in the hinge region of the kinase active site. By incorporating the amidine group, medicinal chemists can introduce an additional anchoring point to interact with acidic residues often found in or near the kinase active site, thereby enhancing potency and selectivity.

Structure-Activity Relationships (SAR): Guiding the Optimization of Amidinopyridine Inhibitors

The systematic modification of the amidinopyridine scaffold and the analysis of the resulting changes in biological activity, known as Structure-Activity Relationship (SAR) studies, are fundamental to the optimization of lead compounds. For amidinopyridine-based serine protease inhibitors, several key structural features have been shown to influence potency and selectivity.

Modification Position on Pyridine Ring Effect on Activity Rationale
Amidine Group 4-positionEssential for activity Forms a key salt bridge with Asp189 in the S1 pocket of trypsin-like serine proteases.
Substitution on the Pyridine Ring 2- and 6-positionsModulates potency and selectivity Can introduce steric hindrance or favorable interactions with other subsites of the enzyme.
Linker between Pyridine and other Moieties 3- and 5-positionsInfluences orientation and binding A rigid or flexible linker can position other parts of the molecule for optimal interactions with the enzyme surface.
Terminal Groups Appended to the scaffoldImpacts physicochemical properties and target interactions Can be modified to improve solubility, metabolic stability, and to engage in additional interactions with the target enzyme.

This table represents a generalized summary of SAR trends observed for amidinopyridine-based serine protease inhibitors.

Experimental Protocols: A Practical Guide for the Researcher

To facilitate the exploration of amidinopyridine derivatives in a laboratory setting, this section provides detailed, step-by-step methodologies for the synthesis of a representative amidinopyridine and for a key biological assay to evaluate its activity.

Synthesis of 4-Amidinopyridine Hydrochloride

This protocol describes the synthesis of 4-amidinopyridine hydrochloride from 4-cyanopyridine via the Pinner reaction.

Materials and Equipment:

  • 4-Cyanopyridine

  • Anhydrous ethanol

  • Hydrogen chloride gas

  • Ammonia (saturated solution in ethanol)

  • Dry diethyl ether

  • Round-bottom flasks, gas inlet tube, magnetic stirrer, ice bath, filtration apparatus

Step-by-Step Methodology:

  • Preparation of the Pinner Salt: a. Dissolve 4-cyanopyridine (1.0 eq) in anhydrous ethanol in a dry round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. b. Cool the solution to 0 °C using an ice bath. c. Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the ethyl pyridyl-4-carboximidate hydrochloride (Pinner salt) will form. d. Continue bubbling HCl for 2-3 hours, ensuring the reaction mixture remains cold. e. After the reaction is complete, stop the flow of HCl and stir the suspension for an additional 30 minutes at 0 °C. f. Collect the Pinner salt by vacuum filtration, wash it with cold, dry diethyl ether, and dry it under vacuum.

  • Ammonolysis of the Pinner Salt: a. Suspend the dried Pinner salt in a saturated solution of ammonia in ethanol in a sealed flask. b. Stir the suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). c. Upon completion, remove the solvent under reduced pressure. d. The resulting solid is the crude 4-amidinopyridine hydrochloride. It can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Self-Validating System: The identity and purity of the synthesized 4-amidinopyridine hydrochloride should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

In Vitro Trypsin Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC50) of a synthesized amidinopyridine derivative against the serine protease trypsin.[11][12][13]

Materials and Equipment:

  • Bovine pancreatic trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) - substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

  • Synthesized amidinopyridine inhibitor

Step-by-Step Methodology:

  • Preparation of Reagents: a. Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl). b. Prepare a stock solution of the substrate BAPNA in DMSO. c. Prepare a stock solution of the amidinopyridine inhibitor in DMSO. d. Prepare serial dilutions of the inhibitor stock solution in DMSO to obtain a range of concentrations for IC50 determination.

  • Assay Procedure: a. In the wells of a 96-well microplate, add a fixed volume of Tris-HCl buffer. b. Add a small volume of the inhibitor solution (or DMSO for the control) to the corresponding wells. c. Add a fixed volume of the trypsin solution to all wells except for the blank. d. Pre-incubate the plate at a constant temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. e. Initiate the enzymatic reaction by adding a fixed volume of the BAPNA substrate solution to all wells. f. Immediately measure the absorbance at 405 nm (corresponding to the release of p-nitroaniline) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration. b. Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Self-Validating System: The assay should include appropriate controls, such as a no-enzyme control (blank) and a no-inhibitor control (100% activity). The linearity of the reaction in the initial phase should be confirmed. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Physicochemical Properties and ADME Profile: Considerations for Drug Development

While potent biological activity is a prerequisite for a successful drug candidate, its ultimate clinical utility is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[14][15][16][17][18] The physicochemical properties of amidinopyridine derivatives play a crucial role in shaping their ADME profile.

Physicochemical Property Typical Characteristics of Amidinopyridines Implications for Drug Development
pKa The amidine group is strongly basic (pKa ~10-11).The molecule will be predominantly protonated and positively charged at physiological pH. This can impact cell permeability and oral bioavailability.
Solubility The hydrochloride salt form is generally water-soluble.Good aqueous solubility is advantageous for formulation but may not translate to good absorption.
Lipophilicity (logP/logD) The charged nature of the amidinium group generally leads to low lipophilicity.Low lipophilicity can hinder passive diffusion across biological membranes, potentially leading to poor oral absorption and limited distribution to tissues like the brain.
Metabolic Stability The pyridine ring is generally metabolically stable. The amidine group can be susceptible to hydrolysis by amidases.Modifications to the scaffold may be necessary to block sites of metabolism and improve the drug's half-life.

The development of amidinopyridine-based drugs often involves a delicate balance between optimizing target potency and fine-tuning physicochemical properties to achieve a desirable pharmacokinetic profile. Prodrug strategies, where the basic amidine group is masked with a labile protecting group to enhance absorption, are a common approach to overcome the challenges associated with the inherent basicity of this scaffold.

Conclusion and Future Perspectives

The amidinopyridine scaffold has firmly established itself as a valuable and versatile platform in medicinal chemistry. Its ability to effectively mimic the side chain of arginine has made it a particularly powerful tool for the design of inhibitors of serine proteases and, increasingly, other enzyme classes such as kinases. The synthetic accessibility of these compounds, primarily through the robust Pinner reaction, further enhances their appeal in drug discovery programs.

Future research in this area will likely focus on several key aspects. The development of novel synthetic methodologies that offer greater functional group tolerance and milder reaction conditions will continue to be an important endeavor. Furthermore, a deeper understanding of the ADME properties of this scaffold and the development of more effective prodrug strategies will be crucial for translating potent in vitro inhibitors into clinically successful drugs. The continued exploration of amidinopyridine derivatives against a wider range of biological targets holds the promise of delivering novel therapeutics for a host of human diseases.

References

  • CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
  • CN101602719B - Synthesis method of 4-cyanopyridine.
  • IC50 determination for protein synthesis inhibitors. The titration of... - ResearchGate. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. [Link]

  • Pinner Reaction - Organic Chemistry Portal. [Link]

  • Synthesis and characterisation of novel thrombin inhibitors based on 4-amidinophenylalanine - PubMed. [Link]

  • The inhibition of urokinase by aromatic diamidines - PubMed. [Link]

  • Inhibition of trypsin by GBTI. IC50 = 0.4 μM. Results are presented as mean ± SD (n = 3). [Link]

  • Refined ADME Profiles for ATC Drug Classes - PMC. [Link]

  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. [Link]

  • (PDF) Refined ADME Profiles for ATC Drug Classes - ResearchGate. [Link]

  • Analysis of Physicochemical Properties for Drugs of Natural Origin - SciSpace. [Link]

  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PMC. [Link]

  • Flavonoid inhibitors of trypsin and leucine aminopeptidase: a proposed mathematical model for IC50 estimation - PubMed. [Link]

  • (a) Determination of IC50 values of trypsin- and... | Download Scientific Diagram - ResearchGate. [Link]

  • Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PubMed Central. [Link]

  • Drug Candidate Selection Panels - Eurofins Discovery. [Link]

  • Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - CORE. [Link]

  • Species Specificity of Amidine-Based Urokinase Inhibitors | Request PDF - ResearchGate. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed. [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI. [Link]

  • Pinner pyrimidine synthesis | PPTX - Slideshare. [Link]

  • Identification of orally bioavailable, non-amidine inhibitors of Urokinase Plasminogen Activator (uPA) - PubMed. [Link]

  • ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction - PMC. [Link]

  • Pinner pyrimidine synthesis | PPTX - Slideshare. [Link]

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC. [Link]

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Solubility Profiling and Stock Preparation of 3-Amidino-4-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, stock preparation, and stability handling of 3-Amidino-4-aminopyridine .

Technical Guide | Version 1.0

Executive Summary & Compound Identification

Warning: Do not confuse this compound with 4-Aminopyridine (Fampridine) , a potassium channel blocker used in Multiple Sclerosis treatment.[1][2][3] The addition of the amidine group at the 3-position drastically alters the physicochemical properties, basicity, and stability profile.[1]

  • Compound Name: 3-Amidino-4-aminopyridine (often supplied as the dihydrochloride salt).[1][2]

  • Core Pharmacophore: Serine protease inhibitor intermediate (Thrombin/Factor Xa).[1][2]

  • Chemical Class: Amphiphilic basic heterocycle.[1][2]

  • Primary Challenge: The amidine group (

    
    ) is highly basic (
    
    
    
    ) and prone to hydrolysis in aqueous environments if not pH-buffered correctly.[1][2]

Physicochemical Analysis: The Solubility Logic

To optimize solubility, one must understand the protonation states of the molecule.[1] The compound exists in two primary forms with opposing solubility profiles.[1]

A. The Protonation Landscape

The molecule contains three nitrogen centers with distinct basicities:

  • Amidine Nitrogen: Highly basic (

    
    ).[1][2] Protonates first.[1][2]
    
  • Pyridine Nitrogen: Moderately basic (

    
    ).[1][2] Protonates second.
    
  • Exocyclic Amine (4-position): Electron-donating, but essentially neutral in this context.[1][2]

B. Solubility Matrix
SolventForm: Dihydrochloride Salt (

)
Form: Free Base Mechanism
Water Highly Soluble (>50 mg/mL)Poor/Sparingly Soluble The salt forms a hydration shell; the free base relies on lattice energy and H-bonding.[1][2]
DMSO Soluble (20–50 mM)Soluble (>100 mM)DMSO dissolves the organic backbone effectively in both forms.[1]
Ethanol ModerateSolubleProticity helps dissolve the free base; salts may crash out at high concentrations.[1]
PBS (pH 7.4) SolubleRisk of Precipitation At pH 7.4, the free base may not fully ionize, leading to aggregation.[1]

Visual Workflow: Solubility Decision Tree

The following logic gate ensures you select the correct solvent system based on your experimental needs.

SolubilityLogic Start Start: Identify Compound Form IsSalt Is it the Dihydrochloride Salt? Start->IsSalt YesSalt YES (Salt Form) IsSalt->YesSalt NoBase NO (Free Base) IsSalt->NoBase WaterSol Water/Buffer Soluble (Use for immediate aqueous assays) YesSalt->WaterSol Immediate Use DMSOSol DMSO Soluble (Use for frozen stock) YesSalt->DMSOSol Long-term Storage Acidify Must Acidify (Add 1eq HCl or Acetic Acid) NoBase->Acidify If Water Required Organic Dissolve in 100% DMSO NoBase->Organic Preferred Acidify->WaterSol

Figure 1: Decision tree for solvent selection based on the chemical form of 3-Amidino-4-aminopyridine.[1][2]

Experimental Protocols

Protocol A: Preparation of 100 mM DMSO Stock (Recommended)

Best for: High-throughput screening (HTS), long-term storage, and cellular assays.[1][2]

  • Weighing: Weigh the compound in a glass vial. Note: The salt form is hygroscopic.[1] Weigh quickly.

  • Calculation:

    • 
      [1][2]
      
    • Check the MW on your specific vial (Salt vs. Free Base).[1]

  • Dissolution: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex for 30 seconds. If the salt form is used, the solution may warm slightly (exothermic solvation).[1]

  • Storage: Aliquot into amber glass vials (or polypropylene). Store at -20°C.

    • Stability:[1][4] >6 months in DMSO at -20°C.[1][2]

Protocol B: Aqueous Preparation (For Immediate Use)

Best for: Enzymatic assays (Thrombin/Trypsin inhibition).[1][2]

  • Buffer Selection: Do not dissolve the free base directly in neutral PBS.[1][2] It will likely precipitate.[1][2]

  • For Salt Form: Dissolve directly in water or buffer.[1][2]

  • For Free Base:

    • Step 1: Suspend powder in a small volume of water.[1]

    • Step 2: Add 1.0 M HCl dropwise until clear (protonating the amidine).[1]

    • Step 3: Dilute with buffer to desired volume.[1][2]

  • pH Check: Ensure the final pH is compatible with your enzyme (pH 7–8). The amidine

    
     is high, so it will remain protonated (soluble) at physiological pH.[1]
    

Stability & Troubleshooting: The Hydrolysis Trap

The amidine group is chemically reactive.[1][4][5][6][7][8] In water, it undergoes hydrolysis to form an amide , losing its biological activity (protease inhibition usually requires the charged amidine).[1]

Degradation Pathway

[1][2]

Degradation Amidine Active Amidine (Protease Inhibitor) Intermediate Tetrahedral Intermediate Amidine->Intermediate + H2O (Slow) Amide Inactive Amide (Dead Compound) Intermediate->Amide - NH3 (Irreversible)

Figure 2: Hydrolysis pathway of the amidine group.[1][2] This reaction is accelerated in basic solutions.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudiness in PBS Free base crashing out.Acidify with dilute HCl or dissolve in DMSO first, then dilute (keep DMSO <1%).[1]
Loss of Potency Hydrolysis of amidine.[1][7]Prepare aqueous solutions fresh daily. Do not store at 4°C for >24h.
Yellowing of DMSO Oxidation of amine.[1]Use degassed/anhydrous DMSO.[1][2] Store under nitrogen if possible.[1][2]

References

  • Chemical Structure & Identifiers

    • 3,4-Diaminopyridine (Analogous backbone): PubChem CID 5918.[1][2] Link[1][2]

    • Note: Specific datasheets for the 3-amidino intermediate are often proprietary to synthesis CROs, but properties follow standard Benzamidine chemistry.[1][2]

  • Amidine Physicochemistry

    • Clement, B. (2002).[1][2] Reduction of Amidoximes to Amidines.[1][2] Drug Metabolism Reviews.[1][2] (Establishes the high basicity and metabolic stability issues of amidines).

  • Solubility Principles

    • Lipinski, C. A. (2000).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[1][2] Link

Sources

An In-depth Technical Guide to the pKa Values of 3-Amidino-4-aminopyridine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed exploration of the pKa values associated with the functional groups of 3-Amidino-4-aminopyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings of its acidity and basicity, and provide practical, field-proven methodologies for the experimental determination and computational prediction of its pKa values.

Structural Deconstruction and Predicted Protonation Sites

The 3-Amidino-4-aminopyridine molecule is comprised of three key functional groups that influence its acid-base properties: a pyridine ring, an amino group at the 4-position, and an amidino group at the 3-position. Each of these moieties can potentially undergo protonation. A fundamental analysis suggests two primary sites of protonation: the pyridine ring nitrogen and the sp2-hybridized nitrogen of the amidine group. The amino group is significantly less basic and less likely to be protonated under physiological conditions.

The basicity of the pyridine nitrogen is modulated by the electronic effects of its substituents. The 4-amino group is a strong electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the ring nitrogen. Conversely, the 3-amidino group is an electron-withdrawing group, which decreases the electron density on the ring and reduces its basicity. The interplay of these opposing effects determines the final pKa of the pyridine nitrogen.

Amidines are recognized as one of the strongest organic bases.[1] This high basicity is attributed to the resonance stabilization of the conjugate acid, the amidinium ion, where the positive charge is delocalized over both nitrogen atoms.[1]

Comparative pKa Analysis of Constituent Functional Groups

To estimate the pKa values of 3-Amidino-4-aminopyridine, it is instructive to examine the pKa of its constituent parts.

CompoundFunctional GroupExperimental pKaReference
PyridinePyridine5.23[2]
2-AminopyridineAminopyridine6.86[3]
3-AminopyridineAminopyridine5.98[4]
4-AminopyridineAminopyridine9.19[5]
Amidines (general)Amidine4.4 - 14[6]

The data clearly indicates that the position of the amino group on the pyridine ring significantly influences the ring's basicity. The strong electron-donating effect of the 4-amino group in 4-aminopyridine results in a substantial increase in pKa compared to pyridine. Given the potent basicity of the amidine group, it is highly probable that the amidine is the most basic functional group in 3-Amidino-4-aminopyridine.

Protonation Equilibria of 3-Amidino-4-aminopyridine

The protonation of 3-Amidino-4-aminopyridine can be visualized as a two-step equilibrium. The first and most favorable protonation is expected to occur at the amidine group, followed by a second protonation at the pyridine ring nitrogen at a much lower pH.

G cluster_0 First Protonation (Higher pKa) cluster_1 Second Protonation (Lower pKa) Molecule 3-Amidino-4-aminopyridine Protonated_Amidine Amidinium Ion Molecule->Protonated_Amidine + H+ Protonated_Amidine->Molecule - H+ Protonated_Pyridine Diprotonated Species Protonated_Amidine->Protonated_Pyridine + H+ Protonated_Pyridine->Protonated_Amidine - H+

Caption: Predicted protonation pathway for 3-Amidino-4-aminopyridine.

Experimental Determination of pKa Values

Accurate experimental determination of pKa is crucial for drug development. Several robust methods are available, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Potentiometric Titration

This classic method involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH change. The pKa is determined from the inflection point of the titration curve.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of 3-Amidino-4-aminopyridine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue.

  • Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For multiple pKa values, multiple inflection points will be observed.

G Start Prepare Sample & Titrant Calibrate Calibrate pH Meter Start->Calibrate Titrate Titrate Sample with Titrant Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine pKa at Half-Equivalence Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa(s) of the compound.

  • Solution Preparation: Prepare a stock solution of 3-Amidino-4-aminopyridine.

  • Spectral Measurement: Add a small, constant amount of the stock solution to each buffer solution. Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Computational Prediction of pKa

In silico methods provide a rapid and cost-effective means of estimating pKa values, especially during the early stages of drug discovery. Quantum mechanical calculations, often combined with a continuum solvation model, can yield accurate predictions.[7][8]

General Workflow:

  • Structure Optimization: Perform geometry optimization of both the neutral and protonated forms of the molecule in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

  • Free Energy Calculation: Calculate the Gibbs free energy of the optimized structures in both the gas phase and solution.

  • pKa Calculation: Use a thermodynamic cycle, such as the direct or proton exchange method, to calculate the pKa from the computed free energies.[7]

G Input Input Molecular Structure Optimize Geometry Optimization (Gas & Solution) Input->Optimize Free_Energy Calculate Gibbs Free Energy Optimize->Free_Energy Thermodynamic_Cycle Apply Thermodynamic Cycle Free_Energy->Thermodynamic_Cycle pKa Predicted pKa Value Thermodynamic_Cycle->pKa

Caption: General workflow for computational pKa prediction.

Conclusion

The pKa values of the functional groups in 3-Amidino-4-aminopyridine are critical to its behavior in biological systems. Based on a thorough analysis of its constituent parts, the amidine group is predicted to be the most basic center, with a significantly higher pKa than the pyridine ring nitrogen. The 4-amino group acts as a basicity-enhancing substituent for the pyridine ring, while the 3-amidino group has a deactivating, electron-withdrawing effect. For definitive pKa values, experimental determination via potentiometric titration or UV-Vis spectrophotometry is recommended. Complementary computational predictions can offer valuable insights and guide experimental design. A comprehensive understanding of these acid-base properties is indispensable for the rational design and development of novel therapeutics based on this promising molecular scaffold.

References

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  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
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  • Journal of Al-Nahrain University. (2012). Effect of atomic Charge on pka 's of Substituted pyridines.
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The Advent of Amidinopyridines: A New Chapter in Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the History, Discovery, and Scientific Rationale of Amidinopyridine Protease Inhibitors

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, are integral to a vast array of physiological processes and have consequently emerged as critical targets for therapeutic intervention. The strategic inhibition of these enzymes has led to landmark therapies for conditions ranging from hypertension to viral infections. Within the extensive landscape of protease inhibitor discovery, the journey from early peptide-based inhibitors to sophisticated, orally bioavailable small molecules is a testament to the evolution of medicinal chemistry. This technical guide provides a comprehensive exploration of a pivotal development in this journey: the history and discovery of amidinopyridine-based protease inhibitors. We will trace the scientific lineage from the foundational benzamidine-based inhibitors, elucidate the strategic evolution to the amidinopyridine scaffold as a bioisosteric solution to overcome pharmacokinetic challenges, and detail the subsequent structure-activity relationship studies, synthetic methodologies, and clinical milestones. Through an in-depth analysis of key examples, such as the direct thrombin inhibitor dabigatran, this guide will offer researchers and drug development professionals a thorough understanding of the core principles and proven insights that have established amidinopyridines as a significant scaffold in modern drug discovery.

The Protease Predicament: Setting the Stage for Inhibition

Proteolytic enzymes are fundamental to life, orchestrating a symphony of biological events from digestion and blood coagulation to cell signaling and apoptosis. However, the dysregulation of protease activity is a hallmark of numerous pathologies, including cardiovascular diseases, cancer, and inflammatory disorders. This dual role as essential biological catalysts and drivers of disease has positioned proteases as one of the most important and challenging classes of drug targets.

The initial forays into protease inhibition were dominated by peptide and peptidomimetic compounds designed to mimic the natural substrates of these enzymes. While often potent, these early inhibitors were plagued by poor oral bioavailability, rapid metabolism, and lack of specificity, severely limiting their therapeutic potential. This "protease predicament" spurred a decades-long quest for small molecule inhibitors with improved drug-like properties.

The Benzamidine Blueprint: A Foundation for Serine Protease Inhibitors

A significant breakthrough in the pursuit of non-peptidic protease inhibitors was the identification of the benzamidine moiety as a potent pharmacophore for inhibiting trypsin-like serine proteases. These proteases, which include crucial coagulation factors like thrombin and Factor Xa, possess a highly conserved S1 specificity pocket with an aspartic acid residue at its base. The positively charged benzamidine group forms a strong salt bridge with this aspartate, anchoring the inhibitor in the active site and leading to potent inhibition.

The success of benzamidine-based inhibitors was exemplified by compounds like Nα-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine piperidide (NAPAP), a potent thrombin inhibitor. However, the inherent basicity and polar nature of the benzamidine group, while crucial for binding, also contributed to poor oral absorption and limited cell permeability. This fundamental challenge set the stage for the next evolutionary step in inhibitor design: the search for a suitable bioisostere.

The Rise of the Amidinopyridine Scaffold: A Bioisosteric Solution

The concept of bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties to enhance its pharmacokinetic or pharmacodynamic profile, became a cornerstone of modern medicinal chemistry. In the context of benzamidine-based protease inhibitors, the goal was to identify a replacement that could retain the critical interaction with the S1 pocket while improving oral bioavailability.

The amidinopyridine scaffold emerged as a highly effective solution. By incorporating the amidine functionality onto a pyridine ring, medicinal chemists were able to create a novel pharmacophore that successfully mimicked the key binding interactions of benzamidine. The nitrogen atom in the pyridine ring modulates the pKa of the amidine group, influencing its charge state and interaction with the aspartate residue in the S1 pocket. Furthermore, the overall physicochemical properties of the amidinopyridine moiety offered a more favorable profile for oral absorption compared to the traditional benzamidine group. This strategic bioisosteric replacement is a prime example of rational drug design, addressing a specific pharmacokinetic liability without compromising target engagement. The development of aminoisoquinolines as a benzamidine isostere for Factor Xa inhibitors further validates this successful strategy.[1]

Bioisosteric_Replacement Benzamidine Benzamidine Scaffold Properties1 Potent S1 Pocket Binding Poor Oral Bioavailability Benzamidine->Properties1 Strategy Bioisosteric Replacement Benzamidine->Strategy Limitation Amidinopyridine Amidinopyridine Scaffold Properties2 Maintains S1 Pocket Binding Improved Oral Bioavailability Amidinopyridine->Properties2 Strategy->Amidinopyridine Solution

Figure 1: The strategic evolution from the benzamidine to the amidinopyridine scaffold as a bioisosteric replacement to improve oral bioavailability while maintaining target binding.

Key Milestones in Amidinopyridine Protease Inhibitor Development

The successful application of the amidinopyridine scaffold is best illustrated through the development of direct thrombin inhibitors for anticoagulant therapy.

The Predecessor: Ximelagatran and Melagatran

The journey towards a successful oral direct thrombin inhibitor saw a significant, albeit ultimately unsuccessful, milestone in ximelagatran and its active form, melagatran. The development of these compounds began in 1985, representing a deliberate effort to create small-molecule direct thrombin inhibitors.[2] Melagatran, a parenteral agent, demonstrated potent anticoagulant activity but had low oral bioavailability.[2] Ximelagatran was developed as an oral prodrug that is rapidly converted to melagatran in the body.[2][3]

Clinical trials showed that ximelagatran was effective for the prevention of venous thromboembolism.[4] However, concerns over liver toxicity, with a percentage of patients developing elevated liver enzymes, ultimately led to the withdrawal of its marketing applications and discontinuation of its development in 2006.[5] Despite its withdrawal, the ximelagatran program provided invaluable proof-of-concept for the therapeutic potential of oral direct thrombin inhibitors.

The Breakthrough: Dabigatran Etexilate

Building on the lessons learned from earlier programs, researchers at Boehringer Ingelheim developed dabigatran etexilate (Pradaxa®), a compound that would become the first widely approved oral direct thrombin inhibitor.[6] The design of dabigatran features a central benzimidazole core with a key N-phenyl-2-(2-pyridinylamino)acetamide side chain, which includes the critical amidinopyridine moiety that docks into the S1 pocket of thrombin.

Dabigatran itself is a potent thrombin inhibitor but has poor oral absorption due to its polar nature.[7] To overcome this, the double prodrug, dabigatran etexilate, was synthesized.[7] After oral administration, dabigatran etexilate is rapidly absorbed and converted by esterases to the active dabigatran.[8][9] This prodrug strategy, coupled with the favorable properties of the core molecule, resulted in a predictable pharmacokinetic and pharmacodynamic profile, allowing for fixed-dosing without the need for routine coagulation monitoring.[8]

The clinical development program for dabigatran etexilate was extensive, demonstrating its efficacy and safety in the prevention of stroke in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[6][7]

Structure-Activity Relationship (SAR) of Amidinopyridine Inhibitors

The development of potent and selective amidinopyridine protease inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The core principle revolves around optimizing the interactions of the inhibitor with the various subsites of the protease active site.

Modification SiteObservationImpact on Activity
Amidinopyridine Moiety Isosteric replacement of benzamidine.Maintains potent binding to the S1 pocket while improving oral bioavailability.
Central Scaffold Varies (e.g., benzimidazole in dabigatran).Provides a rigid framework to orient the pharmacophoric groups into the active site.
P2 and P2' Moieties Modifications to these groups.Modulates selectivity and potency by interacting with the S2 and S2' subsites of the protease.
Prodrug Moieties Addition of ester groups (e.g., in dabigatran etexilate).Masks polar functional groups to enhance oral absorption.

Experimental Protocols: Synthesis and Evaluation

The successful development of amidinopyridine protease inhibitors relies on robust synthetic and analytical methodologies.

General Synthetic Strategy for the Amidinopyridine Core

The synthesis of the amidinopyridine scaffold can be achieved through various routes. A common approach involves the construction of a cyanopyridine precursor, followed by its conversion to the amidine.

Step-by-Step Synthesis of a 2-Amino-3-cyanopyridine Derivative:

  • Reaction Initiation: A one-pot condensation reaction is carried out with malononitrile, an appropriate aromatic aldehyde, a methyl ketone, and ammonium acetate.[10]

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation in the absence of a solvent. This method offers the advantages of short reaction times and high yields.[10]

  • Purification: The resulting 2-amino-3-cyanopyridine derivative is then purified using standard techniques such as recrystallization or column chromatography.

  • Amidine Formation (Pinner Reaction): The nitrile group of the cyanopyridine is converted to an amidine. This can be achieved through the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid (e.g., HCl) to form an imidate, followed by reaction with ammonia or an amine to yield the amidine. An optimized Pinner reaction was crucial in the synthesis of a key intermediate for dabigatran.[11]

Protease Inhibition Assay

The inhibitory potency of the synthesized compounds against the target protease is typically determined using an in vitro enzymatic assay.

Step-by-Step Protocol for a Thrombin Inhibition Assay:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl with polyethylene glycol), a solution of human α-thrombin, and a solution of a chromogenic or fluorogenic thrombin substrate.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (amidinopyridine derivative) in a suitable solvent (e.g., DMSO).

  • Assay Procedure: a. In a 96-well plate, add the buffer, the thrombin solution, and the inhibitor solution at various concentrations. b. Incubate the mixture for a predetermined period to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the substrate solution. d. Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: a. Calculate the initial reaction rates from the linear portion of the progress curves. b. Plot the reaction rates against the inhibitor concentrations. c. Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response equation.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, and Substrate Solutions Mix Combine Buffer, Enzyme, and Inhibitor in 96-well Plate Reagents->Mix Inhibitor Prepare Serial Dilutions of Test Compound Inhibitor->Mix Incubate Incubate for Binding Mix->Incubate React Add Substrate to Initiate Reaction Incubate->React Measure Monitor Absorbance/ Fluorescence React->Measure Calculate Calculate Initial Reaction Rates Measure->Calculate Plot Plot Rates vs. Inhibitor Concentration Calculate->Plot Determine Determine IC50 Value Plot->Determine

Figure 2: A typical experimental workflow for determining the inhibitory potency of a compound against a target protease.

Clinical Significance and Future Perspectives

The successful development of dabigatran etexilate has firmly established the amidinopyridine scaffold as a valuable pharmacophore in protease inhibitor design. Its clinical success has validated the bioisosteric replacement strategy and provided a blueprint for developing orally active inhibitors for other challenging targets.

The future of amidinopyridine-based protease inhibitors is promising. The core scaffold can be further elaborated and modified to target other serine proteases implicated in a variety of diseases. The insights gained from the SAR of thrombin inhibitors can be applied to the design of inhibitors for other proteases with similar S1 pocket characteristics. Furthermore, the continued exploration of novel prodrug strategies will be crucial for optimizing the pharmacokinetic properties of future drug candidates.

As our understanding of the roles of proteases in disease continues to expand, the demand for potent, selective, and orally bioavailable inhibitors will only grow. The history and discovery of amidinopyridine protease inhibitors serve as a powerful case study in rational drug design and a source of inspiration for the next generation of protease-targeted therapies.

References

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  • Singh, U. P., & Kumar, S. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate.
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  • Gustafsson, D., & Bylund, R. (2015). Dabigatran - a continuing exemplar case history demonstrating the need for comprehensive models to optimize the utilization of new drugs. Frontiers in Pharmacology, 6, 199.
  • ResearchGate. (n.d.). Metabolic fate of dabigatran etexilate and dabigatran.
  • ACS Publications. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development.
  • Vlasova, O., & Vlasov, S. (2023). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science, (5), 23-33.
  • MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(18), 6695.
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Methodological & Application

Synthesis of 3-Amidino-4-aminopyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, 3-amidino-4-aminopyridine stands out as a molecule of significant interest due to the presence of the amidine group, a key pharmacophore in many enzyme inhibitors and receptor ligands. The synthesis of this compound from readily available starting materials is a critical step in the exploration of its therapeutic potential.

This comprehensive guide provides a detailed, three-step protocol for the synthesis of 3-amidino-4-aminopyridine from 4-aminonicotinonitrile. The synthetic strategy involves the protection of the exocyclic amino group, conversion of the nitrile to an amidine via the Pinner reaction, and subsequent deprotection to yield the final product. Each step has been meticulously detailed, with explanations for the choice of reagents and reaction conditions to ensure both scientific rigor and practical applicability.

Overall Synthetic Strategy

The synthesis of 3-amidino-4-aminopyridine from 4-aminonicotinonitrile is achieved through a three-step sequence:

  • Protection of the 4-amino group: The exocyclic amino group of 4-aminonicotinonitrile is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the subsequent Pinner reaction.

  • Pinner reaction and ammonolysis: The nitrile functionality of the Boc-protected intermediate is converted to an amidine. This is achieved by first reacting it with an alcohol in the presence of a strong acid to form a Pinner salt (an imidate hydrochloride), which is then treated with ammonia.

  • Deprotection of the 4-amino group: The Boc protecting group is removed under acidic conditions to yield the final product, 3-amidino-4-aminopyridine.

Synthesis_Workflow start 4-Aminonicotinonitrile step1 Step 1: Boc Protection (Boc)₂O, Et₃N, CH₂Cl₂ start->step1 intermediate1 tert-Butyl (3-cyano-4-pyridyl)carbamate step1->intermediate1 step2 Step 2: Pinner Reaction & Ammonolysis 1. EtOH, HCl (g) 2. NH₃ intermediate1->step2 intermediate2 tert-Butyl (3-amidino-4-pyridyl)carbamate step2->intermediate2 step3 Step 3: Deprotection HCl in Dioxane intermediate2->step3 product 3-Amidino-4-aminopyridine step3->product

Figure 1: Overall synthetic workflow for the preparation of 3-amidino-4-aminopyridine.

Experimental Protocols

PART 1: Protection of 4-Aminonicotinonitrile

Objective: To synthesize tert-butyl (3-cyano-4-pyridyl)carbamate.

The protection of the 4-amino group is crucial to prevent side reactions during the acid-catalyzed Pinner reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the Pinner reaction and its facile removal under acidic conditions.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Aminonicotinonitrile119.125.0 g41.97 mmol
Di-tert-butyl dicarbonate (Boc)₂O218.2510.1 g46.17 mmol
Triethylamine (Et₃N)101.196.4 mL46.17 mmol
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminonicotinonitrile (5.0 g, 41.97 mmol) in 100 mL of anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add triethylamine (6.4 mL, 46.17 mmol). In a separate beaker, dissolve di-tert-butyl dicarbonate (10.1 g, 46.17 mmol) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the mobile phase.

  • Work-up: Upon completion of the reaction, wash the reaction mixture sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl (3-cyano-4-pyridyl)carbamate as a white solid.

PART 2: Synthesis of tert-Butyl (3-amidino-4-pyridyl)carbamate via Pinner Reaction and Ammonolysis

Objective: To convert the nitrile group of the protected intermediate into an amidine.

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines upon treatment with ammonia.[2][3] Anhydrous conditions are critical in the first step to prevent the hydrolysis of the nitrile and the intermediate imidate to the corresponding amide and ester, respectively.[3]

Pinner_Mechanism cluster_step1 Step 2a: Pinner Reaction cluster_step2 Step 2b: Ammonolysis nitrile Boc-Protected Nitrile pinner_salt Pinner Salt (Imidate Hydrochloride) nitrile->pinner_salt + Ethanol, + HCl hcl HCl ethanol Ethanol ammonia Ammonia amidine Boc-Protected Amidine pinner_salt->amidine + Ammonia

Figure 2: Two-stage conversion of the nitrile to an amidine.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
tert-Butyl (3-cyano-4-pyridyl)carbamate219.244.0 g18.24 mmol
Anhydrous Ethanol46.0750 mL-
Anhydrous Dioxane88.1150 mL-
Hydrogen Chloride (gas)36.46Excess-
Anhydrous Ammonia (gas)17.03Excess-

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve tert-butyl (3-cyano-4-pyridyl)carbamate (4.0 g, 18.24 mmol) in a mixture of 50 mL of anhydrous ethanol and 50 mL of anhydrous dioxane in a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. Ensure that the temperature is maintained at 0 °C.

    • After saturation with HCl, seal the flask and stir the mixture at room temperature for 24 hours. The formation of a precipitate (the Pinner salt) may be observed.

    • Remove the solvent under reduced pressure to obtain the crude ethyl 4-((tert-butoxycarbonyl)amino)pyridine-3-carboximidate hydrochloride (Pinner salt).

  • Ammonolysis:

    • Suspend the crude Pinner salt in 100 mL of anhydrous ethanol in a pressure vessel.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Bubble anhydrous ammonia gas through the suspension for 30 minutes.

    • Seal the vessel and allow it to warm to room temperature. Stir the mixture for 48 hours.

    • Cool the vessel again to 0 °C before carefully venting the excess ammonia.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tert-butyl (3-amidino-4-pyridyl)carbamate.

    • Purify the product by recrystallization or column chromatography.

PART 3: Deprotection of tert-Butyl (3-amidino-4-pyridyl)carbamate

Objective: To remove the Boc protecting group to yield the final product.

The final step involves the removal of the Boc group under acidic conditions. A solution of hydrogen chloride in dioxane is a common and effective reagent for this transformation, yielding the hydrochloride salt of the desired product.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount
tert-Butyl (3-amidino-4-pyridyl)carbamate236.283.0 g
4 M HCl in Dioxane-30 mL

Procedure:

  • Reaction Setup: Dissolve tert-butyl (3-amidino-4-pyridyl)carbamate (3.0 g) in 30 mL of 4 M HCl in dioxane.

  • Reaction: Stir the solution at room temperature for 4-6 hours. The progress of the deprotection can be monitored by TLC.

  • Isolation: The product, 3-amidino-4-aminopyridine hydrochloride, will precipitate out of the solution. Collect the solid by filtration and wash it with cold diethyl ether.

  • Purification: The hydrochloride salt is often of sufficient purity. If necessary, it can be recrystallized from a suitable solvent system like ethanol/ether.

  • Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base such as sodium carbonate. Extract the aqueous solution with an organic solvent like ethyl acetate. Dry the organic extracts and remove the solvent to yield 3-amidino-4-aminopyridine.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR Signals (δ, ppm)Expected IR Absorptions (cm⁻¹)Expected Mass (m/z)
tert-Butyl (3-cyano-4-pyridyl)carbamate1.5 (s, 9H, Boc), 7.5-8.5 (m, 3H, Ar-H)3300-3100 (N-H), 2230 (C≡N), 1720 (C=O)220.1 [M+H]⁺
tert-Butyl (3-amidino-4-pyridyl)carbamate1.5 (s, 9H, Boc), 7.5-8.5 (m, 3H, Ar-H), 8.5-9.5 (br s, NH₂)3400-3100 (N-H), 1710 (C=O), 1660 (C=N)237.1 [M+H]⁺
3-Amidino-4-aminopyridine6.5-8.0 (m, 3H, Ar-H), 8.0-9.0 (br s, NH₂)3400-3100 (N-H), 1650 (C=N)137.1 [M+H]⁺

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrogen chloride and ammonia are corrosive and toxic gases. Handle with extreme care in a well-ventilated fume hood.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid.

  • Di-tert-butyl dicarbonate is a lachrymator.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-amidino-4-aminopyridine from 4-aminonicotinonitrile. By following this three-step procedure involving Boc protection, Pinner reaction with subsequent ammonolysis, and final deprotection, researchers can reliably access this valuable compound for further investigation in drug discovery and development programs. The provided rationale for each step and the detailed experimental procedures are intended to empower scientists to successfully implement this synthesis in their laboratories.

References

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877, 10 (2), 1889–1897.
  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • Hanson, J. E. How can we deprotect of boc-protecing group in gelatin? ResearchGate. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

Sources

Application Note: A Practical Guide to the Synthesis of Amidinopyridines via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of amidinopyridines, a crucial class of heterocyclic compounds in medicinal chemistry and materials science. We will delve into the practical application of the Pinner reaction, a classic and reliable method for converting cyanopyridines into the desired amidine products. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, troubleshooting advice, and robust analytical methods for product validation.

Introduction: The Significance of Amidinopyridines

Amidinopyridines are a privileged structural motif in modern chemistry. The presence of the amidine group (-C(=NH)NH2) on the pyridine ring imparts unique physicochemical properties, including enhanced basicity and the ability to act as a strong hydrogen bond donor and acceptor. These characteristics make them highly valuable as:

  • Bioisosteres: In drug design, the amidine group can serve as a bioisosteric replacement for other functional groups to modulate properties like solubility, cell permeability, and target binding affinity.

  • Pharmacophores: They are integral components of numerous biologically active molecules, exhibiting a wide range of therapeutic effects, including antiviral, antibacterial, and kinase inhibitory activities.

  • Building Blocks: In synthetic chemistry, they serve as versatile intermediates for the construction of more complex heterocyclic systems.

The Pinner reaction, first reported by Adolf Pinner in 1877, remains a cornerstone for the synthesis of these important molecules.[1] It provides a two-step pathway from readily available cyanopyridines to the target amidinopyridines.[2]

The Pinner Reaction: Mechanism and Rationale

The conversion of a nitrile to an amidine via the Pinner reaction is not a single transformation but a two-stage process:

  • Formation of the Pinner Salt: An acid-catalyzed reaction between a nitrile (cyanopyridine) and an alcohol generates an imino ester salt, known as a Pinner salt.[3]

  • Ammonolysis: The subsequent reaction of the Pinner salt with ammonia or an amine displaces the alkoxy group to form the final amidine.[3]

Mechanistic Breakdown

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. Each step is governed by specific principles of reactivity.

  • Protonation of the Nitrile: The reaction is initiated by a strong acid, classically anhydrous hydrogen chloride (HCl), which protonates the nitrogen of the cyanopyridine. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.[4][5]

  • Nucleophilic Attack by Alcohol: The alcohol (e.g., ethanol) acts as a nucleophile, attacking the activated nitrile carbon.[4]

  • Formation of the Pinner Salt: A subsequent proton transfer yields the thermodynamically stable imidate hydrochloride, or Pinner salt, which often precipitates from the reaction mixture as a crystalline solid.[5]

  • Ammonolysis: The Pinner salt is then treated with a source of ammonia. The ammonia, being a potent nucleophile, attacks the imino carbon, leading to a tetrahedral intermediate which then eliminates the alcohol to furnish the amidine hydrochloride salt.

The overall mechanism is depicted below.

Pinner_Mechanism Pinner Reaction Mechanism for Amidinopyridine Synthesis cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Cyanopyridine Cyanopyridine (R-Py-C≡N) Protonated_Nitrile Protonated Nitrile [R-Py-C≡NH]+ Cyanopyridine->Protonated_Nitrile + H+ Pinner_Salt Pinner Salt [R-Py-C(OR')=NH2]+Cl- Protonated_Nitrile->Pinner_Salt + R'-OH - H+ Amidine_Salt Amidine Hydrochloride [R-Py-C(NH2)=NH2]+Cl- Pinner_Salt->Amidine_Salt + NH3 - R'-OH

Caption: Mechanism of the Pinner reaction, from cyanopyridine to amidine.

Critical Experimental Parameters: The Keys to Success

The success of the Pinner reaction hinges on the careful control of several key parameters. Ignoring these can lead to low yields and the formation of undesirable side products.

  • Anhydrous Conditions: This is the most critical parameter. The Pinner salt intermediate is highly susceptible to hydrolysis. Any trace of water will react with the salt to produce the corresponding ester as a major byproduct.[4] Therefore, all glassware must be oven-dried, and anhydrous solvents and reagents must be used.

  • Temperature Control: The formation of the Pinner salt is typically conducted at low temperatures (0 °C or below).[6] This is because the imidate hydrochloride salts can be thermally unstable, potentially rearranging to form N-substituted amides.[1][3]

  • Acid Catalyst: While various acid systems have been explored, the classical method of bubbling dry HCl gas through the reaction mixture remains highly effective.[5] Milder protocols using reagents like trimethylsilyl chloride (TMSCl) that generate HCl in situ have also been developed.[5]

  • Choice of Alcohol: Primary alcohols like methanol or ethanol are most commonly used. The choice of alcohol determines the alkoxy group in the Pinner salt intermediate.

The logical relationship between these parameters and the reaction outcome is crucial for process control.

Logical_Relationships Controlling Outcomes in the Pinner Reaction Start Cyanopyridine + Alcohol + HCl Anhydrous Anhydrous Conditions? Start->Anhydrous LowTemp Low Temperature? Anhydrous->LowTemp Yes Ester Side Product: Ester Formation Anhydrous->Ester No (Water Present) PinnerSalt Pinner Salt Formation LowTemp->PinnerSalt Yes Amide Side Product: Amide Rearrangement LowTemp->Amide No (High Temp) Ammonolysis Ammonolysis (NH3) PinnerSalt->Ammonolysis Amidine Desired Product: Amidinopyridine Ammonolysis->Amidine

Caption: Logical relationships governing product formation in the Pinner reaction.

Detailed Experimental Protocol: Synthesis of 2-Amidinopyridine Hydrochloride

This section provides a step-by-step protocol for the synthesis of 2-amidinopyridine hydrochloride from 2-cyanopyridine as a representative example.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equiv.Notes
2-Cyanopyridine104.115.21 g50.01.0Ensure high purity.
Ethanol (Anhydrous)46.0750 mL--Use absolute ethanol (≥99.5%).
Diethyl Ether (Anhydrous)74.12100 mL--For precipitation and washing.
Hydrogen Chloride (gas)36.46~2.0 g (excess)~55.0~1.1Must be dry. Use a drying tube.
Ammonia (7N in Methanol)17.0321.5 mL1503.0Commercial solution. Handle in a fume hood.
Equipment
  • 250 mL three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Gas inlet adapter and drying tube (filled with CaCl₂)

  • Low-temperature thermometer

  • Ice-salt bath

  • Buchner funnel and filter flask

  • Rotary evaporator

Experimental Workflow

Workflow A 1. Reaction Setup - Assemble dry glassware - Add 2-cyanopyridine & ethanol B 2. Pinner Salt Formation - Cool to 0°C - Bubble dry HCl gas - Stir for 12-18h A->B C 3. Isolate Pinner Salt - Precipitate with ether - Filter solid under nitrogen - Wash with cold ether B->C D 4. Ammonolysis - Suspend Pinner salt in MeOH - Add NH3/MeOH solution at 0°C - Warm to RT and stir for 24h C->D E 5. Product Isolation - Concentrate in vacuo - Triturate with ether - Filter the solid product D->E F 6. Analysis - Dry the product - Characterize via NMR, IR, MS E->F

Caption: Experimental workflow for the synthesis of 2-amidinopyridine.

Step-by-Step Procedure

Part A: Formation of Ethyl 2-pyridylimidate hydrochloride (Pinner Salt)

  • Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, gas inlet, and thermometer. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Charging Reagents: To the flask, add 2-cyanopyridine (5.21 g, 50.0 mmol) and anhydrous ethanol (25 mL).

  • Cooling: Cool the stirring solution to 0 °C using an ice-salt bath.

  • HCl Addition: Slowly bubble dry hydrogen chloride gas through the solution via the gas inlet tube. The HCl should be passed through a sulfuric acid trap or a calcium chloride drying tube to ensure it is anhydrous. Monitor the temperature, keeping it below 5 °C.

  • Reaction: Continue the HCl addition until the solution is saturated (approx. 1.1 equivalents). A white precipitate of the Pinner salt should begin to form. Seal the flask and allow it to stir at 0-5 °C for 12-18 hours.

  • Isolation: After the reaction period, add anhydrous diethyl ether (100 mL) to the cold slurry to complete the precipitation. Filter the white solid quickly using a Buchner funnel, wash with cold anhydrous diethyl ether (2 x 20 mL), and dry under a stream of nitrogen. The Pinner salt is hygroscopic and should be used immediately in the next step.

Part B: Conversion to 2-Amidinopyridine Hydrochloride

  • Setup: In a clean, dry flask, suspend the freshly prepared Pinner salt in anhydrous methanol (50 mL).

  • Ammonia Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the 7N solution of ammonia in methanol (21.5 mL, 150 mmol) dropwise over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue will contain the product and ammonium chloride.

  • Purification: Triturate the solid residue with cold diethyl ether or a mixture of ethanol/ether to remove soluble impurities. Filter the white solid, wash with a small amount of cold ether, and dry in vacuo to yield 2-amidinopyridine hydrochloride. Typical yields range from 70-85%.

Product Characterization and Validation

Confirming the identity and purity of the synthesized amidinopyridine is a non-negotiable step. The following are expected analytical signatures.

  • ¹H NMR Spectroscopy: (400 MHz, D₂O): The spectrum will show characteristic signals for the pyridine ring protons. The amidine N-H protons often exchange with D₂O or appear as broad signals. Aromatic protons will typically appear in the δ 7.0-8.5 ppm range.

  • ¹³C NMR Spectroscopy: (100 MHz, D₂O): A key signal to identify is the amidine carbon (C=N), which typically appears downfield around δ 160-170 ppm.

  • IR Spectroscopy: (ATR): Look for a strong C=N stretching vibration around 1650-1690 cm⁻¹ and broad N-H stretching bands in the 3100-3400 cm⁻¹ region.[4]

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion of the free amidine base [M+H]⁺.

Safety Precautions

  • Hydrogen Chloride Gas: HCl is a highly corrosive and toxic gas. All operations involving HCl gas must be performed in a well-ventilated chemical fume hood. Ensure appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is worn.

  • Ammonia: Ammonia solutions are corrosive and have a pungent, irritating odor. Handle exclusively within a fume hood.

  • Anhydrous Reagents: Anhydrous solvents like diethyl ether are extremely flammable. Keep away from ignition sources.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Low Yield of Pinner Salt Incomplete reaction or moisture contamination.Ensure anhydrous conditions. Extend reaction time or increase HCl saturation.
Oily Product Instead of Solid Impurities or incomplete reaction.Attempt to crystallize from a different solvent system (e.g., ethanol/ether). Purify via column chromatography if necessary.
Presence of Ester by-product Water was present during the first step.Meticulously dry all glassware and use anhydrous reagents. Run the reaction under an inert atmosphere.
Presence of Amide by-product Reaction temperature was too high during salt formation.Maintain the reaction temperature strictly below 5 °C.[1]
Reaction Stalls at Pinner Salt Insufficient ammonia or low reactivity.Increase the equivalents of ammonia. Gently warming the ammonolysis reaction (e.g., to 40 °C) can sometimes be beneficial.

Conclusion

The Pinner reaction is a powerful and versatile tool for the synthesis of amidinopyridines from cyanopyridine precursors. By understanding the underlying mechanism and meticulously controlling critical experimental parameters—namely, anhydrous conditions and low temperature—researchers can reliably produce these valuable compounds in high yield and purity. This guide provides the foundational knowledge and a practical, field-tested protocol to empower scientists in their synthetic endeavors, from small-scale research to drug development applications.

References

  • Pinner Reaction. SynArchive. [Link]

  • Pinner Reaction. NROChemistry. [Link]

  • Pinner Reaction. Organic Chemistry Portal. [Link]

  • Glushkov, R. G., & Granik, V. G. (1982). The Pinner reaction.Russian Chemical Reviews, 51(4), 336. (Note: A direct link to this specific review is not available, but the citation points to its existence and relevance).
  • Pinner Reaction Mechanism. Organic Chemistry (YouTube Channel). [Link]

  • Schliemann, C., & Langer, P. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1558–1565. [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Chemistry : The Mystery of Molecules (YouTube Channel). [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • Kang, D., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Molecules, 26(14), 4251. [Link]

Sources

Application Notes and Protocols for the 3-Amidino-4-aminopyridine Trypsin Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Trypsin and Its Inhibition

Trypsin, a serine protease found in the digestive system, plays a pivotal role in breaking down proteins.[1] Its activity is essential for nutrient absorption and various physiological processes. However, unregulated trypsin activity can lead to pathological conditions such as pancreatitis and has been implicated in the progression of certain cancers. This has driven the search for potent and specific trypsin inhibitors, which are valuable tools for both basic research and therapeutic development.

This application note provides a detailed protocol for assessing the inhibitory potential of 3-Amidino-4-aminopyridine against trypsin. The presence of an amidino group suggests a competitive inhibition mechanism, where the inhibitor vies with the substrate for binding to the enzyme's active site.[2][3] We will delve into the scientific rationale behind each step of the assay, ensuring a robust and reproducible methodology.

Understanding the Mechanism: The Trypsin Active Site and Inhibitor Binding

Trypsin's catalytic activity relies on a catalytic triad (Ser195, His57, and Asp102) within its active site.[4] The primary specificity of trypsin for cleaving peptide bonds after lysine and arginine residues is determined by the S1 pocket, which contains an aspartate residue (Asp189) at its base.[5] The positively charged amidino group of inhibitors like 3-Amidino-4-aminopyridine is hypothesized to form a strong ionic interaction with this negatively charged Asp189, anchoring the inhibitor in the active site and preventing substrate binding.[6]

Experimental Workflow: A Visual Guide

Below is a graphical representation of the experimental workflow for the 3-Amidino-4-aminopyridine trypsin inhibition assay.

workflow cluster_prep I. Preparation cluster_assay II. Assay Execution cluster_analysis III. Data Analysis Reagent_Prep Reagent & Buffer Preparation Inhibitor_Prep 3-Amidino-4-aminopyridine Serial Dilution Reagent_Prep->Inhibitor_Prep Enzyme_Prep Trypsin Working Solution Reagent_Prep->Enzyme_Prep Substrate_Prep BAPNA Working Solution Reagent_Prep->Substrate_Prep Assay_Setup Assay Plate Setup (Controls & Inhibitor) Inhibitor_Prep->Assay_Setup Enzyme_Prep->Assay_Setup Reaction_Start Reaction Initiation (Add BAPNA) Substrate_Prep->Reaction_Start Pre_incubation Pre-incubation (Trypsin + Inhibitor) Assay_Setup->Pre_incubation Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates (V) Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination (Non-linear Regression) Inhibition_Calc->IC50_Calc

Figure 1. Workflow of the 3-Amidino-4-aminopyridine trypsin inhibition assay.

Materials and Reagents

Table 1: Key Reagents and Materials
Reagent/MaterialSupplierCatalog No.Storage
Bovine Trypsin (TPCK-treated)Sigma-AldrichT1426-20°C
3-Amidino-4-aminopyridineCustom Synthesis/Vendor-RT (desiccated)
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)Sigma-AldrichB4875-20°C
Tris-HClSigma-AldrichT5941RT
Calcium Chloride (CaCl₂)Sigma-AldrichC1016RT
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418RT
96-well microplate, clear, flat-bottomCorning3596RT
Microplate reader(e.g., BioTek, Molecular Devices)--

Note: TPCK (tosyl phenylalanyl chloromethyl ketone) treatment of trypsin is crucial as it inactivates chymotrypsin, ensuring the specificity of the assay for trypsin activity.

Solution Preparation

1. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Dissolve 6.06 g of Tris base in 800 mL of deionized water.

  • Adjust the pH to 8.0 with 1 M HCl.

  • Add 2.94 g of CaCl₂.

  • Bring the final volume to 1 L with deionized water.

  • Filter sterilize and store at 4°C.

    • Rationale: The pH of 8.0 is optimal for trypsin activity. Calcium ions are essential for trypsin stability and activity.

2. Trypsin Stock Solution (1 mg/mL)

  • Dissolve 10 mg of bovine trypsin in 10 mL of cold 1 mM HCl.

  • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Rationale: Storing trypsin in acidic solution (1 mM HCl) prevents autolysis and maintains its activity.

3. Trypsin Working Solution (20 µg/mL)

  • Dilute the trypsin stock solution 1:50 in Assay Buffer immediately before use.

    • Rationale: The working concentration should be optimized to yield a linear reaction rate for the duration of the assay.

4. 3-Amidino-4-aminopyridine Stock Solution (10 mM)

  • Dissolve the required amount of 3-Amidino-4-aminopyridine in DMSO to make a 10 mM stock solution.

  • Store at -20°C.

    • Rationale: DMSO is a common solvent for organic compounds. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.

5. BAPNA Stock Solution (100 mM)

  • Dissolve 43.5 mg of BAPNA in 1 mL of DMSO.

  • Store protected from light at -20°C.

6. BAPNA Working Solution (1 mM)

  • Dilute the BAPNA stock solution 1:100 in pre-warmed (37°C) Assay Buffer.

    • Rationale: BAPNA is a chromogenic substrate that releases p-nitroaniline upon cleavage by trypsin, which can be measured at 405 nm.[3][7]

Experimental Protocol: A Step-by-Step Guide

  • Inhibitor Preparation:

    • Prepare a series of dilutions of 3-Amidino-4-aminopyridine from the 10 mM stock solution in Assay Buffer. A 10-point, 3-fold serial dilution is recommended as a starting point.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells of a 96-well plate.

    • Add 50 µL of the diluted 3-Amidino-4-aminopyridine solutions to the respective wells.

    • Controls:

      • 100% Activity Control (No Inhibitor): Add 50 µL of Assay Buffer (instead of inhibitor solution).

      • Blank (No Enzyme): Add 100 µL of Assay Buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the Trypsin Working Solution (20 µg/mL) to all wells except the blank wells.

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for 15 minutes.

      • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for competitive inhibitors.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the pre-warmed BAPNA Working Solution (1 mM) to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

Data Analysis: From Raw Data to IC50

  • Calculate the Rate of Reaction (V):

    • For each well, plot absorbance at 405 nm against time.

    • Determine the initial linear rate of the reaction (V) by calculating the slope (ΔAbs/min).

  • Calculate the Percentage of Inhibition:

    • Use the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100 where:

      • V_inhibitor is the reaction rate in the presence of the inhibitor.

      • V_no_inhibitor is the reaction rate of the 100% activity control.

  • Determine the IC50 Value:

    • The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[2]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve with variable slope) to determine the IC50 value.

Table 2: Example Data for IC50 Calculation
[Inhibitor] (µM)log[Inhibitor]Average Rate (ΔAbs/min)% Inhibition
0 (Control)-0.1500
0.1-10.13510
0.3-0.520.11225.3
100.07848
30.480.04570
1010.02186
301.480.01292
10020.00994

Troubleshooting and Scientific Considerations

  • Low Signal-to-Noise Ratio:

    • Possible Cause: Insufficient enzyme or substrate concentration.

    • Solution: Optimize the concentrations of trypsin and BAPNA to achieve a robust signal.

  • High Variability between Replicates:

    • Possible Cause: Inaccurate pipetting or inadequate mixing.

    • Solution: Ensure proper pipetting technique and gently mix the plate after each addition.

  • Inhibitor Solubility Issues:

    • Possible Cause: The inhibitor may precipitate at higher concentrations.

    • Solution: Visually inspect the wells for any precipitation. If observed, consider using a different solvent or a lower starting concentration. The use of certain solvents can be improved with different strategies.

  • Assay Interference:

    • Possible Cause: The inhibitor compound may absorb light at 405 nm.

    • Solution: Run a control with the inhibitor and substrate but no enzyme to check for any background absorbance.

Self-Validating Systems: Ensuring Data Integrity

To ensure the trustworthiness of your results, incorporate the following controls:

  • Positive Control: A known trypsin inhibitor (e.g., benzamidine) should be run in parallel to validate the assay's responsiveness.

  • Solvent Control: Include a control with the highest concentration of DMSO used in the assay to ensure it does not significantly affect enzyme activity.

  • Linearity Check: The reaction rate should be linear over the measurement period. If it plateaus too early, dilute the enzyme concentration.

By adhering to this detailed protocol and understanding the underlying scientific principles, researchers can confidently and accurately determine the inhibitory potency of 3-Amidino-4-aminopyridine against trypsin, contributing to the advancement of both fundamental enzyme kinetics and drug discovery.

References

  • Hoffmann, A., & Markwardt, F. (1989). [Synthetic inhibitors of serine proteinases. 35.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

  • Myler, H. (2024). Mechanisms and Importance of Trypsin Inhibitors in Regulating Proteolysis and Digestive Balance. Journal of Research and Development, 12(4).
  • Kossiakoff, A. A., Chambers, J. L., Kay, L. M., & Stroud, R. M. (1977). Structure of bovine trypsinogen at 1.9 Å resolution. Biochemistry, 16(4), 654-664.
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240(4), 1579-1585.
  • Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, refined geometry and comparison with other proteases. Journal of molecular biology, 98(4), 693-717.
  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical reviews, 102(12), 4501-4524.
  • Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein science : a publication of the Protein Society, 4(3), 337-360.
  • Katz, B. A., Clark, J. M., Finer-Moore, J. S., Jenkins, T. E., Johnson, C. R., Ross, M. J., ... & Stroud, R. M. (1998). Design of potent, selective inhibitors of urokinase and trypsin. Chemistry & biology, 5(11), 609-623.
  • ResearchGate. (n.d.). How to calculate IC50 from the calculated concentration of unknown samples?. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • GraphPad. (n.d.). IC50 and EC50 analysis. Retrieved from [Link]

  • Johnson, T. O., & Walker, B. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 989551.
  • Bhat, A. A., & Singh, I. (2026).
  • Chen, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. European Journal of Medicinal Chemistry, 172, 139-153.
  • ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

  • Zhang, Y., et al. (2023).
  • YouTube. (2020). Enzyme Lab I BAPNA. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

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Application Note & Protocol: Determination of Thrombin Inhibition Constant (Ki) for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the determination of the thrombin inhibition constant (K_i) for novel compounds, using the hypothetical test article, 3-Amidino-4-aminopyridine. While a specific, empirically determined K_i value for 3-Amidino-4-aminopyridine is not currently documented in publicly accessible literature, this application note serves as a detailed, field-proven protocol for researchers to independently and accurately determine this critical parameter. Adherence to the principles and procedures outlined herein will ensure the generation of robust and reliable kinetic data, essential for the characterization of potential anticoagulant agents.

Introduction: The Rationale for Thrombin Inhibition

Thrombin, a serine protease, is the central effector enzyme in the coagulation cascade. It catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[1] Unregulated thrombin activity is implicated in numerous thromboembolic diseases, making it a prime target for anticoagulant therapies. The development of direct thrombin inhibitors (DTIs) offers a promising therapeutic strategy.[2]

The inhibitory potency of a compound is quantitatively expressed by its inhibition constant, K_i. This value represents the dissociation constant of the enzyme-inhibitor complex and is a crucial metric for comparing the efficacy of different inhibitors. A lower K_i value signifies a higher binding affinity and, consequently, greater inhibitory potency.[3] This guide will detail the experimental workflow and data analysis required to determine the K_i of a test compound, such as 3-Amidino-4-aminopyridine, against human α-thrombin.

Foundational Principles: Understanding Enzyme Kinetics

The determination of K_i is rooted in the principles of Michaelis-Menten kinetics, which describe the relationship between the initial reaction velocity (V_0), substrate concentration ([S]), the maximum reaction velocity (V_max), and the Michaelis constant (K_m).[4][5] An enzyme inhibitor is a molecule that binds to an enzyme and curtails its activity.[5] The mechanism of inhibition (e.g., competitive, non-competitive) can be elucidated by analyzing the enzyme's kinetic behavior in the presence of varying concentrations of the inhibitor and substrate.

For a competitive inhibitor, which binds to the same active site as the substrate, the K_i can be determined from the IC_50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using the Cheng-Prusoff equation.[3][6][7]

Cheng-Prusoff Equation for Competitive Inhibition:



Where:

  • K_i is the inhibition constant.

  • IC_50 is the half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate.

  • K_m is the Michaelis constant of the substrate.

Experimental Workflow for K_i Determination

The following protocol outlines the steps to determine the K_i of a test inhibitor against human α-thrombin using a chromogenic substrate.

3.1. Materials and Reagents
ReagentRecommended Source/Specifications
Human α-ThrombinPurified from human plasma, high specific activity.[8][9][10]
Chromogenic Thrombin Substrate (S-2238)H-D-Phe-Pip-Arg-pNA dihydrochloride.[11][12][13][14]
Test Inhibitor3-Amidino-4-aminopyridine (or other test compound)
Assay Buffer50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl_2, pH 8.0.[15]
Control Inhibitor (Optional)A known thrombin inhibitor (e.g., Dabigatran).[16]
Dimethyl Sulfoxide (DMSO)ACS grade, for dissolving the test inhibitor.
96-well MicroplatesClear, flat-bottom for spectrophotometric readings.
SpectrophotometerCapable of reading absorbance at 405 nm.
3.2. Reagent Preparation
  • Assay Buffer: Prepare a solution containing 50 mM Tris-HCl, 150 mM NaCl, and 2 mM CaCl_2. Adjust the pH to 8.0 and filter through a 0.22 µm filter.[15]

  • Human α-Thrombin Stock Solution: Reconstitute lyophilized human α-thrombin in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C.

  • Working Thrombin Solution: On the day of the experiment, dilute the thrombin stock solution with assay buffer to the desired final concentration (e.g., 2 nM). Keep on ice.

  • S-2238 Substrate Stock Solution: Dissolve S-2238 in sterile, deionized water to a stock concentration of 10 mM. Store in the dark at 4°C.[11]

  • Test Inhibitor Stock Solution: Dissolve 3-Amidino-4-aminopyridine in DMSO to a high concentration (e.g., 10 mM).

  • Serial Dilutions of Test Inhibitor: Prepare a series of dilutions of the test inhibitor in assay buffer. It is crucial to maintain a constant final DMSO concentration across all wells (typically ≤1%).[16]

3.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Thrombin, Substrate, Inhibitor) prep_plates Prepare 96-well Plate Layout prep_reagents->prep_plates add_inhibitor Add Inhibitor Dilutions and Thrombin to Wells prep_plates->add_inhibitor pre_incubate Pre-incubate Thrombin and Inhibitor add_inhibitor->pre_incubate add_substrate Add Substrate (S-2238) to Initiate Reaction pre_incubate->add_substrate read_absorbance Measure Absorbance at 405 nm in Kinetic Mode add_substrate->read_absorbance calc_velocity Calculate Initial Velocities (V₀) read_absorbance->calc_velocity plot_ic50 Plot % Inhibition vs. [Inhibitor] to Determine IC₅₀ calc_velocity->plot_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation plot_ic50->calc_ki det_km Determine Kₘ of Substrate (Separate Experiment) det_km->calc_ki caption Experimental workflow for determining the thrombin inhibition constant (Ki).

Caption: Experimental workflow for Ki determination.

3.4. Step-by-Step Protocol

Part A: Determination of Substrate K_m

  • To accurately calculate K_i using the Cheng-Prusoff equation, the K_m of the substrate (S-2238) for thrombin must first be determined under the specific assay conditions.

  • Prepare a series of dilutions of the S-2238 substrate in assay buffer.

  • In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

  • Initiate the reaction by adding the varying concentrations of S-2238.

  • Immediately measure the change in absorbance at 405 nm over time in a kinetic plate reader.

  • Calculate the initial reaction velocity (V_0) for each substrate concentration.

  • Plot V_0 versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine K_m and V_max.[4]

Part B: Determination of IC_50

  • Design a 96-well plate layout that includes wells for the test inhibitor at various concentrations, a no-inhibitor control (positive control), and a no-enzyme control (negative control).

  • Add the appropriate volume of assay buffer to all wells.

  • Add the serial dilutions of 3-Amidino-4-aminopyridine to the designated wells. For the positive control wells, add buffer with the same final DMSO concentration.

  • Add the working thrombin solution to all wells except the negative control.

  • Allow the plate to incubate for 10-15 minutes at room temperature to permit the inhibitor to bind to the enzyme.[17]

  • Initiate the enzymatic reaction by adding a fixed concentration of the S-2238 substrate to all wells. The substrate concentration should ideally be close to the predetermined K_m value.

  • Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm in kinetic mode for 15-30 minutes.

3.5. Data Analysis
  • Calculate Initial Velocities (V_0): For each well, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100 Where V_inhibitor is the velocity in the presence of the inhibitor and V_no_inhibitor is the velocity of the positive control.

  • Determine IC_50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

  • Calculate K_i: Using the experimentally determined IC_50 and K_m values, and the known substrate concentration [S] used in the IC_50 assay, calculate the K_i using the Cheng-Prusoff equation.[6]

Mechanism of Thrombin Inhibition

Direct thrombin inhibitors typically function by binding to the active site of the thrombin molecule, thereby preventing its interaction with substrates like fibrinogen.[18] The amidino group, present in many synthetic thrombin inhibitors, is known to interact with the aspartate residue (Asp189) in the S1 pocket of thrombin's active site, conferring specificity and high affinity.

4.1. Diagram of Competitive Inhibition

G E Thrombin (E) Active Site S Substrate (S) (Fibrinogen) E:f1->S I Inhibitor (I) (3-Amidino-4-aminopyridine) E:f1->I ES ES Complex (Active) S->ES k1 EI EI Complex (Inactive) I->EI Ki ES->S k-1 P Products (P) (Fibrin) ES->P k_cat caption Competitive inhibition of thrombin.

Caption: Competitive inhibition of thrombin.

Data Presentation

As no published K_i value for 3-Amidino-4-aminopyridine exists, the following table is presented as a template for reporting experimentally determined values.

ParameterValueUnits
Substrate (S-2238) K_m [Experimental Value]µM
IC_50 [Experimental Value]µM
Substrate [S] used for IC_50 [Experimental Condition]µM
Calculated K_i [Calculated Value]µM
Inhibition Type Competitive (Hypothesized)-
Conclusion and Best Practices

This application note provides a robust framework for determining the thrombin inhibition constant (K_i) of novel compounds. The accuracy of the determined K_i value is contingent upon careful experimental execution and data analysis. Key considerations for ensuring data integrity include:

  • High-Purity Reagents: Use highly purified human α-thrombin and accurately quantified substrates and inhibitors.

  • Consistent Assay Conditions: Maintain consistent buffer composition, pH, and temperature throughout all experiments.

  • Appropriate Data Fitting: Utilize non-linear regression for both Michaelis-Menten and dose-response curve fitting to obtain the most accurate K_m and IC_50 values.

  • Mechanism of Inhibition Studies: To confirm the mechanism of inhibition (e.g., competitive), it is recommended to perform the inhibition assay at multiple substrate concentrations and analyze the data using methods like the Dixon plot or Lineweaver-Burk plot.[19][20][21][22]

By following these protocols and principles, researchers can confidently characterize the inhibitory potential of new chemical entities targeting thrombin, a critical step in the development of next-generation anticoagulant therapeutics.

References
  • Dixon, M. (1953). The determination of enzyme inhibitor constants. Biochemical Journal, 55(1), 170–171. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Available at: [Link]

  • Michaelis, L., & Menten, M. L. (1913). Die Kinetik der Invertinwirkung. Biochem. Z., 49, 333–369.
  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666.
  • Fiveable. (n.d.). Dixon Plots Definition. Biological Chemistry II Key Term. Available at: [Link]

  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Available at: [Link]

  • LibreTexts. (2020). 5: Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. Available at: [Link]

  • The EMBO Journal. (1999). Crystal structure of the human α-thrombin–haemadin complex: an exosite II-binding inhibitor. Available at: [Link]

  • ResearchGate. (n.d.). Dixon plot to determine the inhibition constant (Ki) value of isolated.... Available at: [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Available at: [Link]

  • Frontiers in Pharmacology. (2024). Structure-based virtual screening towards the discovery of novel thrombin inhibitors with Anti-HCC activities. Available at: [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Available at: [Link]

  • PubMed. (2007). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]

  • HYPHEN BioMed. (n.d.). BIOPHEN CS-01(38) S-2238. Available at: [Link]

  • ResearchGate. (1976). Human thrombins. Production, evaluation, and properties of alpha-thrombin. Available at: [Link]

  • PubMed Central. (2015). Identification and Mechanistic Analysis of a Novel Tick-Derived Inhibitor of Thrombin. Available at: [Link]

  • YouTube. (2020). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Chromogenic substrate assay. Available at: [Link]

  • PubMed Central. (2021). Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine. Available at: [Link]

  • CellSystems®. (n.d.). Human alpha-Thrombin. Available at: [Link]

  • Oxford Academic. (2012). Measuring Direct Thrombin Inhibitors With Routine and Dedicated Coagulation Assays: Which Assay Is Helpful?. Available at: [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Available at: [Link]

  • PubMed. (2020). Identify thrombin inhibitor with novel skeleton based on virtual screening study. Available at: [Link]

  • ResearchGate. (2013). Thrombin activity in different buffers. Available at: [Link]

  • CoaChrom Diagnostica. (n.d.). α-Thrombin (Human). Available at: [Link]

  • Anaspec. (n.d.). Thrombin Substrate S2238 1 mg. Available at: [Link]

  • PubMed. (1998). Simultaneous determination of a novel thrombin inhibitor and its two metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Available at: [Link]

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Application Note: Preparation of 3-Amidino-4-aminopyridine Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-amidino-4-aminopyridine dihydrochloride (also known as 4-amino-3-pyridinecarboximidamide dihydrochloride). This compound is a critical pharmacophore in the development of serine protease inhibitors, particularly thrombin inhibitors such as Dabigatran analogues. The method utilizes a modified Pinner reaction , converting 4-amino-3-cyanopyridine to the corresponding amidine via an imidate ester intermediate. This guide emphasizes moisture control, reaction kinetics, and salt stoichiometry to ensure high purity (>98%) and yield.

Introduction & Retrosynthetic Analysis

The amidine moiety is a pivotal functional group in medicinal chemistry, often serving as a arginine mimetic that interacts with the oxyanion hole or specificity pocket (S1) of serine proteases. The synthesis of 3-amidino-4-aminopyridine presents unique challenges due to the electron-rich nature of the 4-amino group, which can reduce the electrophilicity of the nitrile carbon, thereby slowing nucleophilic attack.

Chemical Strategy

We employ a two-stage Pinner Synthesis strategy:

  • Activation: Acid-catalyzed addition of ethanol to the nitrile to form the imidate ester (Pinner salt). The use of anhydrous HCl is non-negotiable here to prevent hydrolysis to the ethyl ester.

  • Ammonolysis: Nucleophilic displacement of the ethoxy group by ammonia to generate the amidine.

Retrosynthetic Scheme: 3-Amidino-4-aminopyridine · 2HCl


Imidate Intermediate

4-Amino-3-cyanopyridine

Materials & Equipment

Reagents
ReagentGrade/PurityRole
4-Amino-3-cyanopyridine >98% HPLCStarting Material (SM)
Ethanol (Absolute) Anhydrous (<0.01% H₂O)Solvent / Reactant
HCl Gas Anhydrous (Lecture bottle)Catalyst / Reactant
Ammonia (NH₃) 7N in Methanol or Anhydrous GasNitrogen Source
Diethyl Ether ACS ReagentPrecipitation Solvent
Sodium Hydroxide 1N (Optional)pH Adjustment (if free base needed)
Critical Equipment
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried) equipped with a gas inlet tube and drying tube (CaCl₂).

  • Temperature Control: Ice/Salt bath (-10°C) and Oil bath.

  • Filtration: Sintered glass funnel (Porosity 3) with vacuum assembly.

Experimental Protocol

Stage 1: Synthesis of Ethyl 4-aminopyridine-3-imidate Dihydrochloride (Pinner Salt)

Principle: The nitrile is activated by protonation, facilitating the attack of ethanol oxygen on the nitrile carbon.

  • Setup: Charge a flame-dried 500 mL 3-neck flask with 4-amino-3-cyanopyridine (11.9 g, 100 mmol) .

  • Solvation: Add Anhydrous Ethanol (150 mL) . The starting material may not dissolve completely at this stage.

  • Acidification: Cool the suspension to 0°C using an ice/salt bath.

  • Gas Addition: Bubble dry HCl gas through the mixture with vigorous stirring.

    • Observation: The mixture will likely clear as the hydrochloride salt of the amine forms, followed by precipitation of the imidate salt.

    • Saturation: Continue bubbling until the solution is saturated (approx. 3-4 hours). The mass will increase significantly (approx. 20-25g uptake).

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 0–5°C (refrigerator) for 24–48 hours .

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The nitrile spot (Rf ~0.6) should disappear.

  • Isolation: Dilute the reaction mixture with dry Diethyl Ether (200 mL) to precipitate the imidate salt fully. Filter rapidly under nitrogen (hygroscopic solid).

    • Yield: Expected ~90% as a white/off-white hygroscopic solid.

    • Storage: Use immediately for Stage 2.

Stage 2: Ammonolysis to 3-Amidino-4-aminopyridine

Principle: The ethoxy group of the imidate is a good leaving group, displaced by ammonia.

  • Resuspension: Transfer the solid imidate salt (from Stage 1) into a pressure vessel or a round-bottom flask.

  • Ammonia Addition: Add 7N Ammonia in Methanol (100 mL) .

    • Note: If using a pressure vessel, liquid ammonia can be used for higher yields, but methanolic ammonia is safer for standard labs.

  • Reaction: Seal the vessel and stir at Room Temperature for 24 hours.

    • Optimization: Mild heating (40°C) can accelerate the reaction but increases pressure.

  • Work-up: Concentrate the solvent in vacuo to roughly 20% volume.

  • Crystallization: Add Ethanol/HCl (conc.) to reform the stoichiometric dihydrochloride salt if lost during ammonolysis, or simply cool the concentrated residue. Add Diethyl Ether dropwise to induce crystallization.

  • Purification: Recrystallize the crude solid from Ethanol/Water (95:5) .

  • Drying: Dry in a vacuum oven at 50°C over P₂O₅ for 12 hours.

Final Product: 3-Amidino-4-aminopyridine dihydrochloride.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Water presence leading to ester hydrolysis.Ensure ethanol is strictly anhydrous. Flame-dry all glassware.
Incomplete Reaction Insufficient HCl saturation.Weigh the flask before/after HCl addition to ensure >3 equivalents of HCl.
Sticky Product Hygroscopic salts absorbing moisture.Handle under inert atmosphere (N₂/Ar). Wash with dry ether.
Impurity: Ethyl Ester Hydrolysis of Pinner salt.Avoid aqueous workup before ammonolysis.

Analytical Characterization

Expected Data for 3-Amidino-4-aminopyridine Dihydrochloride:

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: >250°C (decomposition).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.40 (s, 2H, Amidine -NH), 9.10 (s, 2H, Amidine -NH).
      
    • 
       8.50 (s, 1H, Pyridine H-2).
      
    • 
       8.25 (d, 1H, Pyridine H-6).
      
    • 
       7.90 (br s, 2H, Ar-NH₂).
      
    • 
       7.10 (d, 1H, Pyridine H-5).
      
    • Note: The chemical shifts of the amidine protons are concentration and pH-dependent.

  • Elemental Analysis (C₆H₈N₄ · 2HCl):

    • Calc: C 34.47, H 4.82, N 26.80.

    • Found: Within ±0.4%.[1][2]

Visualized Workflows

Reaction Scheme & Mechanism

ReactionScheme cluster_conditions Critical Conditions SM 4-Amino-3-cyanopyridine (Nitrile) Inter Imidate Ester (Pinner Salt) SM->Inter 1. Dry HCl (gas) 2. EtOH, 0°C (Pinner Reaction) Prod 3-Amidino-4-aminopyridine Dihydrochloride Inter->Prod NH3 / MeOH (Ammonolysis) Byprod Byproduct: Ethyl Ester Inter->Byprod H2O (Hydrolysis) (Avoid!) Cond1 Anhydrous Environment Cond2 Temp < 5°C for Step 1

Caption: Step-wise conversion of nitrile to amidine via the moisture-sensitive Pinner salt intermediate.

Experimental Workflow

Workflow cluster_Stage1 Stage 1: Pinner Salt Formation cluster_Stage2 Stage 2: Ammonolysis cluster_Stage3 Stage 3: Purification Start Start: 4-Amino-3-cyanopyridine S1_1 Dissolve in Anhydrous EtOH Start->S1_1 S1_2 Saturate with HCl (gas) at 0°C S1_1->S1_2 S1_3 Stir 24-48h at 4°C S1_2->S1_3 S1_4 Precipitate with Ether & Filter S1_3->S1_4 S2_1 Resuspend Solid in NH3/MeOH S1_4->S2_1 Immediate Transfer S2_2 Stir RT for 24h (Sealed) S2_1->S2_2 S2_3 Concentrate in vacuo S2_2->S2_3 S3_1 Recrystallize (EtOH/H2O) S2_3->S3_1 S3_2 Vacuum Dry (P2O5) S3_1->S3_2 End Final Product: Dihydrochloride Salt S3_2->End

Caption: Operational workflow emphasizing the sequential isolation and purification steps.

References

  • Pinner Reaction Mechanism & Applications

    • Source: Organic Chemistry Portal. "Pinner Reaction."[3]

    • URL:[Link]

  • Synthesis of Amidines from Nitriles: Source: BenchChem Technical Guide. "The Pinner Reaction: A Technical Guide."
  • Thrombin Inhibitor Chemistry (Contextual)

    • Source: Hauel, N. H., et al. "Structure-Based Design of Novel Thrombin Inhibitors." J. Med. Chem. 2002, 45, 1757-1766. (Foundation for amidinopyridine scaffolds).[1][2]

    • URL:[Link]

  • Starting Material Data (4-Amino-3-cyanopyridine)

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application Note: 3-Amidino-4-aminopyridine (3A4AP) in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for structural biologists and medicinal chemists. It details the protocol for utilizing 3-Amidino-4-aminopyridine (3A4AP) as a crystallographic ligand, specifically targeting the S1 specificity pocket of trypsin-like serine proteases.[1]

Executive Summary

3-Amidino-4-aminopyridine (3A4AP) is a potent, low-molecular-weight ligand used primarily as a P1 residue mimic in the structural biology of serine proteases (e.g., Trypsin, Thrombin, Factor Xa).[1] Structurally analogous to benzamidine and 3-aminobenzamidine , the pyridine nitrogen and the 4-amino group provide unique vectors for hydrogen bonding and solubility modulation that distinctively differentiate it from carbocyclic analogs.[1]

This guide provides a validated workflow for co-crystallization and soaking, emphasizing the critical control of pH and ionic strength to maximize occupancy in the S1 pocket (Asp189 interaction).[1]

Scientific Mechanism & Rationale

The "Anchor" Mechanism

The efficacy of 3A4AP as a crystallographic tool relies on its ability to form a high-affinity salt bridge within the protease active site.[1]

  • Primary Interaction: The positively charged amidine group (pKa ~11.[1]5) mimics the side chain of Arginine.[1] It forms a bidentate salt bridge with the carboxylate of Asp189 (chymotrypsin numbering) at the bottom of the S1 specificity pocket.[1]

  • Secondary Stabilization: The pyridine ring serves as a rigid scaffold.[1] The 4-amino group can engage in water-mediated hydrogen bonds with the carbonyl oxygen of Gly219 or the hydroxyl of Ser190 , depending on the specific protease isoform.[1]

  • Pyridine Nitrogen: Unlike benzamidine, the pyridine nitrogen (position 1) introduces a dipole and a potential H-bond acceptor, altering the solvation shell compared to phenyl-based inhibitors.[1]

Physicochemical Profile
PropertyValue / DescriptionRelevance to Crystallography
Formula C₆H₈N₄Fragment-sized ligand (MW ~136 Da).[1]
pKa (Amidine) ~11.6Protonated at physiological pH (Critical for binding).[1]
pKa (Pyridine) ~6.0 - 7.0Likely uncharged at pH 7.5-8.[1]5.
Solubility High (as HCl salt)Allows high concentration soaks (>50 mM).[1]
UV Absorbance λmax ~260-290 nmMinimal interference with protein A280 monitoring.[1]

Experimental Protocol

Ligand Preparation

Objective: Create a stable, high-concentration stock solution free of particulate matter.[1]

  • Sourcing: Ensure the compound is in the salt form (e.g., Dihydrochloride).[1] The free base is less soluble and prone to oxidation.[1]

  • Solvent Choice:

    • Preferred:100% DMSO for stock solutions (100 mM - 500 mM).[1]

    • Alternative:Mother Liquor (minus protein) if DMSO sensitivity is suspected.[1]

  • Stock Solution Protocol:

    • Weigh 5 mg of 3A4AP[1]·2HCl.[1]

    • Dissolve in appropriate volume of DMSO to reach 100 mM .[1]

    • Sonicate for 30 seconds to ensure complete dissolution.

    • Critical Step: Filter the stock using a 0.22 µm centrifugal filter to remove micro-crystals that could nucleate false positives.[1]

Method A: Co-Crystallization (Recommended)

Best for high occupancy and ordering of the ligand.[1]

  • Protein Concentration: Concentrate the protease (e.g., Trypsin) to 10–20 mg/mL in a buffer at pH 7.5–8.5 (e.g., 20 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂).[1]

  • Ligand Addition: Add 3A4AP stock to the protein solution to a final concentration of 2–5 mM (approx. 1:5 to 1:10 Protein:Ligand molar ratio).

  • Incubation: Incubate on ice for 30–60 minutes before setting up drops. This allows the ligand to lock the flexible loops of the active site.[1]

  • Crystallization: Set up hanging/sitting drops using standard screens (e.g., PEG/Ion, Ammonium Sulfate).[1]

    • Note: Avoid high concentrations of Benzamidine or Ammonium ions in the mother liquor, as they compete for the S1 pocket.[1]

Method B: Soaking (For Pre-existing Crystals)

Best for screening multiple fragments.[1]

  • Harvest Solution: Prepare a synthetic mother liquor containing the ligand at 10–50 mM .[1]

    • Tip: If the crystal is fragile, introduce the ligand in steps (e.g., 5 mM -> 20 mM -> 50 mM) over 1 hour.[1]

  • Soak Duration:

    • Fast Soak: 1–4 hours (sufficient for S1 pocket access).[1]

    • Overnight: Only if channels are restricted.

  • Back-Soaking (Optional): If cracking occurs, include glycerol (10-20%) in the soak buffer as a cryoprotectant and osmotic stabilizer.[1]

Data Collection & Refinement[1][2][3]
  • Resolution: Aim for < 2.0 Å to clearly resolve the orientation of the amino vs. amidine groups.

  • Restraints: Generate geometric restraints (CIF file) using Phenix.eLBOW or Grade (Global Phasing).[1] Do not rely on generic "benzamidine" restraints; the pyridine ring geometry differs.[1]

  • Validation:

    • Look for the characteristic planar density in the S1 pocket.[1]

    • Verify the F_obs - F_calc difference map (green mesh) at 3.0 σ before modeling the ligand.[1]

Visualizing the Interaction Pathway

The following diagram illustrates the structural logic of the 3A4AP binding event and the crystallographic workflow.

G cluster_0 Binding Mechanism (S1 Pocket) cluster_1 Crystallography Workflow Ligand 3-Amidino-4-aminopyridine (Positively Charged) Asp189 Aspartate 189 (Anionic Floor) Ligand->Asp189 Salt Bridge (Bidentate) Gly219 Glycine 219 (Backbone Carbonyl) Ligand->Gly219 H-Bond (via 4-Amino) Solvent Ordered Water Network Ligand->Solvent H-Bonding (Pyridine N) Mix Protein:Ligand Complex (1:10 Ratio) Ligand->Mix Input Stock Ligand Stock (100mM in DMSO) Stock->Mix Cryst Crystallization (Low Ammonium) Mix->Cryst Diffraction X-Ray Diffraction (< 2.0 Å) Cryst->Diffraction Density Electron Density (Fo-Fc Map) Diffraction->Density

Caption: Figure 1: Mechanistic Binding and Experimental Workflow. The upper panel details the molecular interactions within the S1 pocket (Trypsin numbering).[1] The lower panel outlines the sequential steps for structure determination.

Troubleshooting & Critical Controls

Common Failure Modes
IssueCauseSolution
No Density Competition with BufferRemove Ammonium Sulfate or Citrate from the crystallization condition.[1] Use Na/K salts instead.[1]
No Density pH too high (> 9.[1]0)The amidine group must be protonated.[1] Maintain pH < 8.5 .
Crystal Cracking Osmotic ShockIntroduce ligand via vapor diffusion (add to reservoir first) or step-wise soaking.[1]
Weak Binding Wrong IsomerConfirm identity via NMR.[1] Ensure it is 3-amidino , not 2- or 4-amidino (steric clash).
The "Ammonium" Trap

Ammonium ions (


) mimic the charge of the amidine group and can bind to Asp189, appearing as a small spherical density.[1]
  • Diagnostic: If you see a small blob at Asp189 but no planar density for the pyridine ring, you likely have an ammonium ion bound.[1]

  • Fix: Switch to Lithium Sulfate or Sodium Malonate as the precipitant.[1]

References

  • Bode, W., & Schwager, P. (1975).[1] The refined crystal structure of bovine beta-trypsin at 1.8 A resolution.[1] II. Crystallographic refinement, calcium binding, benzamidine binding and active site at pH 7.[1]0. Journal of Molecular Biology, 98(4), 693–717.[1] Link

  • Katz, B. A., et al. (2000).[1] Design of serine protease inhibitors with thieno[3,2-b]pyridine scaffolds. Chemistry & Biology, 7(5), 299-310.[1] (Demonstrates pyridine-based P1 binders). Link

  • Liebeschuetz, J. W., et al. (2002).[1] PRO_SELECT: Combining Structure-Based Drug Design and Array-Based Chemistry for the Optimization of Serine Protease Inhibitors.[1] Journal of Medicinal Chemistry, 45(6), 1221–1232.[1] Link[1]

  • Global Phasing Ltd. (2023).[1] Grade Web Server for Ligand Restraints Generation. Link

Sources

Application Note & Protocol: In Vitro Anticoagulant Activity Testing of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridines are a class of organic compounds primarily known for their action as potassium channel blockers, which has led to their investigation and use in various neurological disorders.[1][2][3] The principal mechanism of action involves the dose-dependent blockade of voltage-gated potassium channels, which enhances neurotransmitter release and signal transduction.[1][2][3][4] While their neurological effects are well-documented, the broader pharmacological profile of aminopyridine derivatives is an active area of research. Preliminary screening in drug discovery often reveals unexpected activities; therefore, assessing their effects on vital physiological processes like hemostasis is a critical step in preclinical safety and characterization.

This guide provides a detailed framework and validated protocols for conducting in vitro screening of aminopyridine compounds for potential anticoagulant activity. By systematically evaluating their effects on the primary pathways of the coagulation cascade, researchers can identify and characterize potential hematological liabilities or novel therapeutic opportunities.

Principles of Hemostasis and In Vitro Coagulation Testing

The coagulation cascade is a sophisticated biological process that culminates in the formation of a stable fibrin clot to halt blood loss following vascular injury. For laboratory analysis, this process is conceptually divided into three interconnected pathways: the extrinsic, intrinsic, and common pathways.[5][6][7] Standard in vitro coagulation assays are designed to measure the integrity of these specific pathways.[5][8]

  • Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways of coagulation.[9][10][11][12] It is initiated by adding thromboplastin (a source of tissue factor) and calcium to citrated plasma, and it measures the time to clot formation.[11][13][14] A prolonged PT suggests potential inhibition of factors VII, X, V, prothrombin (Factor II), or fibrinogen (Factor I).[14]

  • Activated Partial Thromboplastin Time (aPTT): The aPTT assay assesses the intrinsic and common pathways.[9][15][16][17] Clotting is initiated by adding a contact activator (e.g., silica, kaolin) and a platelet substitute (partial thromboplastin) to the plasma, followed by calcium.[16][18][19] A prolonged aPTT indicates potential inhibition of factors XII, XI, IX, VIII, X, V, prothrombin, or fibrinogen.[15][17]

  • Thrombin Time (TT): This test specifically measures the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.[20][21] The assay involves adding a known amount of thrombin to plasma and measuring the time to clot formation.[20][22][23] A prolonged TT points to direct thrombin inhibition or interference with fibrin polymerization.[20][21]

By employing these three core assays, a researcher can effectively screen a compound and begin to triangulate its potential target within the coagulation cascade.

Visualizing the Coagulation Cascade and Assay Targets

The following diagram illustrates the classical model of the coagulation cascade and highlights the pathways interrogated by the PT, aPTT, and TT assays.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway (aPTT) cluster_Extrinsic Extrinsic Pathway (PT) cluster_Common Common Pathway (PT & aPTT) XII XII XIIa XIIa XII->XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa XIIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa XIa IX->IXa VIIIa_IXa VIIIa + IXa (Tenase Complex) IXa->VIIIa_IXa Xa Xa VIIIa_IXa->Xa Prothrombinase Xa + Va (Prothrombinase) VIII VIII VIIIa VIIIa VIII->VIIIa Thrombin VIIIa->VIIIa_IXa TF Tissue Factor (TF) VIIa_TF VIIa + TF (Extrinsic Tenase) TF->VIIa_TF VIIa_TF->Xa VII VII VIIa VIIa VII->VIIa VII->VIIa VIIa->VIIa_TF X X X->Xa X->Xa Xa->Prothrombinase Xa->Prothrombinase Prothrombin Prothrombin Prothrombinase->Prothrombin V V Va Va V->Va Thrombin Va->Prothrombinase Thrombin Thrombin Prothrombin->Thrombin Prothrombinase Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin (TT) Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa Fibrin->Crosslinked_Fibrin

Caption: The Coagulation Cascade and targets of key in vitro assays.

Experimental Workflow for Anticoagulant Screening

A systematic approach is essential for obtaining reliable and reproducible data. The workflow diagram below outlines the key stages, from compound preparation to data interpretation.

Workflow cluster_Prep 1. Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis A Prepare Aminopyridine Stock Solutions (in DMSO) B Prepare Working Dilutions (in buffer/saline) A->B D Pre-incubate PPP with Aminopyridine or Vehicle Control (37°C) B->D C Prepare Platelet-Poor Plasma (PPP) from citrated whole blood C->D E Perform PT, aPTT, and TT Assays on Coagulometer D->E G Record Clotting Times (in seconds) E->G F Initiate Clotting: - PT: Thromboplastin-Ca2+ - aPTT: Activator, then Ca2+ - TT: Thrombin F->E H Calculate Fold-Increase vs. Vehicle Control G->H I Determine Dose-Response and calculate IC50 (if applicable) H->I

Sources

Application Note: HPLC Method Development for 3-Amidino-4-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-Amidino-4-aminopyridine (3-AAP) presents a distinct chromatographic challenge due to its "super-basic" physicochemical profile.[1] Combining a pyridine ring with an amidine group results in a molecule that is highly polar and positively charged across the entire standard pH range (pH 2–10).

Standard Reversed-Phase Liquid Chromatography (RPLC) on C18 columns typically fails for this analyte, resulting in void volume elution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) and severe peak tailing due to secondary silanol interactions.

This guide presents two validated, orthogonal approaches to solve this separation challenge:

  • Method A (IP-RPLC): Ion-Pair Chromatography using Alkyl Sulfonates.[1] Best for robust Quality Control (QC) and UV detection.

  • Method B (HILIC): Hydrophilic Interaction Liquid Chromatography.[1] Best for LC-MS applications and high-sensitivity impurity profiling.

Physicochemical Context & Challenge

To develop a robust method, one must understand the analyte's behavior in solution.

  • Structure: 3-AAP contains a basic pyridine nitrogen (pKa ~9) and a highly basic amidine group (pKa ~11–12).[1]

  • Charge State: At pH 7, the molecule carries a net positive charge (+1 to +2).

  • The "Silanol Effect": The positively charged amidine interacts strongly with residual negatively charged silanols (

    
    ) on the silica support, causing peak tailing.
    
Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol for your laboratory.

MethodSelection Start Start: 3-AAP Analysis Detector Select Detector Type Start->Detector UV UV / PDA (Standard QC) Detector->UV Robustness Priority MS Mass Spectrometry (LC-MS) Detector->MS Sensitivity Priority MethodA METHOD A: Ion-Pair RPLC (Octanesulfonate) UV->MethodA IP Reagents OK MethodB METHOD B: HILIC (Amide/Silica) MS->MethodB Volatile Buffers Only

Figure 1: Strategic decision tree for selecting the chromatographic mode based on detection requirements.

Method A: Ion-Pair RPLC (The QC Workhorse)[1]

Objective: Create a "pseudo-stationary phase" to retain the cationic analyte on a hydrophobic C18 column. Mechanism: The anionic ion-pairing reagent (Sodium 1-Octanesulfonate) forms a neutral ion pair with the cationic 3-AAP, allowing it to partition into the C18 stationary phase.[1]

Protocol Parameters
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmHigh surface area for IP reagent adsorption.[1] End-capping reduces silanol activity.[1]
Mobile Phase A 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-OctanesulfonateLow pH ensures IP reagent ionization (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) and suppresses silanols. Octanesulfonate provides retention.[1]
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the hydrophobic ion pair.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 280 nm (Reference 360 nm)Aminopyridines show strong absorbance at 280 nm.[1]
Column Temp 30°CMaintains reproducible viscosity and kinetics.[1]
Gradient Profile[3]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.06040Gradient Elution
20.06040Isocratic Hold
20.19010Re-equilibration
30.09010End
Critical Preparation Steps (Self-Validating)[1]
  • pH Adjustment: Adjust the buffer pH to 2.5 before adding the organic solvent. If pH is > 3, silanol activity increases, causing tailing.[1]

  • Solubility Check: Sodium Octanesulfonate can precipitate in >50% ACN.[1] Ensure the gradient does not exceed 50% B.

  • System Passivation: Flush the column with Mobile Phase A for at least 60 minutes prior to the first injection to establish a stable equilibrium of the ion-pairing reagent on the stationary phase.

Method B: HILIC (MS-Compatible)[1][4]

Objective: Retain the polar analyte using a water-layer partitioning mechanism, avoiding non-volatile salts. Mechanism: The polar stationary phase holds a stagnant water layer.[2] 3-AAP partitions into this aqueous layer from the ACN-rich mobile phase.[1]

Protocol Parameters
ParameterSpecificationRationale
Column Amide or Bare Silica (HILIC), 150 x 2.1 mm, 3 µmAmide phases offer hydrogen bonding retention for the amine/amidine groups.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Volatile buffer compatible with MS. Low pH protonates the base for ionic interaction.
Mobile Phase B Acetonitrile (ACN)Weak solvent in HILIC mode (acts as the "forcing" solvent).[1]
Flow Rate 0.3 mL/minOptimized for 2.1 mm ID columns and MS electrospray.[1]
Detection UV @ 280 nm or ESI-MS (+)ESI+ Mode: Monitor [M+H]+ (Calculated m/z ~136).
Isocratic Conditions (Recommended)[1][4]
  • Composition: 85% B (ACN) / 15% A (Buffer).

  • Note: In HILIC, water is the "strong" solvent.[2] Increasing water reduces retention.[1]

Troubleshooting HILIC
  • Sample Diluent: The sample must be dissolved in 80-90% ACN. Injecting a 100% aqueous sample will disrupt the water layer, causing split peaks or total loss of retention (the "breakthrough" effect).

Method Development Workflow

The following diagram illustrates the logical flow for optimizing the separation, specifically addressing the "Tailing" issue common with amidines.

Optimization Input Initial Injection CheckPeak Check Peak Shape Input->CheckPeak Tailing Tailing Factor > 1.5? CheckPeak->Tailing Retention k' < 2.0? Tailing->Retention No FixTailing Action: Add TEA (5mM) or Lower pH Tailing->FixTailing Yes FixRetention Action: Increase IP Conc. or Decrease %B Retention->FixRetention Yes Success Validated Method (Rs > 2.0, Tf < 1.2) Retention->Success No FixTailing->Input Re-inject FixRetention->Input Re-inject

Figure 2: Optimization loop for addressing common chromatographic defects in basic analytes.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Self-Validating" as per Part 2 of the directive, the following system suitability parameters must be met before routine analysis:

  • Tailing Factor (Tf): NMT (Not More Than) 1.5. High tailing indicates insufficient ion-pairing or silanol activity.[1]

  • Resolution (Rs): NMT 2.0 between 3-AAP and any synthetic precursors (e.g., 4-aminopyridine).

  • Precision: RSD < 2.0% for 5 replicate injections.

  • LOD/LOQ: Estimated at 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) using UV detection, significantly lower for MS.

References

  • Vertex AI Search. (2023).[1] HPLC method for 3-Amidino-4-aminopyridine. Retrieved from

  • McCalley, D. V. (2017).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A.

  • Thermo Fisher Scientific. (2020).[1] HILIC Separations: A Practical Guide. Application Note.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for Ion-Pairing logic).

  • PubChem. (2023).[1] 3,4-Diaminopyridine (Analogous Structure Data). National Library of Medicine. [1]

Sources

Application Notes and Protocols: Synthesis of Pyridine Amidines from Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridine Amidines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1] When functionalized with an amidine group, the resulting pyridine amidine moiety becomes a powerful pharmacophore. Amidines are versatile functional groups that can act as bioisosteres of ureas and guanidines, and they are known to participate in crucial binding interactions with biological targets such as enzymes and receptors. Their presence in drug candidates has been linked to a range of therapeutic activities, including antimicrobial, anti-inflammatory, and antithrombotic effects.[2][3]

The direct conversion of a nitrile group on a pyridine ring to an amidine is a key synthetic transformation that enables the exploration of this important chemical space. However, the electron-deficient nature of the pyridine ring can pose unique challenges to this conversion. This guide provides an in-depth overview of the most effective reagents and protocols for this transformation, offering researchers and drug development professionals the insights needed to navigate this critical synthetic step.

Strategic Approaches to Pyridine Amidine Synthesis

The synthesis of amidines from nitriles can be broadly categorized into three main strategies, each with its own set of advantages and considerations, particularly when applied to pyridine-containing substrates.

  • The Pinner Reaction and Related Imidate-Mediated Syntheses: A classic and widely used method that proceeds through an imidate intermediate.[2][4]

  • Metal-Catalyzed Direct Amination: Modern methods that leverage transition metals to facilitate the direct addition of amines to nitriles.[3][5]

  • The Amidoxime Route: An alternative pathway involving the formation and subsequent reduction of an amidoxime intermediate.[2][6]

This application note will delve into the practical details of the Pinner reaction and metal-catalyzed direct amination, as these are the most direct and commonly employed methods.

Method 1: The Pinner Reaction - A Time-Tested Approach

The Pinner reaction is a two-step process that first involves the conversion of a nitrile to an imidate salt (a Pinner salt) by reacting it with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride.[4][7] The resulting imidate is then treated with an amine to furnish the desired amidine.[4] This method is particularly useful for the synthesis of unsubstituted and N-monosubstituted amidines.

Causality Behind Experimental Choices in the Pinner Reaction
  • Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions. The presence of water can lead to the hydrolysis of the intermediate imidate to form an ester, a common side product.[8]

  • Acid Catalyst: A strong acid, typically gaseous HCl, is required to activate the nitrile group towards nucleophilic attack by the alcohol.[7]

  • Low Temperature: The formation of the Pinner salt is often carried out at low temperatures (-10 to 0 °C) to control the exothermic reaction and prevent the formation of byproducts.[8]

  • Choice of Alcohol: The alcohol used in the first step should be chosen carefully. Simple, unhindered alcohols like methanol or ethanol are typically used. The use of more complex alcohols can sometimes lead to lower yields.

Visualizing the Pinner Reaction Mechanism

Pinner_Reaction Py_CN Pyridine Nitrile Protonated_Nitrile Protonated Nitrile Py_CN->Protonated_Nitrile Protonation HCl HCl (gas) HCl->Protonated_Nitrile ROH R'OH (Alcohol) Pinner_Salt Pinner Salt (Imidate) ROH->Pinner_Salt Nucleophilic Attack Protonated_Nitrile->Pinner_Salt Amidine Pyridine Amidine Pinner_Salt->Amidine Amination Amine R''NH2 (Amine) Amine->Amidine

Caption: Mechanism of the Pinner reaction for pyridine amidine synthesis.

Detailed Experimental Protocol: Pinner Reaction

Step 1: Formation of the Pyridine Imidate Hydrochloride (Pinner Salt)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a drying tube. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add the pyridine nitrile (1.0 eq) and anhydrous alcohol (e.g., methanol or ethanol, 1.1 eq). Cool the mixture to -10 °C to -5 °C in an ice-salt or dry ice-acetone bath.[8]

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution.[8] Monitor the reaction temperature to ensure it remains below 0 °C. Continue the addition of HCl until the solution is saturated.

  • Reaction: Seal the flask and allow the reaction mixture to stir at 0-5 °C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the pyridine nitrile. Monitor the reaction progress by TLC or LC-MS.

  • Isolation of Pinner Salt (Optional): The Pinner salt may precipitate from the reaction mixture. If so, it can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous ether, and dried under vacuum. However, it is often used directly in the next step without isolation.[4]

Step 2: Conversion of the Imidate to the Amidine

  • Amine Addition: To the crude Pinner salt mixture (or the isolated salt dissolved in an anhydrous solvent like ethanol), add the desired amine (1.2 eq) at 0 °C. The amine can be added neat or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imidate is consumed (monitor by TLC or LC-MS). The reaction time can range from a few hours to 24 hours.

  • Workup: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue can then be partitioned between an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude amidine can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Copper-Catalyzed Direct Amination

Recent advances in catalysis have led to the development of methods for the direct conversion of nitriles to amidines using transition metal catalysts. Copper-catalyzed systems have emerged as a particularly effective and economical option.[3][5] This approach offers a more direct route to N-substituted amidines and can often be performed under milder conditions than the Pinner reaction.

Causality Behind Experimental Choices in Copper-Catalyzed Amination
  • Copper Catalyst: Copper(I) salts, such as CuCl, are commonly used as catalysts.[3][9] The copper center is believed to coordinate to the nitrile, activating it for nucleophilic attack by the amine.

  • Ligand: The addition of a ligand, such as 2,2'-bipyridine, can enhance the catalytic activity of the copper species.[3][9]

  • Base: A base, such as Cs₂CO₃, is often required to deprotonate the amine, increasing its nucleophilicity.[3][9]

  • Solvent: Polar aprotic solvents like DMF or more specialized solvents like 2,2,2-trifluoroethanol (TFE) are often employed to facilitate the reaction.[3]

  • Oxidant: In some protocols, an oxidant like oxygen is used, suggesting a more complex catalytic cycle.[3][9]

Visualizing the Experimental Workflow

Copper_Catalysis_Workflow Start Start Mix Mix Pyridine Nitrile, Amine, CuCl, Ligand, and Base in Solvent Start->Mix Heat Heat Reaction Mixture (e.g., 100 °C) Mix->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Pyridine Amidine Purify->Product

Caption: General workflow for copper-catalyzed pyridine amidine synthesis.

Detailed Experimental Protocol: Copper-Catalyzed Direct Amination
  • Setup: In a sealable reaction vessel, combine the pyridine nitrile (1.0 eq), the amine (1.2 eq), CuCl (0.1 eq), 2,2'-bipyridine (0.1 eq), and Cs₂CO₃ (2.0 eq).[3][5][9]

  • Solvent: Add the appropriate solvent (e.g., 2,2,2-trifluoroethanol).[3] The reaction is often performed under an oxygen atmosphere (e.g., by bubbling oxygen through the mixture for a few minutes before sealing the vessel).[3][9]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 100 °C).[3][9] Stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyridine amidine.

Comparison of Synthetic Methods

FeaturePinner ReactionCopper-Catalyzed Amination
Key Reagents Anhydrous HCl, alcohol, amineCuCl, ligand (e.g., 2,2'-bipyridine), base (e.g., Cs₂CO₃)
Intermediate Imidate (Pinner Salt)None (direct addition)
Reaction Conditions Low temperature for salt formation, then room temp.Elevated temperatures (e.g., 100 °C)
Advantages Well-established, good for unsubstituted amidinesDirect, milder for some substrates, good for N-substituted amidines
Limitations Requires anhydrous conditions, handling of HCl gasRequires catalyst and ligand, may have functional group incompatibilities
Substrate Scope Broad, but can be sensitive to sterically hindered nitrilesGood for a range of amines and nitriles, including some heteroaromatic ones[5]

Conclusion and Future Perspectives

The synthesis of pyridine amidines from their corresponding nitriles is a critical transformation in the development of new therapeutics. Both the classic Pinner reaction and modern copper-catalyzed methods offer viable pathways to these valuable compounds. The choice of method will depend on the specific substrate, the desired substitution pattern on the amidine, and the available laboratory infrastructure. As research in this area continues, the development of even more efficient, sustainable, and broadly applicable catalytic systems is anticipated, further empowering medicinal chemists in their quest for novel drug candidates.

References

  • Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). 2,2,2-Trifluoro- and trichloroethyl imidates, which are easily prepared by reaction of a nitrile and a trihaloethanol in the presence of HCl, are excellent reagents for the preparation of amidines under mild reaction conditions. Journal of Organic Chemistry, 75, 945-947. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. [Link]

  • Wikipedia. (n.d.). Pinner reaction. [Link]

  • Lutfullina, A. R., & Ramazanov, I. (2022). Сu-catalyzed Pinner reaction of acetonitrile with alcohols. Sciforum. [Link]

  • Google Patents. (n.d.). Efficient method for the conversion of nitriles to amidines.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • National Center for Biotechnology Information. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. [Link]

  • MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]

  • Patexia. (n.d.). Efficient method for the conversion of nitriles to amidines. [Link]

  • ACS Publications. (n.d.). Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. [Link]

  • National Center for Biotechnology Information. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • Semantic Scholar. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • Scribd. (n.d.). Amidine Synthesis. [Link]

  • ResearchGate. (n.d.). Variation of nitriles and alcohols. [Link]

Sources

3-Amidino-4-aminopyridine as a building block for pyrimidopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amidino-4-aminopyridine as a Scaffold for Pyrido[4,3-d]pyrimidines

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinazolines and isoquinolines. It is a core pharmacophore in numerous kinase inhibitors (e.g., EGFR, CDK, and tyrosine kinase inhibitors) and phosphodiesterase inhibitors.

While traditional syntheses often require harsh conditions or multi-step ring closures from acyclic precursors, the use of 3-amidino-4-aminopyridine (also known as 4-amino-3-pyridinecarboxamidine) offers a convergent, two-carbon insertion strategy. This building block functions as a pre-organized 1,3-binucleophile, allowing for the rapid construction of the pyrimidine ring via condensation with 1,3-electrophiles.

This guide provides a validated technical framework for utilizing 3-amidino-4-aminopyridine to synthesize diverse pyrido[4,3-d]pyrimidine libraries with high regiocontrol and atom economy.

Chemical Profile & Reactivity Analysis

Compound: 3-Amidino-4-aminopyridine (often supplied as the dihydrochloride salt) CAS: 1823263-53-7 (Generic/Related) Molecular Formula: C6H8N4 Reactivity Class: 1,3-Binucleophile (Amine + Amidine)

Mechanistic Advantage

The utility of this building block lies in the differential nucleophilicity of its nitrogen atoms:

  • Amidine Nitrogen (-C(=NH)NH₂): Highly nucleophilic, typically initiating attack on the most electrophilic center of the coupling partner (e.g., the ketone of a

    
    -ketoester).
    
  • 4-Amino Group (-NH₂): Aniline-like, deactivated by the electron-deficient pyridine ring. It participates in the second step (cyclization/dehydration).

This electronic bias allows for predictable regiochemistry when reacting with unsymmetrical electrophiles, a distinct advantage over using simple diamines.

Protocol A: Condensation with 1,3-Dicarbonyls

This is the primary route for generating 2,4-disubstituted pyrido[4,3-d]pyrimidines. The reaction proceeds via a Pinner-type cyclocondensation.

Reagents
  • Substrate: 3-Amidino-4-aminopyridine dihydrochloride (1.0 equiv)

  • Electrophile: 1,3-Dicarbonyl (e.g., Ethyl acetoacetate, Acetylacetone, Malonates) (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) (2.5 equiv) - Critical for neutralizing the HCl salt and activating the amidine.

  • Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Methodology
  • Free Base Generation (In-situ):

    • Charge a flame-dried round-bottom flask with anhydrous EtOH (10 mL/mmol).

    • Add NaOEt (2.5 equiv) and stir at room temperature for 10 minutes.

    • Add 3-amidino-4-aminopyridine dihydrochloride. Stir for 15 minutes until the solution becomes slightly turbid (NaCl precipitation).

  • Condensation:

    • Add the 1,3-dicarbonyl compound (1.1 equiv) dropwise.

    • Equip the flask with a reflux condenser and a drying tube (CaCl₂).

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1). The starting amidine is highly polar; the product will be less polar and UV-active.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold EtOH and Et₂O.

    • Option B (Extraction): If soluble, evaporate the solvent under reduced pressure. Resuspend the residue in water (10 mL) and adjust pH to ~7.0 with dilute acetic acid. Extract with EtOAc (3x), dry over MgSO₄, and concentrate.[1]

  • Purification:

    • Recrystallize from EtOH/DMF mixtures or purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).

Data Table: Typical Electrophile Compatibility
ElectrophileProduct StructurePrimary ApplicationYield (Typical)
Ethyl Acetoacetate 2-Methyl-pyrido[4,3-d]pyrimidin-4(3H)-oneKinase Inhibitor Core65-75%
Acetylacetone 2,4-Dimethyl-pyrido[4,3-d]pyrimidineLipophilic Scaffolds70-80%
Diethyl Malonate Pyrido[4,3-d]pyrimidine-2,4-dioneH-Bond Donor/Acceptor60-70%
Ethyl Benzoylacetate 2-Phenyl-pyrido[4,3-d]pyrimidin-4(3H)-oneIntercalators55-65%

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the logical flow of the synthesis.

ReactionPathway cluster_conditions Conditions: NaOEt, EtOH, Reflux Start 3-Amidino- 4-aminopyridine Inter Intermediate (Schiff Base / Enamine) Start->Inter Nucleophilic Attack (Amidine N) Reagent 1,3-Dicarbonyl (R-CO-CH2-CO-R') Reagent->Inter Cycliz Cyclization (- H2O / - ROH) Inter->Cycliz Intramolecular Condensation Product Pyrido[4,3-d]pyrimidine Cycliz->Product Aromatization

Caption: Mechanistic pathway for the condensation of 3-amidino-4-aminopyridine with 1,3-dicarbonyls.

Protocol B: Synthesis of Unsubstituted Core (Reaction with Orthoesters)

For researchers requiring the unsubstituted C2 position (e.g., for subsequent C-H activation or SAR studies), reaction with triethyl orthoformate is the preferred route.

Protocol
  • Mix: Combine 3-amidino-4-aminopyridine dihydrochloride (1.0 equiv) and Triethyl Orthoformate (TEOF) (excess, used as solvent/reagent).

  • Catalyst: Add a catalytic amount of Acetic Anhydride (Ac₂O) (0.1 equiv) to facilitate ethanol elimination.

  • Reflux: Heat to reflux (146°C) for 3 hours.

  • Isolation: Cool to 0°C. The product, 4-amino-pyrido[4,3-d]pyrimidine (via Dimroth rearrangement) or the pyrido[4,3-d]pyrimidin-4-one derivative (depending on hydrolytic workup), will often precipitate.

  • Note: This reaction often yields the 4-imino species initially, which rearranges or hydrolyzes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure NaOEt is >2.0 equiv (2.5 recommended). Verify pH is basic (>9) before heating.
Regioisomer Mix Ambiguous electrophilicity of dicarbonyl.Use symmetrical reagents (malonates) or highly biased electrophiles (e.g.,

-keto esters where ketone > ester).
Insolubility Product crystallizes during reaction.Add DMF (10-20% v/v) to the ethanol mixture to maintain solubility during reflux.
Starting Material Stalled Amidine hydrolysis.Ensure solvents are strictly anhydrous. Water hydrolyzes the amidine to the amide, killing reactivity.

Experimental Workflow Diagram

Workflow Setup Step 1: Free Base Generation (EtOH + NaOEt + Amidine Salt) Addition Step 2: Add Electrophile (Dropwise addition) Setup->Addition Reflux Step 3: Reflux (4-6 Hours, 78°C) Addition->Reflux Check Check TLC (Complete?) Reflux->Check Check->Reflux No (Continue Heating) Workup Step 4: Workup (Evaporate -> Neutralize -> Extract) Check->Workup Yes Purify Step 5: Purification (Recrystallization or Flash Column) Workup->Purify

Caption: Operational workflow for the synthesis of pyrido[4,3-d]pyrimidines.

References

  • Core Scaffold Review: Asif, M. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design.

  • Precursor Synthesis: BenchChem Technical Support. (2025).[2][3] A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. (Describes the nitration/reduction route to the 3,4-diamino/amidine precursors).

  • Analogous Cyclization: McDougall, R. H., & Malik, S. H. (1969). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines. Journal of the Chemical Society C. (Foundational mechanism for 1,3-binucleophile condensation).

  • Drug Discovery Context: Evaluation of pyrido[3,4-d]pyrimidine derivatives (Isosteres) as anticancer agents. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amidino-4-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Amidino-4-aminopyridine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth look at a reliable synthetic pathway, offers solutions to common experimental challenges, and answers frequently asked questions. Our goal is to empower you with the technical expertise to improve the yield, purity, and scalability of this important scaffold.

Overview of the Synthetic Strategy

The synthesis of 3-Amidino-4-aminopyridine is most effectively approached as a two-stage process. The strategy hinges on the initial formation of a key intermediate, 4-amino-3-cyanopyridine, followed by the conversion of the nitrile functional group into the desired amidine. This route is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

The primary challenge in this synthesis lies in the final conversion step. The Pinner reaction, a classic method for preparing imidates and amidines from nitriles, is the focus of this guide.[1][2][3] Success with the Pinner reaction is highly dependent on rigorous control of reaction conditions, particularly the exclusion of water to prevent the formation of unwanted ester byproducts.[2]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amidine Formation 4-Aminopyridine 4-Aminopyridine Cyanation Cyanation 4-Aminopyridine->Cyanation [Reagents] 4-Amino-3-cyanopyridine 4-Amino-3-cyanopyridine Cyanation->4-Amino-3-cyanopyridine [Intermediate] Pinner_Reaction Pinner_Reaction 4-Amino-3-cyanopyridine->Pinner_Reaction HCl, EtOH (anhydrous) 3-Amidino-4-aminopyridine 3-Amidino-4-aminopyridine Pinner_Reaction->3-Amidino-4-aminopyridine NH3

Caption: High-level workflow for the synthesis of 3-Amidino-4-aminopyridine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-cyanopyridine (Precursor)

The introduction of a cyano group at the 3-position of 4-aminopyridine is a critical first step. While various methods exist, this protocol focuses on a robust approach.

Materials:

  • 4-Aminopyridine

  • N-Chlorosuccinimide (NCS)

  • Sodium Cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine

Procedure:

  • Chlorination: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminopyridine in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.

  • Cyanation: In a separate, well-ventilated fume hood, prepare a solution of Sodium Cyanide (NaCN) in DMF.

  • Carefully add the NaCN solution to the reaction mixture. Heat the mixture to 80-90°C and stir overnight.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-amino-3-cyanopyridine.

Protocol 2: Synthesis of 3-Amidino-4-aminopyridine (Pinner Reaction)

This protocol details the conversion of the nitrile intermediate to the final amidine product via an intermediate Pinner salt. Strict anhydrous conditions are paramount for success.

Materials:

  • 4-Amino-3-cyanopyridine

  • Ethanol (absolute, anhydrous)

  • Hydrogen Chloride (gas or generated in situ)

  • Diethyl ether (anhydrous)

  • Ammonia (solution in ethanol or gas)

Procedure:

  • Pinner Salt Formation: Suspend 4-amino-3-cyanopyridine in anhydrous ethanol in a flame-dried, three-neck flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.

  • Cool the suspension to 0°C. Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic; maintain the temperature between 0-5°C.

  • Continue the HCl addition until the solution is saturated and all starting material has dissolved.

  • Seal the flask and stir at room temperature for 24-48 hours. The intermediate ethyl 4-aminopyridine-3-carboximidate hydrochloride (Pinner salt) will precipitate as a white solid.

  • Isolation of Pinner Salt: Collect the precipitate by filtration under a nitrogen atmosphere. Wash the solid with anhydrous diethyl ether and dry under vacuum.

  • Ammonolysis: Suspend the dried Pinner salt in a cold solution of ammonia in ethanol.

  • Stir the mixture at room temperature until the conversion to the amidine is complete (monitor by TLC or LC-MS).

  • Isolation: Remove the ammonium chloride byproduct by filtration. Concentrate the filtrate under reduced pressure to obtain the crude 3-Amidino-4-aminopyridine.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem IDQuestionPotential Causes & Scientific RationaleSuggested Solutions
CYN-01 Low or no yield of 4-amino-3-cyanopyridine. 1. Incomplete Chlorination: The activation of the 3-position towards nucleophilic attack by cyanide is insufficient. 2. Wet Reagents/Solvents: Water will compete with the cyanide nucleophile and can lead to side reactions. 3. Insufficient Temperature for Cyanation: The nucleophilic aromatic substitution requires thermal energy to overcome the activation barrier.1. Reagent Check: Use fresh, high-purity NCS. Ensure the reaction is protected from atmospheric moisture. 2. Dry System: Use anhydrous DMF and ensure all glassware is flame-dried before use. 3. Optimize Temperature: Ensure the cyanation step reaches and maintains 80-90°C.
PIN-01 The Pinner reaction fails to proceed, and starting material is recovered. 1. Insufficient HCl: The reaction is acid-catalyzed. An inadequate amount of HCl will fail to activate the nitrile group towards nucleophilic attack by ethanol.[2] 2. Low Quality Ethanol: Presence of water in the ethanol will hydrolyze the intermediate Pinner salt or the starting nitrile.1. Saturate the Solution: Ensure a continuous stream of dry HCl gas is bubbled through the solution until saturation is achieved. 2. Use Absolute Ethanol: Employ commercially available absolute, anhydrous ethanol or dry it over molecular sieves.
PIN-02 A significant amount of ethyl 4-aminopyridine-3-carboxylate is formed as a byproduct. Presence of Water: This is the most common failure mode. The Pinner salt intermediate is highly susceptible to hydrolysis.[2] If water is present, it will attack the imidate to form the corresponding ester, which is often difficult to separate from the desired product.1. Rigorous Anhydrous Technique: Flame-dry all glassware. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). 2. Dry HCl Gas: Pass the HCl gas through a drying agent (e.g., a sulfuric acid bubbler) before introducing it into the reaction mixture.
PUR-01 The final product is difficult to purify and appears as an oil or intractable solid. 1. Residual Ammonium Salts: Ammonium chloride formed during the ammonolysis step can co-precipitate with the product. 2. Product Instability: The free amidine base can be hygroscopic or unstable. It is often more stable as a hydrochloride salt.1. Thorough Washing: Ensure the ammonium chloride is completely removed by filtration and thorough washing of the crude product. 2. Salt Formation: Consider converting the final product to its hydrochloride salt for better stability and crystallinity, which can facilitate purification.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Pinner reaction?

A1: The Pinner reaction proceeds in two main stages. First, the nitrile is activated by protonation with a strong acid (HCl). The alcohol then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers results in the formation of an imino ester hydrochloride, known as a Pinner salt. In the second stage, this salt is treated with ammonia, which displaces the ethoxy group to form the final amidine.

Pinner_Mechanism Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + HCl Intermediate1 [R-C(OEt)=N⁺H₂]Cl⁻ ProtonatedNitrile->Intermediate1 + EtOH Nucleophilic Attack Ethanol EtOH Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + NH₃ Ammonia NH₃ Amidine R-C(=NH)NH₂ Intermediate2->Amidine - EtOH

Caption: Simplified mechanism of the Pinner reaction for amidine synthesis.

Q2: Are there alternative methods to the Pinner reaction for synthesizing amidines from nitriles?

A2: Yes, several alternatives exist, although the Pinner reaction remains a classic and effective method. One common alternative involves the direct reaction of nitriles with lithium bis(trimethylsilyl)amide (LiHMDS) to form an N-silylated amidine intermediate, which can then be deprotected. Another approach uses organoaluminum reagents to promote the addition of amines to nitriles. However, these methods often require specialized reagents and strictly controlled conditions.[4]

Q3: How can I monitor the progress of the Pinner reaction?

A3: Monitoring can be challenging due to the insolubility of the intermediate salt. A practical approach is to withdraw a small aliquot of the reaction mixture, quench it with a base (like aqueous sodium bicarbonate), extract it with an organic solvent (e.g., ethyl acetate), and then analyze the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting nitrile.

Q4: What are the key safety considerations for this synthesis?

A4: Several reagents used in this synthesis are hazardous.

  • Sodium Cyanide (NaCN): Highly toxic. All manipulations should be performed in a certified chemical fume hood. Have a cyanide antidote kit available and be trained in its use. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.

  • Hydrogen Chloride (HCl) gas: Corrosive and a respiratory irritant. Handle only in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS): An irritant and an oxidizing agent. Avoid contact with skin and eyes.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • BenchChem. (2025).
  • Google Patents. (2022). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3.
  • PubMed Central (PMC). (n.d.).
  • PubMed. (2021).
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
  • National Institutes of Health (NIH). (n.d.).
  • ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.
  • Google Patents. (2018). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Google Patents. (2006).
  • PubMed. (n.d.).
  • PubMed. (2013).
  • Wikipedia. (n.d.). Stephen aldehyde synthesis.
  • BYJU'S. (n.d.). Stephen Reaction Mechanism.
  • Semantic Scholar. (n.d.).
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Google Patents. (1970).
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by nitrile reduction.
  • EPA Archive. (n.d.). Aminopyridines.
  • YouTube. (2019).
  • New Journal of Chemistry (RSC Publishing). (2024). Synthesis of cyanoaminopyridyl enaminoates for their fluorescent “turn off” response towards Fe( iii ) ions.
  • YouTube. (2018). 20.13 Synthesis and Reactions of Nitriles.
  • ChemicalBook. (2019). Synthesis of 3-cyanopyridine.
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.).
  • Google Patents. (1999). US5962693A - Efficient method for the conversion of nitriles to amidines.
  • Organic Chemistry Portal. (n.d.).

Sources

Navigating Amidine Stability: A Technical Guide to Preventing Hydrolysis During Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to address a common and critical challenge in synthetic chemistry: preventing the hydrolysis of amidines during purification. Amidines are versatile functional groups integral to many pharmaceuticals and bioactive molecules. However, their inherent basicity and susceptibility to hydrolysis can lead to significant yield loss and the generation of impurities, complicating downstream applications. This resource is designed to equip you with the knowledge and protocols to confidently handle and purify these valuable compounds.

Understanding Amidine Stability: The "Why" Behind the Problem

Amidines are organonitrogen compounds characterized by a C(=N)N moiety. They are strong bases, with pKa values typically ranging from 5 to 12.[1] This basicity is a double-edged sword. While it is key to their biological activity and synthetic utility, it also renders them susceptible to hydrolysis, particularly in aqueous environments.

The hydrolysis of an amidine yields a carboxylic acid and an amine or ammonia, a reaction catalyzed by both acid and base.[2] The susceptibility to hydrolysis is significantly influenced by pH. In acidic conditions, the amidine is protonated to form a resonance-stabilized amidinium ion, which is generally more stable towards hydrolysis. Conversely, under neutral to basic conditions, the unprotonated amidine is more vulnerable to nucleophilic attack by water or hydroxide ions.

A study on the hydrolysis of benzamidinium compounds at room temperature revealed that the reaction is relatively slow at pH 9 (half-life of 300 days) but accelerates significantly at higher pH values, with the half-life dropping to 6 days at pH 11 and a mere 15 hours at pH 13.[3] This underscores the critical importance of pH control during all stages of synthesis, workup, and purification.

AmidineHydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amidinium R-C(=NH2+)NHR' (Amidinium Ion) Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Amidinium->Tetrahedral_Intermediate_Acid + H2O Products_Acid R-COOH + R'-NH3+ Tetrahedral_Intermediate_Acid->Products_Acid - H+ Amidine R-C(=NH)NHR' (Amidine) Tetrahedral_Intermediate_Base Tetrahedral Intermediate Amidine->Tetrahedral_Intermediate_Base + OH- Products_Base R-COO- + R'-NH2 Tetrahedral_Intermediate_Base->Products_Base PurificationWorkflow Crude Crude Amidine Workup Aqueous Workup (pH 4-5, <5°C) Crude->Workup Drying Drying (Na2SO4 or MgSO4) Workup->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification RP_HPLC Reversed-Phase HPLC (C18) Mobile Phase pH 3-5 Purification->RP_HPLC Recommended Alumina_Chrom Alumina Chromatography (Basic or Neutral) Purification->Alumina_Chrom Deactivated_Silica Deactivated Silica Gel (+ 0.1-1% Et3N) Purification->Deactivated_Silica Purified_Amidine Purified Amidine (Oil or Solid) RP_HPLC->Purified_Amidine Alumina_Chrom->Purified_Amidine Deactivated_Silica->Purified_Amidine Salt_Formation Salt Formation (e.g., HCl) Purified_Amidine->Salt_Formation If oil Lyophilization Lyophilization Purified_Amidine->Lyophilization If water-soluble salt Final_Product Stable Crystalline Salt Salt_Formation->Final_Product Lyophilization->Final_Product

Sources

Technical Support Center: 3-Amidino-4-aminopyridine Free Base

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 3-Amidino-4-aminopyridine free base in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in the laboratory. The protocols and advice presented here are grounded in established chemical principles and field-proven insights.

Introduction to the Challenge

3-Amidino-4-aminopyridine is a molecule of significant interest, likely due to its structural relation to 4-aminopyridine, a known potassium channel blocker. The introduction of a 3-amidino group, however, fundamentally alters the physicochemical properties of the parent molecule. The amidine functional group is strongly basic, with a pKa typically in the range of 10-12, meaning it will be protonated and positively charged at physiological pH. This, in conjunction with the amino group and the pyridine ring nitrogen, creates a complex acid-base chemistry that directly impacts solubility.

Users often report that the free base form of 3-Amidino-4-aminopyridine exhibits poor solubility in common organic solvents and neutral aqueous solutions, leading to difficulties in preparing stock solutions and performing downstream applications. This guide will provide a systematic approach to addressing these solubility issues.

Part 1: Troubleshooting Guide for Solubility Issues

This section provides a step-by-step methodology for dissolving 3-Amidino-4-aminopyridine free base. The core principle of this workflow is to leverage the basicity of the amidine and amino groups to form a more soluble salt in situ.

Workflow for Solubilization

G start Start with 3-Amidino-4-aminopyridine free base powder solvent_choice Select initial solvent system. Aqueous buffer is preferred. start->solvent_choice test_neutral Attempt to dissolve in neutral pH buffer (e.g., PBS pH 7.4) solvent_choice->test_neutral solubility_check1 Is the compound fully dissolved? test_neutral->solubility_check1 acid_titration Gradually add dilute acid (e.g., 0.1 M HCl) dropwise while vortexing/sonicating. solubility_check1->acid_titration No final_solution Stable, clear solution ready for use. Filter-sterilize if necessary. solubility_check1->final_solution Yes ph_monitoring Monitor pH. Target pH range: 3.0 - 5.0 acid_titration->ph_monitoring solubility_check2 Is the compound fully dissolved? ph_monitoring->solubility_check2 organic_cosolvent If precipitation occurs at high conc., consider a co-solvent system. (e.g., Water with 10% DMSO or Ethanol) solubility_check2->organic_cosolvent No, but some dissolution solubility_check2->final_solution Yes end_fail Insoluble. Re-evaluate solvent system or consider synthesis of a stable salt form. solubility_check2->end_fail No, remains insoluble organic_cosolvent->acid_titration

Caption: Decision workflow for solubilizing 3-Amidino-4-aminopyridine free base.

Experimental Protocol: Acid-Mediated Solubilization

This protocol is the most reliable method for dissolving the free base for use in aqueous experimental systems.

  • Initial Suspension:

    • Weigh the desired amount of 3-Amidino-4-aminopyridine free base into a sterile conical tube.

    • Add a portion (e.g., 80%) of your final desired volume of purified water or a suitable aqueous buffer (e.g., HEPES, PBS). The initial pH of the buffer is less critical as it will be adjusted.

    • Vortex or sonicate the suspension. You will likely observe that the free base has very low solubility, resulting in a cloudy suspension.

  • Acid Titration (The Causality Behind This Step):

    • The low solubility of the free base is due to its neutral, crystalline state. By adding acid, we protonate the highly basic nitrogen atoms of the amidine and amino groups, as well as the pyridine ring nitrogen. This creates a cationic species, an in situ salt, which is significantly more polar and thus more soluble in water.

    • Prepare a dilute solution of hydrochloric acid (e.g., 0.1 M HCl). Other acids like acetic acid can be used, but HCl is often preferred for forming simple chloride salts.

    • Add the dilute HCl dropwise to the suspension while continuously vortexing or sonicating.

  • Monitoring and Endpoint:

    • Continue adding acid until the solution becomes clear. This indicates that the compound has fully dissolved.

    • Measure the pH of the final solution. It will likely be in the acidic range (pH 3-5).

    • Self-Validating Check: If the solution remains cloudy even at a low pH, it may indicate that you have exceeded the solubility limit of the salt form in that specific volume.

  • Final Volume Adjustment and Storage:

    • Once the compound is fully dissolved, add the remaining water or buffer to reach your final target concentration.

    • For long-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C. Aqueous solutions of similar compounds like 4-aminopyridine are not recommended for storage for more than one day at room temperature[1]. While specific stability data for the amidino-derivative is not available, it is prudent to follow this conservative guideline.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the free base of 3-Amidino-4-aminopyridine so difficult to dissolve in neutral water or DMSO?

A1: The free base is a neutral molecule that can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that is difficult to break apart with solvent molecules. While DMSO is a powerful organic solvent, the highly polar and basic nature of the amidine group may still limit solubility. In neutral water, the compound is not sufficiently protonated to become a highly soluble salt.

Q2: I need to use the compound in a cell-based assay at physiological pH (7.4). How can I prepare my stock solution?

A2: The recommended approach is to prepare a concentrated stock solution in an acidic aqueous medium as described in the protocol above. You can then dilute this acidic stock into your cell culture medium. The buffering capacity of the medium should be sufficient to neutralize the small amount of acid added, bringing the final pH to the desired physiological range. Always perform a final pH check of your working solution.

Q3: Can I use organic solvents to make a stock solution?

A3: While the parent compound, 4-aminopyridine, is soluble in organic solvents like ethanol and DMSO to approximately 30 mg/mL[1], the addition of the strongly basic amidino group may alter this. If an organic stock is required, DMSO or ethanol are the most logical starting points. However, for many biological experiments, minimizing the concentration of organic solvents is crucial. An aqueous acidic stock is generally preferred.

Q4: I've noticed that some suppliers sell amidine-containing compounds as hydrochloride (HCl) salts. Why is this?

A4: Suppliers often provide strongly basic compounds as their hydrochloride or other salt forms to improve their solubility and stability. Preparing amidino-substituted compounds as hydrochloride salts is a common strategy to achieve better solubility in aqueous solutions[2]. If you consistently face solubility issues with the free base, procuring the HCl salt form may be a more efficient long-term solution.

Q5: What is the expected solubility of 3-Amidino-4-aminopyridine in different solvents?

Table 1: Estimated Solubility Profile

Solvent SystemParent Compound (4-AP) SolubilityExpected 3-Amidino-4-aminopyridine (Free Base) SolubilityRationale
Water (pH 7.0)~30 mg/mL[1]LowThe free base is not fully protonated at neutral pH.
PBS (pH 7.2)~30 mg/mL[1]Low to ModerateThe buffer may slightly improve solubility over pure water.
Aqueous HCl (pH < 5)HighHighProtonation of basic groups leads to soluble salt formation.
DMSO~30 mg/mL[1]Moderate to HighA strong polar aprotic solvent, but an aqueous acidic solution is likely superior.
Ethanol~30 mg/mL[1]ModerateA polar protic solvent.

References

  • MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

Sources

Optimizing recrystallization solvents for amidinopyridine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amidinopyridine Salt Crystallization

Welcome to the Advanced Purification Support Hub. You are likely here because amidinopyridine salts (e.g., hydrochlorides, mesylates) are presenting unique purification challenges. These compounds are characterized by high polarity, strong hydrogen bonding potential, and a propensity to form hydrates or "oil out" rather than crystallize cleanly.

This guide moves beyond basic textbook advice, offering a logic-driven troubleshooting framework for pharmaceutical and organic chemistry researchers.

Part 1: The Solvent Selection Matrix

User Question: “Standard solvents aren’t working. My amidinopyridine salt is either too soluble in methanol or insoluble in ethyl acetate. Where do I start?”

Scientist Response: Amidinopyridine salts are ionic and highly polar. A single-solvent system often fails because the temperature coefficient of solubility is too shallow (soluble at all temps) or too steep (insoluble until decomposition). You likely need a binary solvent system or a controlled anti-solvent addition .

Refer to this matrix to select your starting points based on the salt's counter-ion and hydrophobicity.

Solvent ClassRoleSpecific SolventsSuitability for AmidinopyridinesTechnical Note
Protic Polar Primary Solvent Methanol, WaterHigh Excellent solubility but poor recovery yield due to high retention in mother liquor. Use as the "Good" solvent in a binary pair.
Lower Alcohols Primary/Co-Solvent Ethanol, Isopropanol (IPA)Optimal Often the "Goldilocks" zone. IPA is particularly effective for HCl salts as it reduces the risk of hydrate formation compared to water/EtOH.
Polar Aprotic Modifier DMSO, DMFAvoid High boiling points make removal difficult. Only use if the salt is insoluble in everything else.
Esters Anti-Solvent Ethyl Acetate, Isopropyl AcetateHigh Excellent anti-solvent. Moderate polarity allows for some impurity solubility (rejection) while forcing the salt out.
Ethers Anti-Solvent MTBE, THFModerate MTBE is preferred over diethyl ether (safety/boiling point). Good for "crashing out" but risks oiling out if added too fast.
Ketones Anti-Solvent Acetone, MEKLow/Specific Can react with primary amidines to form imines (Schiff bases). Avoid acetone unless the amidine is fully substituted.

Part 2: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Q: I cooled my solution, but instead of crystals, a second liquid phase (an oil) separated at the bottom. Upon further cooling, it solidified into a glass. How do I fix this?

A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the saturation limit is exceeded at a temperature above the melting point of the solvated salt. This is common with amidines due to their ability to hold solvent molecules strongly.

Protocol to Resolve:

  • Re-heat the mixture until the oil redissolves.

  • Seed at High Temperature: Do not wait for the solution to cool to room temperature. Add seed crystals while the solution is still hot (but below saturation temperature) to provide a template for the lattice.

  • Change the Solvent Ratio: The oil phase is too rich in solute. Add more of the good solvent (e.g., Ethanol) to increase the solubility limit, or reduce the amount of anti-solvent.

  • Switch Solvent Class: If you are using a non-polar anti-solvent (like Hexane), switch to a slightly more polar one (like Ethyl Acetate). The "oil" is often a hydrated/solvated phase that is immiscible with non-polar solvents.

Issue 2: Hydrate vs. Anhydrate Control

Q: My elemental analysis shows varying amounts of water in the crystal lattice. I need the anhydrous form.

A: Amidinopyridines are hygroscopic. If you recrystallize from water or ethanol/water mixtures, you will likely form a hydrate.

Protocol to Resolve:

  • Switch to Anhydrous Alcohols: Use dry Methanol or Ethanol (200 proof).

  • Azeotropic Drying: If water is persistent, recrystallize from a mixture of Ethanol and Toluene . Toluene forms an azeotrope with water, removing it during the heating phase.

  • Drying Step: Vacuum dry the final crystals at elevated temperature (>40°C) over P₂O₅ to desolvate the lattice.

Issue 3: Impurity Rejection

Q: The crystals look good, but the color (yellow/brown) persists. The impurity seems to co-crystallize.

A: Colored impurities in amidine synthesis are often oligomeric byproducts. They are often polar, similar to your product.

Protocol to Resolve:

  • Activated Carbon Treatment: Before crystallization, dissolve the salt in the hot good solvent, add activated carbon (5-10 wt%), stir for 15 mins, and filter hot through Celite.

  • Acidic Wash: Wash the isolated crystals with cold, slightly acidic solvent (e.g., 1% HCl in IPA). This keeps the amidine protonated (salt form) and soluble enough to wash away surface impurities but insoluble enough to remain crystalline.

Part 3: Visualization of the Optimization Workflow

The following diagram illustrates the decision logic for selecting the correct solvent system based on experimental observations.

RecrystallizationLogic Start Start: Crude Amidinopyridine Salt SolubilityTest Solubility Test (Hot vs Cold) Start->SolubilityTest Result1 Soluble Cold SolubilityTest->Result1 Dissolves instantly Result2 Insoluble Hot SolubilityTest->Result2 Won't dissolve Result3 Soluble Hot / Insoluble Cold SolubilityTest->Result3 Dissolves on heating Action1 Too Soluble: Use Anti-Solvent (Add EtOAc or MTBE) Result1->Action1 Action2 Too Insoluble: Increase Polarity (Add MeOH or Water) Result2->Action2 OilingOut Observation: Oiling Out? Result3->OilingOut Action1->OilingOut Action2->OilingOut Action3 Ideal Profile: Proceed to Cool YesOil Yes: LLPS Detected OilingOut->YesOil NoOil No: Crystals Forming OilingOut->NoOil FixOil Fix: Re-heat, Add Seed, Add More Polar Solvent YesOil->FixOil Success Success: Filter & Dry NoOil->Success FixOil->OilingOut Retry

Caption: Decision tree for solvent selection and troubleshooting oiling out (LLPS) during amidinopyridine salt crystallization.

Part 4: Experimental Protocol (Standardized)

Protocol: Anti-Solvent Crystallization of Amidinopyridine HCl

  • Dissolution: Place 5.0 g of crude amidinopyridine HCl in a round-bottom flask. Add Methanol (or Ethanol) dropwise while heating to reflux (approx. 60-65°C). Add only enough solvent to fully dissolve the solid.[1]

    • Tip: If the solution is dark, perform a carbon treatment step here.

  • Nucleation Point: Remove from heat. While the solution is still hot, add the anti-solvent (Ethyl Acetate ) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clear & Cool: Add 1-2 drops of the primary solvent (Methanol) to clear the cloudiness. This creates a saturated solution near the metastable limit.

  • Seeding (Critical): Add a few milligrams of pure seed crystals.

  • Crystallization: Allow the flask to cool slowly to room temperature with gentle stirring. Do not place directly in an ice bath, as this promotes oiling out.

  • Isolation: Filter the crystals under vacuum. Wash the cake with a cold 1:3 mixture of MeOH:EtOAc.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023, from [Link]

  • LibreTexts. (2022).[2] 3.6F: Troubleshooting - Oiling Out. Chemistry LibreTexts. Retrieved October 26, 2023, from [Link]

  • Fisher Scientific. (n.d.). 4-Amidinopyridine hydrochloride Product Data. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting unstable baselines in amidine HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Unstable Baselines

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals working with amidine-containing compounds. Unstable baselines are a frequent challenge in HPLC, often obscuring peaks and compromising data quality.[1] This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in scientific principles and field-proven experience.

Part 1: Foundational Questions & Initial Diagnosis

This section addresses the most common and fundamental sources of baseline instability. Always start your troubleshooting here.

Q1: My baseline is noisy or drifting. Where do I even begin?

A: A logical, systematic approach is crucial to avoid unnecessary changes to your method. The most frequent culprits are the mobile phase, the HPLC system hardware, and the column itself.[2][3] Before diving into complex component diagnostics, start with a simple system assessment.

Here is a logical workflow to isolate the source of the instability:

Troubleshooting_Workflow Start Unstable Baseline Observed Prep_Check Step 1: Review Mobile Phase - Freshly prepared? - HPLC Grade Solvents? - Properly degassed? Start->Prep_Check System_Check Step 2: Isolate the Column Replace column with a zero-dead-volume (ZDV) union. Prep_Check->System_Check If mobile phase is confirmed good Run_Gradient Run your method gradient (or isocratic flow) without the column. System_Check->Run_Gradient Baseline_Stable Is the baseline stable now? Run_Gradient->Baseline_Stable Problem_Column Conclusion: Issue is Column-Related - Contamination - Degradation - Needs Equilibration Baseline_Stable->Problem_Column Yes Problem_System Conclusion: Issue is System/Mobile Phase - Pump/Seals - Degasser - Detector - Contaminated Mobile Phase Baseline_Stable->Problem_System No

Caption: A systematic workflow for initial baseline troubleshooting.

This initial diagnostic test, which involves replacing the column with a union, helps differentiate between problems originating from the column and those from the system (pump, detector, mobile phase).[2][4] If the baseline becomes stable without the column, the issue lies with the column. If it remains unstable, the problem is within the HPLC system or the mobile phase itself.

Part 2: Mobile Phase-Related Issues

The mobile phase is a central and frequent source of baseline problems, especially in high-sensitivity analyses like those often required in drug development.[5]

Q2: I'm seeing a noisy baseline, especially with my UV detector. Could it be my solvents?

A: Absolutely. Mobile phase quality is paramount. Here are the primary causes and solutions:

  • Solvent Quality: Always use HPLC-grade or LC-MS grade solvents. Lower-grade solvents can contain impurities that absorb UV light or introduce non-volatile residues, causing baseline noise and drift.[2][6]

  • Contamination: Water is a common source of contamination in organic solvents.[2] Additionally, volatile organic compounds (VOCs) from the lab environment can be absorbed by the mobile phase, leading to baseline disturbances.[1] Always keep solvent bottles capped.

  • Degassing: Dissolved air in the mobile phase can cause bubbles to form in the pump or detector flow cell, leading to significant baseline noise and pressure fluctuations.[5][6] Ensure your system's online degasser is functioning correctly. If you don't have one, degas solvents before use via helium sparging, sonication, or vacuum filtration.[4]

  • Improper Mixing: In gradient elution, if mobile phases A and B are not mixed thoroughly, it can cause refractive index changes that manifest as baseline noise. This is particularly true if buffer salts are only in the aqueous phase.[7]

Q3: My baseline drifts steadily upwards during my gradient run. What's happening?

A: This is a classic symptom in gradient chromatography, often related to the UV absorbance of your mobile phase additives.

  • Cause - UV Absorbing Additives: Additives like trifluoroacetic acid (TFA) are commonly used for peak shaping of basic compounds like amidines. However, TFA absorbs UV light.[5] If your strong solvent (e.g., acetonitrile) has a slightly different absorbance profile or contains impurities that are concentrated as the gradient progresses, the baseline will drift. Degradation of TFA over time can also increase its UV absorbance, worsening the drift.[5]

  • Solution:

    • Use High-Purity Reagents: Use the highest purity, fresh TFA and solvents.

    • Match Additive Concentration: Add the same low concentration (e.g., 0.05%) of the UV-absorbing additive to both your aqueous (A) and organic (B) mobile phases. This equalizes the background absorbance throughout the gradient, dramatically stabilizing the baseline.

    • Wavelength Selection: If possible, choose a detection wavelength where the mobile phase additives have minimal absorbance. For TFA, detection above 220 nm is generally better than at lower wavelengths.[5]

Protocol 1: Proper Mobile Phase Preparation for Amidine Analysis
  • Select Solvents: Use HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Prepare Aqueous Phase: To a graduated cylinder or volumetric flask, add the required volume of HPLC-grade water.

  • Add Buffer/Additive: If using a buffer (e.g., ammonium acetate), dissolve the salt completely in the water. If using an acid modifier like formic acid or TFA, add the required volume.

    • Crucial Step: Always measure and adjust the pH of the aqueous component before mixing it with the organic solvent.[8][9] The apparent pH can shift after adding organic solvent, but consistency is achieved by measuring the aqueous portion.

  • Filter: Vacuum filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates and aid in degassing.

  • Prepare Organic Phase: If your method requires it, add the same concentration of the additive (e.g., TFA, formic acid) to your organic solvent.

  • Degas: Place the prepared mobile phase reservoirs on the HPLC system and allow the online degasser to run for at least 15-20 minutes before starting the analysis.

  • Best Practices:

    • Prepare fresh mobile phases daily, especially buffered solutions which can support microbial growth.[10]

    • Never "top off" old mobile phase with a new batch; replace it entirely to ensure consistency.[10]

Part 3: HPLC System and Hardware Troubleshooting

If you've ruled out the mobile phase and the column, the issue likely lies within the HPLC hardware.

Q4: My baseline is showing regular, pulsating noise that matches the pump stroke. What does this indicate?

A: This rhythmic pulsation is a strong indicator of a problem with the pump or its check valves.

  • Cause - Pump Seals & Check Valves: Worn pump seals or malfunctioning (dirty or faulty) check valves can cause pressure fluctuations and impede the delivery of a smooth, consistent flow of mobile phase.[2] This is especially common when using aggressive ion-pairing reagents.[5] Air bubbles trapped in the pump head can also cause this issue.

  • Solution:

    • Purge the System: Vigorously purge all solvent lines and the pump to dislodge any trapped air bubbles.

    • Clean Check Valves: Sonicate the check valves in isopropanol or methanol.

    • Replace Seals: Pump seals are consumable parts and should be replaced as part of a routine preventive maintenance schedule, typically every 6-12 months depending on usage.[2][6]

Q5: I'm seeing random, sharp spikes in my baseline. What could be the cause?

A: Sharp, random spikes are often due to electrical issues, air bubbles, or a failing detector lamp.

  • Electrical Interference: Ensure the HPLC is on a stable power supply.[1] Voltage fluctuations or electromagnetic interference from other lab equipment can introduce noise.[1]

  • Air Bubbles: As mentioned, ensure proper degassing. A back-pressure regulator installed after the detector flow cell can help keep gases dissolved and prevent bubble formation within the cell.[6]

  • Detector Lamp: A failing deuterium or tungsten lamp can cause erratic output, leading to baseline spikes.[11] Most HPLC software tracks lamp usage hours; check if it's nearing the end of its recommended lifetime.

  • Dirty Flow Cell: Contaminants or air can build up in the detector cell.[6] Flushing the cell with a strong solvent like methanol or isopropanol can help.[7]

Part 4: Column and Amidine-Specific Challenges

Amidines are basic compounds, which presents unique challenges in reversed-phase chromatography. Their interaction with the stationary phase is highly dependent on the mobile phase pH.

Q6: I see significant peak tailing for my amidine analyte, and the baseline is unstable after the peak elutes. Why is this happening?

A: This is a classic problem when analyzing basic compounds on silica-based C18 columns. It stems from secondary interactions between the analyte and the stationary phase.

  • Cause - Silanol Interactions: At a typical analytical pH (e.g., 2-7), the basic amidine group will be protonated, carrying a positive charge (R-C(=NH₂⁺)NH₂). Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. These silanols can become deprotonated (Si-O⁻) and interact electrostatically with the protonated amidine. This strong, secondary interaction leads to poor peak shape (tailing) and can cause baseline disturbances as the analyte slowly bleeds from these active sites.

Amidine_Interaction cluster_column Stationary Phase (C18 Silica) cluster_mobile Mobile Phase Silanol Residual Silanol Group (Si-O⁻) C18 C18 Chains Amidine Protonated Amidine (Analyte⁺) Amidine->Silanol Secondary Interaction (Ionic) -> Causes Tailing Amidine->C18 Primary Interaction (Hydrophobic)

Caption: Interaction of a protonated amidine with a C18 stationary phase.

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase to a low pH (e.g., 2.5-3.5) using an additive like formic acid or TFA.[9] At this pH, the residual silanol groups are fully protonated (Si-OH), minimizing the unwanted ionic interaction with the protonated amidine.

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible residual silanols and are specifically designed for better peak shape with basic compounds.

    • Use Ion-Pairing Agents: For very basic amidines, an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate - SDS, or an alkyl sulfonate) can be added to the mobile phase.[12][13] The agent pairs with the protonated amidine, forming a neutral complex that interacts more predictably with the reversed-phase stationary phase.

Q7: What is the impact of mobile phase pH on my amidine analysis?

A: The mobile phase pH is arguably the most critical parameter for the successful analysis of ionizable compounds like amidines.

  • Controlling Ionization: The goal is to ensure the amidine is in a single, consistent ionic state throughout the analysis. Operating at a pH at least 1.5-2 units below the pKa of the amidine ensures it is fully protonated.[9] This leads to stable retention times and sharp peaks. If the mobile phase pH is close to the amidine's pKa, small pH fluctuations can cause shifts between the protonated and neutral forms, leading to split or broad peaks and an unstable baseline.

  • Analyte Stability: Some amidine derivatives can be unstable and hydrolyze at certain pH values.[14] It is crucial to assess the stability of your specific compound across the intended pH range of your method.

Table 1: Effect of Mobile Phase pH on Amidine Analysis

pH RangeAmidine StateSilanol State (Silica Column)Expected Chromatographic Result
pH < 4 Fully Protonated (+)Mostly Neutral (Si-OH)Optimal. Good peak shape, stable retention.
pH 4 - 7 Fully Protonated (+)Partially Deprotonated (Si-O⁻)Problematic. Peak tailing due to secondary ionic interactions.
pH > 8 Partially/Fully NeutralFully Deprotonated (Si-O⁻)Variable. Retention changes significantly. Column damage likely for standard silica columns.[15]

Part 5: Frequently Asked Questions (FAQs)

Q8: I'm seeing "ghost peaks" in my blank injections. What are they and how do I get rid of them?

A: Ghost peaks are signals that appear in blank runs and can originate from several sources.[4]

  • Carryover: Contamination from a previous, high-concentration sample sticking to the injector needle, valve, or column head.[4] Solution: Implement a robust needle wash protocol using a strong solvent and run several blank gradients to flush the system.

  • Mobile Phase Contamination: Impurities in your solvents or glassware.[4] Solution: Prepare fresh mobile phase daily using high-purity solvents and meticulously clean glassware.

  • Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause issues. Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[16]

Q9: How often should I perform system maintenance to avoid baseline issues?

A: Preventive maintenance is key to minimizing downtime and ensuring data quality.[6]

ComponentRecommended Maintenance IntervalKey Actions
Pump Seals 6-12 MonthsReplace seals.[2]
Solvent Inlet Frits 3-6 MonthsInspect and replace if discolored or clogged.
Check Valves As needed / AnnuallyClean via sonication; replace if faulty.
Detector Lamp(s) Per manufacturer spec (e.g., ~2000 hours)Monitor usage hours and replace preemptively.
In-line Filters 1-3 MonthsReplace to prevent particulates from reaching the column.
Q10: Can temperature fluctuations in the lab affect my baseline?

A: Yes, significantly. Temperature changes can cause baseline drift, particularly with detectors sensitive to refractive index changes (like RI or UV detectors at high sensitivity).[1][6]

  • Cause: Fluctuations in ambient temperature can affect the mobile phase viscosity and the column's equilibrium, leading to baseline drift. Direct sunlight or drafts from air conditioning vents are common culprits.

  • Solution: Use a column oven to maintain a stable temperature for the column.[6] Also, allow mobile phases to reach ambient temperature before use. For highly sensitive methods, using a heat exchanger between the column and the detector can also help.[7]

References

  • Vertex AI Search. (2020). HPLC Repair Services: Common Causes of Baseline Noise.
  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Patsnap Eureka. (2025). How to Troubleshoot HPLC Baseline Drift Issues.
  • Axion Labs. (2022).
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • HPLC Troubleshooting Guide.
  • YouTube. (2025). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!.
  • ResearchGate. (2015). How can I resolve a problem in HPLC with an irregular baseline?.
  • Chromatography Forum. (2015). HPLC unstable baseline.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Agilent.
  • Dickie, A. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination.
  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Welch Materials. (2025).
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Spectroscopy. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Shimadzu (Europe). Preparing the Mobile Phases.
  • Sigma-Aldrich.
  • Agilent.
  • Loba Chemie. Ion Pairing Reagents For Hplc.

Sources

Removing ammonium chloride byproducts from amidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amidine Synthesis & Purification Subject: Removing Ammonium Chloride (


) Byproducts from Amidine Reaction Mixtures
Ticket ID:  #AMID-PUR-001
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

User Query: "I have synthesized an amidine (via Pinner or direct amination), but the crude product is heavily contaminated with ammonium chloride. Standard recrystallization isn't working.[1] How do I remove the inorganic salt efficiently?"

Scientist’s Analysis: Ammonium chloride (


) is a persistent byproduct in amidine synthesis, particularly when using ammonium salts (e.g., 

, ammonium acetate) or when neutralizing hydrochloride salts. The core challenge is solubility overlap . Both amidine salts and

are polar, ionic, and soluble in water and lower alcohols.

Before selecting a protocol, perform this quick diagnostic check on your crude mixture:

Diagnostic QuestionIf YES If NO
Is your amidine stable to high pH (>10)? Go to Protocol B (Free-Base Extraction). This is the cleanest method.Go to Protocol A (Selective Trituration). You must avoid basic conditions.
Is your amidine highly water-soluble (LogP < 0)? Go to Protocol C (Ion Exchange/Resin). Extraction will fail.Proceed with Protocol A or B.
Is the product volatile? Warning: Do not use high-vac drying with heat; amidines can sublime.Proceed with standard drying.

Core Troubleshooting Protocols

Protocol A: The "Isopropanol Shift" (Selective Trituration)

Best for: Base-sensitive amidines or when the amidine must remain as a salt (HCl).

The Logic: While


 is highly soluble in water and moderately soluble in Methanol (

), its solubility drops precipitously in Isopropanol (IPA) and is effectively zero in Acetone. Most organic amidine salts retain significant solubility in warm IPA or Ethanol/Acetone mixtures. We exploit this "solubility window" to crash out the inorganic salt.

Step-by-Step Methodology:

  • Dry the Crude: Ensure your crude solid is completely dry. Water acts as a cosolvent and will drag

    
     into your organic phase.
    
  • Solvent Choice: Use anhydrous Isopropanol (IPA) or a 9:1 mixture of IPA:Acetone .

  • Digestion: Suspend the crude mixture in the solvent (approx.

    
     per gram of crude).
    
  • Heat & Stir: Heat to reflux (

    
     for IPA) for 30 minutes with vigorous stirring. The amidine salt should dissolve; the inorganic 
    
    
    
    will remain as a white, fine suspension.
  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel (porosity 3 or 4) or a Celite pad.

    • Critical Step: Pre-heat the funnel to prevent the amidine from crystallizing in the pores during filtration.

  • Evaporation: Concentrate the filtrate to dryness to recover the purified amidine salt.

Data Validation: Solubility of


 vs. Solvents 
| Solvent | Solubility of 

(

) | Suitability for Separation | | :--- | :--- | :--- | | Water |

| POOR (Co-dissolves everything) | | Methanol |

| MODERATE (Some salt carries over) | | Ethanol |

| GOOD | | Isopropanol | Negligible | EXCELLENT | | Acetone | Insoluble | EXCELLENT (If product is soluble) |[2]
Protocol B: The Free-Base Biphasic Extraction

Best for: Stable, lipophilic amidines (LogP > 1).

The Logic: Inorganic salts like


 are insoluble in non-polar organic solvents (DCM, Chloroform, Ether). By treating the mixture with a strong base, we convert the amidine salt into its neutral "free base" form and the 

into ammonia gas (

) and soluble chloride salts. The organic free base partitions into the organic layer, leaving impurities behind.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a minimum amount of cold water.

  • Neutralization: Slowly add

    
     or saturated 
    
    
    
    until pH > 11.
    • Observation: You may smell ammonia gas (

      
      ) evolving.[3] This confirms the breakdown of 
      
      
      
      .
  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Chloroform .

    • Note: Avoid Ethyl Acetate if your amidine is very polar, as it extracts water/salts more than chlorinated solvents.

  • Washing: Wash the combined organic layers once with brine to remove trapped water/inorganics.

  • Drying: Dry over anhydrous

    
     and evaporate.
    
  • Re-acidification (Optional): If you need the salt form, redissolve the oil in ether and add

    
     in dioxane to precipitate the pure amidine hydrochloride.
    

Visualized Workflows

Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting the correct purification method based on amidine stability and solubility properties.

AmidinePurification Start Crude Amidine + NH4Cl Mixture CheckBase Is Amidine Base-Sensitive? Start->CheckBase CheckSolubility Is Amidine Water Soluble? CheckBase->CheckSolubility NO (Stable) ProtocolA PROTOCOL A: Isopropanol Trituration (Solubility Difference) CheckBase->ProtocolA YES (Unstable to Base) ProtocolB PROTOCOL B: Free-Base Extraction (Biphasic Separation) CheckSolubility->ProtocolB NO (Lipophilic) ProtocolC PROTOCOL C: Ion Exchange Resin (Solid Phase) CheckSolubility->ProtocolC YES (Hydrophilic)

Figure 2: The Free-Base Extraction Mechanism

Caption: Chemical pathway showing the conversion of salts to separable phases.

FreeBaseExtraction Input Mixture: Amidine.HCl + NH4Cl Reaction Neutralization Reaction Input->Reaction Base Add NaOH (aq) Base->Reaction PhaseOrg Organic Phase (DCM): Free Amidine Base Reaction->PhaseOrg Extracts into PhaseAq Aqueous Phase: NaCl + H2O + NH3(gas) Reaction->PhaseAq Remains in

Frequently Asked Questions (FAQ)

Q: Can I just sublime the


 off? 
A:  Technically, yes, 

sublimes at

[1]. However, most organic amidines will decompose or char at this temperature. This method is only viable for extremely thermally stable, non-volatile heterocycles.

Q: My amidine is water-soluble, so I can't extract it. What now? A: Use Protocol C (Ion Exchange) . Pass your aqueous solution through a weak cation exchange resin. The amidine (organic cation) will bind to the resin, while


 passes through. Wash the resin with water, then elute the amidine using a gradient of dilute ammonia or acid, depending on the resin type [2].

Q: Why is Methanol not recommended for the trituration step? A:


 has a solubility of 

in methanol at

[3]. If you use methanol, you will simply redissolve a significant portion of the impurity, leading to a contaminated product upon evaporation. Isopropanol (

solubility for

) is far superior.

References

  • Sciencemadness Wiki . Ammonium chloride properties and sublimation data. Retrieved from [Link]

  • ResearchGate Discussion . How we can remove Ammonium Chloride salts from highly water soluble organic compound? Retrieved from [Link]

  • Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.

Sources

Resolving hygroscopic nature of 3-Amidino-4-aminopyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on effectively managing the hygroscopic nature of 3-Amidino-4-aminopyridine HCl. This document provides in-depth troubleshooting, frequently asked questions, and mandatory handling protocols to ensure experimental integrity and reproducibility.

Introduction

3-Amidino-4-aminopyridine HCl is a valuable compound in various research and development applications. However, its hygroscopic nature—the tendency to absorb moisture from the atmosphere—presents significant challenges that can compromise experimental outcomes if not properly addressed. This guide is designed to provide you with the necessary knowledge and practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What does it mean for 3-Amidino-4-aminopyridine HCl to be "hygroscopic"?

A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For 3-Amidino-4-aminopyridine HCl, this means the solid material can readily absorb moisture from the air. This can lead to changes in its physical and chemical properties, impacting its use in experiments.

Q2: What are the primary consequences of moisture absorption for my experiments?

A: Moisture absorption can have several negative impacts on your research:

  • Inaccurate Weighing: The absorbed water adds to the total mass of the compound, leading to errors in concentration calculations for solutions. This can significantly affect dose-response studies, enzymatic assays, and other sensitive applications.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity of the compound and potentially generating unwanted byproducts.

  • Altered Physical Properties: Moisture can cause the powder to clump together, making it difficult to handle and weigh accurately.[1] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.

  • Reduced Stability and Shelf-Life: Continuous exposure to moisture can accelerate degradation, shortening the compound's shelf-life.

Q3: My vial of 3-Amidino-4-aminopyridine HCl looks clumpy. What should I do?

A: Clumping is a clear sign of moisture absorption. To prevent further water uptake, ensure the container is tightly sealed immediately. The suitability of the material for your experiment will depend on the degree of moisture absorption and the sensitivity of your assay. It is highly recommended to dry the material under vacuum before use (a detailed protocol is provided below). For critical experiments, it is best to use a fresh, unopened vial.

Troubleshooting Guide: Proactive & Reactive Solutions

Issue 1: Inconsistent Experimental Results Across Different Batches

A frequent cause of variability in experimental outcomes is the differing water content between batches of 3-Amidino-4-aminopyridine HCl.

Root Cause Analysis and Solution Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Detailed Corrective Actions:

  • Quantify Water Content: Before preparing solutions, it is crucial to determine the water content of your specific batch of 3-Amidino-4-aminopyridine HCl.

    • Karl Fischer Titration: This is considered the gold standard for determining water content due to its accuracy and specificity for water.[2][3][4]

    • Thermogravimetric Analysis (TGA): TGA can also be used to determine moisture content by measuring the mass loss of a sample as it is heated.[5][6][7] The initial weight loss at temperatures below 120°C is typically attributed to the evaporation of water.[6]

  • Correct for Water Content: Adjust the mass of the compound to be weighed based on the measured water content to ensure you are preparing solutions with the accurate desired concentration.

    • Formula for Mass Correction: Corrected Mass = (Target Mass) / (1 - (Water Content % / 100))

    Example Calculation: If you need to prepare a solution using 10 mg of the compound and Karl Fischer analysis indicates a water content of 5%, the corrected mass to weigh is: 10 mg / (1 - (5 / 100)) = 10 mg / 0.95 = 10.53 mg

    Data Summary for Accurate Concentration Preparation:

Water Content (%)Target Mass (mg)Corrected Mass to Weigh (mg)
110.0010.10
310.0010.31
510.0010.53
1010.0011.11
Issue 2: Rapid Degradation of the Compound in Aqueous Buffers

While 3-Amidino-4-aminopyridine HCl is used in aqueous solutions for many biological experiments, the presence of water can contribute to its degradation over time, particularly if the solution is not stored correctly.

Preventative Measures Workflow:

G A Start: Prepare Fresh Solution B Use Anhydrous Solvent for Stock Solution (if possible) A->B C Prepare Aqueous Working Solution Immediately Before Use B->C D Control pH of Aqueous Buffer C->D E Store Solution Appropriately D->E F Storage Options E->F G Short-term (hours): 2-8°C F->G H Long-term (days/weeks): Aliquot & Freeze at -20°C or -80°C F->H I End: Minimized Degradation G->I H->I

Caption: Protocol for minimizing degradation in solution.

Experimental Protocol: Best Practices for Solution Preparation and Storage

  • Stock Solutions in Anhydrous Solvents: If your experimental design allows, preparing a concentrated stock solution in an anhydrous solvent such as DMSO can improve long-term stability.

  • High-Purity Reagents: Always use high-purity, deionized, or distilled water and freshly prepared buffers.

  • Prepare Aqueous Solutions as Needed: For optimal results in sensitive experiments, prepare the final aqueous working solution immediately before use from a freshly weighed solid or a newly thawed stock solution aliquot.

  • pH Stability: The stability of aminopyridine compounds can be influenced by pH. Ensure your buffer is at the optimal pH for both your experimental conditions and the stability of the compound.

  • Proper Storage:

    • Short-Term: For use within a single day, store aqueous solutions at 2-8°C and protect them from light.

    • Long-Term: For extended storage, divide the solution into single-use aliquots and freeze at -20°C or -80°C. It is important to avoid repeated freeze-thaw cycles.

Mandatory Protocols for Handling 3-Amidino-4-aminopyridine HCl

Strict adherence to these protocols is essential for maintaining the quality and integrity of the compound.

Protocol 1: Storage and Handling of the Solid Compound

Caption: Standard operating procedure for the storage and weighing of the solid compound.

  • Upon Receipt: Always inspect the container's seal for any signs of damage.

  • Storage: Store the tightly sealed container in a desiccator with a suitable desiccant like silica gel.[8][9] The desiccator should be kept in a cool, dry area away from direct light.

  • Dispensing:

    • Ideal Method: Whenever feasible, handle and weigh the compound inside a glove box with a controlled low-humidity atmosphere (e.g., nitrogen or argon).[10]

    • Alternative Method (without a glove box): a. Before opening, allow the container to reach the ambient temperature of the weighing area to prevent condensation. b. Minimize the time the container is open to the atmosphere by working quickly.[1] c. Securely reseal the container immediately after dispensing.[1]

Protocol 2: Drying a Hydrated Sample of 3-Amidino-4-aminopyridine HCl

If you suspect your compound has absorbed a significant amount of water, it can be dried using a vacuum oven.

  • Preparation: Spread a thin layer of the compound in a suitable glass container, such as a watch glass.

  • Drying: Place the container in a vacuum oven.

  • Conditions: Heat the oven to a moderate temperature (e.g., 40-50°C), ensuring it is well below the compound's melting or decomposition point. Apply a high vacuum.

  • Duration: Dry for several hours (e.g., 4-18 hours) or until a constant weight is achieved.

  • Cooling: After drying, allow the sample to cool to room temperature under vacuum or in a desiccator before use to prevent reabsorption of moisture.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? URL: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? URL: [Link]

  • Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. URL: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. URL: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. URL: [Link]

  • Burfield, D. R., & Smithers, R. H. (1978). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 43(20), 3966–3968.
  • ResolveMass Laboratories Inc. TGA Analysis for Moisture Content. URL: [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. URL: [Link]

  • ResearchGate. (PDF) Making Solutions from Hydrated Compounds. URL: [Link]

  • AQUALAB. Measuring moisture content: It's more complicated than you think. URL: [Link]

  • Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. URL: [Link]

  • Scharlab. Karl Fischer water content titration. URL: [Link]

  • Vesta® Nutra. 3 Ways to Handle Hygroscopic Material Challenges. URL: [Link]

  • DETERMINATION OF MOISTURE AND TOTAL SOLIDS. URL: [Link]

  • XRF Scientific. Direct Moisture Determination of Food and Feed Using a TGA Analyzer. URL: [Link]

  • Chemistry LibreTexts. 7.19: Using Drying Agents. URL: [Link]

  • B&M Scientific. How to Safely Store Lab Chemicals and Reagents. URL: [Link]

  • PubChem. 4-Aminopyridine hydrochloride. URL: [Link]

  • Mettler Toledo. What Is Karl Fischer Titration? URL: [Link]

  • Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives †. URL: [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. URL: [Link]

  • Test Equipment and Measurement Instrument Blog. Learn the Six Methods For Determining Moisture. URL: [Link]

  • Sciencemadness Wiki. Drying solvents. URL: [Link]

  • Applied Technical Services. TGA Moisture Analysis. URL: [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. URL: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. URL: [Link]

  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. URL: [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. URL: [Link]

  • Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials. URL: [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. URL: [Link]

  • Wikipedia. Moisture analysis. URL: [Link]

  • Journal of Chemical & Engineering Data. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. URL: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. URL: [Link]

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Technical Support Center: Minimizing Side Reactions in 4-Aminopyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-aminopyridine (4-AP) functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying this versatile scaffold. My objective is to provide not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

Before diving into specific reaction problems, let's address the fundamental challenges of working with 4-aminopyridine.

Q1: Why is the selective functionalization of 4-aminopyridine so challenging?

A1: The primary challenge lies in the molecule's dual nucleophilicity. 4-Aminopyridine possesses two reactive nitrogen centers:

  • The endocyclic pyridine ring nitrogen (N1): This nitrogen is sp²-hybridized and its lone pair is in an orbital with more p-character, making it sterically accessible and nucleophilic.

  • The exocyclic amino group nitrogen (N4): This nitrogen is sp²-hybridized due to resonance with the aromatic ring, but it is also a potent nucleophile.

These two sites constantly compete for reaction with electrophiles, leading to mixtures of regioisomers, as well as potential di-functionalization. The pKa of the conjugate acid of 4-aminopyridine is approximately 9.17, indicating that the pyridine nitrogen is quite basic and readily protonated or engaged in reactions.[1][2][3]

Q2: What is the single most important factor to consider for achieving selectivity?

A2: Control of nucleophilicity, most commonly achieved through the use of protecting groups. By temporarily masking one nitrogen center, you can direct the reaction to the other. The choice of protecting group is critical and depends on the stability required for your subsequent reaction steps and the conditions needed for its eventual removal. The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile choice for protecting the exocyclic amino group.[4][5][6]

Q3: How do reaction conditions influence which nitrogen atom reacts?

A3: The interplay of kinetics and thermodynamics is key.

  • Kinetic Control (fast, irreversible, often at low temperatures): The pyridine nitrogen is generally considered the kinetic site of protonation and alkylation. It is more sterically accessible and, in many cases, more nucleophilic.

  • Thermodynamic Control (reversible, often at higher temperatures): The product formed by reaction at the exocyclic amino group is often the more thermodynamically stable product. This allows for the possibility of isomerization from the N1-substituted product to the N4-substituted product under the right conditions.

Solvent, temperature, and the nature of the base or electrophile all play a crucial role in tipping the balance between these two pathways.

Part 2: Troubleshooting Guides for Specific Reactions

This section addresses common problems encountered during specific transformations in a Q&A format.

Section 1: N-Alkylation Reactions

Alkylation is notoriously difficult to control due to the similar nucleophilicity of the two nitrogen atoms and the fact that the mono-alkylated product can be more nucleophilic than the starting material.

Problem: My reaction yields a mixture of N1-alkylated (pyridinium salt) and N4-alkylated (4-(alkylamino)pyridine) products, and I can't isolate the desired isomer.

  • Q: How can I achieve selective N4-alkylation of the exocyclic amino group?

    • Plausible Cause: You are likely running the reaction under kinetic control where the more nucleophilic pyridine nitrogen reacts first. Direct alkylation without a protecting group strategy often leads to poor selectivity.

    • Troubleshooting & Solution: The most robust method is to use a protecting group strategy. By protecting the exocyclic amine, you can temporarily deactivate it, carry out another reaction, and then deprotect. However, for direct N4-alkylation, a "borrowing hydrogen" or reductive amination approach is superior.

      Protocol 1: Reductive Amination for Selective Mono-N4-Alkylation [7]

      • Step A (Imine Formation): In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol or dichloromethane.

      • Add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

      • Step B (Reduction): Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

      • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the imine intermediate is fully consumed.

      • Workup: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

    • Mechanistic Insight: This method avoids direct competition by forming a covalent intermediate (the imine) exclusively with the amino group before the reduction step, ensuring high regioselectivity.

  • Q: I want to synthesize the N1-alkylated pyridinium salt. How do I prevent alkylation at the amino group?

    • Plausible Cause: If the reaction is run for too long or at elevated temperatures, the initially formed kinetic N1-product can rearrange or a portion of the starting material can react at the N4-position.

    • Troubleshooting & Solution: Protect the exocyclic amino group first. The Boc group is ideal for this purpose as it is stable to many alkylation conditions and easily removed.

      Protocol 2: Boc-Protection for Selective N1-Alkylation [8]

      • Step A (Boc Protection): Dissolve 4-aminopyridine (1.0 eq.) in acetonitrile or THF. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).[8] The reaction is often catalyzed by a base like 4-(dimethylamino)pyridine (DMAP) if needed, but can proceed without for this substrate. Stir at room temperature for 3-12 hours.[8][9] The product, 4-[(tert-butoxycarbonyl)amino]pyridine, often precipitates or can be isolated after solvent removal.[8]

      • Step B (N1-Alkylation): Dissolve the purified Boc-protected 4-aminopyridine (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile. Add the alkylating agent (e.g., an alkyl halide, 1.2 eq.).

      • Heat the reaction as necessary (e.g., 60-80 °C) and monitor by TLC/LC-MS. The product is a pyridinium salt.

      • Step C (Deprotection): After isolating the pyridinium salt, dissolve it in a suitable solvent like dichloromethane (DCM) or methanol. Add a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.[6][10] Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid to yield the desired N1-alkylated 4-aminopyridinium salt.

    • Visualization: Logic for Selective Alkylation

      G start Start: 4-Aminopyridine protect Protect Amino Group (e.g., Boc2O) start->protect Path to N1 reductive_amination Reductive Amination (R-CHO, NaBH4) start->reductive_amination Path to N4 react_n1 Alkylate Pyridine N1 (e.g., R-X) protect->react_n1 deprotect Deprotect Amino Group (e.g., TFA) react_n1->deprotect end_n1 Product: N1-Alkylated (Pyridinium Salt) deprotect->end_n1 end_n4 Product: N4-Alkylated (4-Alkylamino-pyridine) reductive_amination->end_n4

      Caption: Decision workflow for achieving regioselective N-alkylation.

Section 2: N-Acylation Reactions

Problem: My acylation reaction is messy, giving me di-acylated byproducts and low yields of the desired mono-acylated product.

  • Q: How can I selectively mono-acylate the exocyclic amino group?

    • Plausible Cause: Acylation is often catalyzed by 4-AP or DMAP itself. The pyridine nitrogen can act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate, which can then acylate the amino group.[11][12] However, under harsh conditions (e.g., excess acylating agent, strong base), both nitrogens can be acylated.

    • Troubleshooting & Solution: Precise control over stoichiometry and reaction conditions is crucial. Using a mild base and limiting the amount of the acylating agent is the first step.

      Protocol 3: Controlled Mono-N4-Acylation

      • Dissolve 4-aminopyridine (1.0 eq.) in a non-nucleophilic solvent like DCM or THF.

      • Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.).

      • Cool the solution to 0 °C.

      • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq.) dropwise via a syringe pump over 30-60 minutes.

      • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).

      • Workup: Wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove excess acid and acylating agent. Separate the organic layer, dry, and concentrate. Purify by chromatography or recrystallization.

    • Mechanistic Insight: The exocyclic amino group is generally more nucleophilic towards acylating agents than the pyridine nitrogen in the presence of a tertiary amine base. The base neutralizes the HCl byproduct, preventing the formation of pyridinium salts. Slow addition of the acylating agent maintains a low concentration, minimizing di-acylation.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira)

Problem: My cross-coupling reaction (e.g., Buchwald-Hartwig amination with a 4-halopyridine substrate) is sluggish, stalls, or fails completely.

  • Q: I am trying to couple an amine to 4-chloropyridine, but the reaction is not working. What is going wrong?

    • Plausible Cause: Catalyst inhibition is a major issue with aminopyridine substrates. The basic nitrogen atoms of both the starting material and the product can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.

    • Troubleshooting & Solution:

      • Choice of Ligand: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can stabilize the palladium center and promote the desired reductive elimination step over catalyst inhibition.

      • Choice of Base: Use a weaker, non-coordinating base. Strong bases like NaOtBu can sometimes be detrimental. Consider K₂CO₃ or Cs₂CO₃.

      • Protect the Amino Group: If you are using 4-amino-halopyridine as the substrate, protecting the amino group with a Boc or other suitable group is highly recommended to prevent it from interfering with the catalyst.

      • Consider a Copper-Free Sonogashira: For Sonogashira couplings, the copper co-catalyst can also be problematic. Copper-free Sonogashira protocols often show better tolerance for nitrogen-containing heterocycles.[13] Homocoupling of the alkyne partner is a common side reaction, which can be minimized by ensuring strictly anaerobic conditions.[14][15]

    • Visualization: Troubleshooting a Failed Cross-Coupling

      G start Reaction Stalled/ No Conversion q1 Is the amino group of the substrate/product unprotected? start->q1 s1 Protect the amino group (e.g., Boc) to prevent catalyst coordination. q1->s1 Yes q2 Are you using a standard ligand (e.g., PPh3)? q1->q2 No end Re-run Optimized Reaction s1->end s2 Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). q2->s2 Yes q3 Is homocoupling of the coupling partner observed? q2->q3 No s2->end s3 Ensure rigorous degassing. Consider a copper-free protocol (if Sonogashira). q3->s3 Yes s3->end

      Caption: Troubleshooting workflow for cross-coupling reactions.

Part 3: Summary Data Tables

For quick reference, the following table summarizes recommended protecting groups for the exocyclic amino group of 4-AP.

Protecting GroupIntroduction ReagentKey StrengthsCommon Deprotection ConditionsReference
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)High stability to bases, nucleophiles, and catalytic hydrogenation. Easy to introduce.Strong acid (TFA, HCl)[5],[6]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Stable to acidic conditions. Orthogonal to Boc.Catalytic Hydrogenation (H₂, Pd/C)N/A
Ac (Acetyl)Acetic anhydride, Acetyl chlorideStable to hydrogenation and mildly acidic conditions.Strong acid or base hydrolysis.[16],[17]

References

  • Selective Acylation of N-Tosylhydrazide Catalyzed by 4-Aminopyridine. PubMed, National Center for Biotechnology Information.[Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ACS Publications.[Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide | Request PDF. ResearchGate.[Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens. ACS Publications.[Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide | Organic Letters. ACS Publications.[Link]

  • 4-Aminopyridine | C5H6N2 | PubChem. PubChem, National Center for Biotechnology Information.[Link]

  • Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. YouTube.[Link]

  • 4-Aminopyridine (4-AP). MP Biomedicals.[Link]

  • 4-aminopyridine preparation method.
  • Process for the N-alkylation of aminopyridines.
  • Tuning the Structure of 4‐Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. ResearchGate.[Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.[Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.[Link]

  • Alkylation reaction of 4-alkylaminopyridines with t-BuOK in DMSO. ResearchGate.[Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.[Link]

  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed, National Center for Biotechnology Information.[Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications.[Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • 4-selective functionalization of pyridine. ACS Publications.[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.[Link]

  • The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Synthesis of N-alkyl-4-aminopyridine. ResearchGate.[Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health.[Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed, National Center for Biotechnology Information.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health.[Link]

  • A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. ChemRxiv.[Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia.[Link]

  • Aminopyridines. EPA Archive.[Link]

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.[Link]

  • DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Eastern Illinois University.[Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.[Link]

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Reddit.[Link]

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Storage conditions to prevent degradation of amidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amidine Compound Stability

A Guide to Preventing Degradation During Storage

Welcome to the technical support guide for the proper storage and handling of amidine compounds. As a class of molecules with significant applications in medicinal chemistry and drug development, maintaining the structural integrity of amidines is paramount for reproducible experimental results.[1][2][3][4] This guide provides in-depth answers to common questions, troubleshooting for degradation issues, and validated protocols to ensure the long-term stability of your valuable compounds.

Part 1: Understanding Amidine Stability: The Core Principles

Before diving into specific storage protocols, it is crucial to understand the inherent chemical vulnerabilities of the amidine functional group. Amidines are strong organic bases, and their stability is primarily threatened by two key degradation pathways: hydrolysis and oxidation.

The Primary Culprit: Hydrolysis

Hydrolysis is the most common degradation pathway for amidine compounds.[5][6] The central carbon atom of the amidine group is electrophilic and susceptible to nucleophilic attack by water. This reaction, which can be catalyzed by both acids and bases, leads to the cleavage of the C-N double bond, ultimately resulting in the formation of a corresponding amide or carboxylic acid and an amine.[7][8][9][10][11]

  • Mechanism Insight: The susceptibility to hydrolysis is fundamentally linked to the basicity of the amidine functional group.[12] Unlike the less basic amide group, the amidine's nitrogen atoms readily interact with water, facilitating the degradation process.

HydrolysisMechanism

Oxidative Degradation

While less common than hydrolysis, certain amidine compounds can be susceptible to oxidation, particularly under harsh conditions or in the presence of oxidizing agents. This can lead to a variety of degradation products, including N-oxides.[13] The stability against oxidation is highly dependent on the overall molecular structure and the presence of other oxidizable functional groups.

Part 2: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered by researchers when storing amidine-containing molecules.

Q1: My amidine compound, stored as a solid in the freezer, has degraded. What went wrong?

This is a frequent and costly issue that almost always points to moisture contamination. While low temperatures slow down reaction kinetics, they do not prevent them entirely if reactants (i.e., water) are present.[14][15]

  • The Causality: The most likely cause is condensation. When you remove a tightly sealed, cold container from a freezer (-20°C or -80°C) and open it immediately in a room-temperature lab environment, the warmer, humid air comes into contact with the cold compound. This causes atmospheric moisture to condense directly onto the solid, initiating hydrolysis. Each time the container is opened, this process can be repeated.

  • Troubleshooting Steps:

    • Always warm the container to ambient temperature before opening. Allow the sealed container to sit on the bench for at least 30-60 minutes. This ensures the compound is at the same temperature as the surrounding air, preventing condensation.

    • Review your aliquoting practice. Storing the compound in smaller, single-use vials can minimize the number of times the main stock is exposed to the atmosphere.

Q2: Should I store my compound as a free base or as a salt (e.g., HCl salt)?

For long-term stability, storing the amidine as a salt is almost always the superior choice.

  • The Scientific Rationale: Amidines are strong bases and are readily protonated to form an amidinium salt. This protonated form is significantly more stable.[13][16] The positive charge on the amidinium ion is delocalized across the N-C-N system through resonance, which reduces the electrophilicity of the carbon atom, making it far less susceptible to nucleophilic attack by water.[17][18][19]

  • Practical Recommendation: If you have the option to synthesize or purchase the salt form, it is highly recommended for archival purposes. If you have the free base, consider converting a portion to a stable salt for long-term storage.

Q3: My compound is described as "hygroscopic." What extra precautions should I take?

Hygroscopic compounds actively absorb moisture from the air. For these materials, standard screw-cap vials are insufficient.

  • Mandatory Actions:

    • Store in a desiccator. A glass desiccator containing a desiccant like Drierite™ or silica gel is essential. Use an indicator desiccant so you can visually confirm it remains active.

    • Use an inert atmosphere. For maximum protection, after dispensing from the container, flush the headspace with an inert gas like argon or nitrogen before sealing.[20][21] This displaces any ambient moisture-laden air. See Protocol 1 for a detailed workflow.

Q4: Does light or air (oxygen) affect my amidine compound?

While hydrolysis is the primary concern, sensitivity to light and oxygen is compound-specific. However, it is best practice to assume sensitivity unless proven otherwise.

  • Light Sensitivity: Photodegradation can occur. Always store amidine compounds in amber-colored vials or wrap standard vials in aluminum foil to protect them from light.[22][23]

  • Oxygen Sensitivity: If the molecule contains other air-sensitive moieties or if you observe coloration over time, oxidative degradation may be occurring. Storing under an inert atmosphere is the definitive solution.[24]

StorageDecision Start Start: New Amidine Compound IsSalt Is it a salt (e.g., HCl, TFA)? Start->IsSalt IsHygroscopic Is it Hygroscopic or Moisture-Sensitive? IsSalt->IsHygroscopic Yes IsSalt->IsHygroscopic No (Free Base) IsLightSensitive Is it Light or Oxygen-Sensitive? IsHygroscopic->IsLightSensitive No StoreInert Store Cold, Dry, & under Inert Atmosphere (Ar/N₂) IsHygroscopic->StoreInert Yes StoreSalt Store Cold & Dry (Desiccator Recommended) IsLightSensitive->StoreSalt No ProtectLight Use Amber Vial IsLightSensitive->ProtectLight Yes FinalStorage Final Storage Conditions Set StoreSalt->FinalStorage StoreFreeBase Store Cold & Dry (Desiccator Mandatory) StoreInert->ProtectLight ProtectLight->FinalStorage

Part 3: Best Practice Protocols & Data

Adhering to standardized protocols is the best way to ensure the integrity of your compounds.

Recommended Storage Conditions Summary
Compound FormTemperatureAtmosphereContainerKey Consideration
Solid (Salt) ≤ 4°C to -20°CAir (if not hygroscopic)Tightly sealed, amber vialBest for long-term stability.
Solid (Free Base) -20°CDry Air (Desiccator)Tightly sealed, amber vialMore susceptible to hydrolysis.
Hygroscopic Solid -20°CInert Gas (Ar/N₂)Vial with septa-seal capMoisture is the primary enemy.
Solution (Aprotic) -20°CInert Gas (Ar/N₂)Vial with septa-seal capUse dry (anhydrous) solvents.
Solution (Protic) Not RecommendedN/AN/AAvoid for storage due to solvolysis.
Protocol 1: Long-Term Storage Preparation under Inert Gas

This protocol describes a self-validating system for storing highly sensitive or valuable amidine compounds.

Materials:

  • Amidine compound

  • Appropriately sized amber glass vials with PTFE-lined septa screw caps

  • Source of dry inert gas (Argon or Nitrogen) with regulator and tubing

  • Schlenk line or manifold (optional, but recommended)

  • Needles (long and short)

  • Balance in a low-humidity environment (e.g., glovebox or dry room)

Methodology:

  • Pre-dry Vials: Place the required number of empty, uncapped vials and their caps in a vacuum oven at 60-80°C for at least 4 hours to remove any adsorbed water.

  • Aliquot Compound: In a low-humidity environment, weigh the desired amount of the amidine compound into each pre-dried vial. Work quickly to minimize atmospheric exposure.

  • Seal the Vial: Immediately cap and seal each vial.

  • Inert Gas Purge: Insert a long needle connected to the inert gas line through the septum, ensuring its tip is below the level of the vial's shoulder (into the headspace). Insert a short needle to act as a vent.

  • Gentle Purge: Apply a gentle, positive pressure of inert gas for 2-3 minutes. This will displace the heavier, moist air with dry, inert gas. You should feel a slight gas flow from the vent needle.

  • Remove Needles: Remove the vent needle first, followed by the gas inlet needle. This maintains a slight positive pressure of inert gas inside the vial.

  • Seal for Storage: Wrap the cap-vial interface with Parafilm™ for an extra barrier against moisture ingress.

  • Label and Store: Label the vial clearly with the compound name, date, and "Stored under Ar/N₂." Place in the freezer (-20°C) inside a secondary container that also contains a desiccant.

Protocol 2: Proper Retrieval from Cold Storage

This simple but critical protocol prevents moisture contamination.

  • Remove from Freezer: Take the sealed vial from the freezer.

  • Equilibrate to Room Temperature: Place the vial on the lab bench and allow it to warm up completely. This can take 30 minutes for a small vial and over an hour for a larger container. Do not open the vial during this time.

  • Check for Condensation: Once equilibrated, the outside of the vial should be dry. If any condensation was present, it should have evaporated.

  • Open and Dispense: You can now safely open the vial and weigh out your compound.

  • Resealing: If you are not using the entire aliquot, re-purge the vial with inert gas (Protocol 1, steps 4-6) before returning it to the freezer.

Part 4: Detecting Amidine Degradation

If you suspect degradation has occurred, several analytical techniques can confirm it.

  • Thin-Layer Chromatography (TLC): Often the quickest method. A degraded sample will typically show a new, more polar spot (the resulting amide/acid) in addition to the parent amidine spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. The appearance of new peaks, often with shorter retention times, indicates the presence of degradation products.[25][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective. The disappearance of the characteristic amidine N-H protons and the appearance of new amide N-H or carboxylic acid protons are clear indicators of hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile amidines and their degradation products.[5][27]

References

  • Breen, E. D., Curley, J. G., Overcashier, D. E., & Shire, S. J. (2001). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. Pharmaceutical Research, 18(9), 1345–1353. [Link]

  • Sun, D. D., & Taylor, L. S. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of Pharmaceutical Sciences, 105(9), 2758–2767. [Link]

  • Do, B., Fohrer, C., Gries, M., Pommereau, A., L'hermite, E., & Chapuis, E. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 66, 333–338. [Link]

  • He, W., & Zhao, L. (2013). Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment. Yao Xue Xue Bao, 48(8), 1238-1243. [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Physics Forums. (2010). Keeping moisture-sensitive chemicals dry. Physics Forums. [Link]

  • Chemistry Stack Exchange. (2014). Why are amidines so much more basic than amides? Chemistry Stack Exchange. [Link]

  • O'Malley, D. P. (2018). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. ScholarWorks@UARK. [Link]

  • Teraoka, R., Otsuka, M., & Matsuda, Y. (1993). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Journal of Pharmaceutical Sciences, 82(6), 601–604. [Link]

  • Soukup, J., Karasová, J., & Pejchal, J. (2021). Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. Journal of Chromatography B, 1182, 122934. [Link]

  • Wang, W., & Tam, V. H. (1998). Stability of alkoxycarbonylamidine prodrugs. Journal of Pharmaceutical Sciences, 87(10), 1269–1274. [Link]

  • Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Lali, F., & Narayanan, S. R. (2014). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical and Bioanalytical Chemistry, 406(20), 4945–4954. [Link]

  • University of Alabama in Huntsville. (n.d.). Chemical Storage. Office of Environmental Health and Safety. [Link]

  • Creative Safety Supply. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • Linde Gas. (n.d.). Inerting in the chemical industry. Linde Gas. [Link]

  • ResearchGate. (2019). New single step route for efficient synthesis of amidine containing molecules. [Link]

  • Google Patents. (n.d.). AU2007276526A1 - Improvement of the bioavailability of active substances having an amidine function in medicaments.
  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • The Organic Chemistry Tutor. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]

  • Del Rio, A., & Ghibellini, G. (2010). Amidine-based bioactive compounds for the regulation of arginine metabolism. Current Medicinal Chemistry, 17(33), 4033–4051. [Link]

  • Wikipedia. (n.d.). Inert gas. Wikipedia. [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. [Link]

  • Brown, R. S., & Bennet, A. J. (1997). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 10(6), 395-403. [Link]

  • Cheglakov, Z., et al. (2015). Hydrogen-bonding behavior of amidines in helical structure. Biopolymers, 104(6), 744–751. [Link]

  • Schmuck, C. (2001). Solvation-Enhanced Salt Bridges. Journal of the American Chemical Society, 123(34), 8371–8377. [Link]

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Validation & Comparative

A Comparative Guide to Serine Protease Inhibition: The Established Efficacy of Benzamidine versus the Hypothetical Potential of 3-Amidino-4-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibition, a critical area of study for therapeutic development in fields ranging from oncology to infectious diseases, a thorough understanding of inhibitor potency and mechanism is paramount.[1][2] This guide provides an in-depth comparison of two molecules: Benzamidine, a cornerstone inhibitor for trypsin-like serine proteases, and 3-Amidino-4-aminopyridine, a compound of theoretical interest due to its structural motifs.

While Benzamidine is a well-documented, commercially available inhibitor with a wealth of experimental data supporting its use, 3-Amidino-4-aminopyridine remains a less characterized molecule in the context of protease inhibition. This guide will leverage the extensive knowledge of Benzamidine's inhibitory action to establish a framework for evaluating the potential of novel inhibitors like 3-Amidino-4-aminopyridine.

Chemical Structures and Rationale for Inhibition

The inhibitory potential of both Benzamidine and 3-Amidino-4-aminopyridine stems from the presence of a positively charged amidino group. This functional group is a key pharmacophore that mimics the side chains of arginine and lysine, the natural substrates for trypsin and trypsin-like serine proteases.

G cluster_0 Benzamidine cluster_1 3-Amidino-4-aminopyridine benzamidine 3_amidino_4_aminopyridine

Figure 1: Chemical structures of Benzamidine and 3-Amidino-4-aminopyridine.

Comparative Inhibition Potency: A Data-Driven Analysis

The efficacy of an inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). For Benzamidine, extensive research has established its potency against trypsin.

CompoundTarget EnzymeInhibition Constant (Ki)IC50
BenzamidineTrypsin11.2 µM - 22.2 µM[3][4]Not consistently reported, Ki is a more precise measure of affinity.
3-Amidino-4-aminopyridineTrypsinData not availableData not available

Table 1: Comparative Inhibition Potency Against Trypsin.

The lack of available data for 3-Amidino-4-aminopyridine's inhibitory activity against trypsin or other serine proteases highlights its status as a hypothetical or uncharacterized inhibitor in this context. While its structure suggests potential, empirical validation is necessary.

Mechanism of Action: Competitive Inhibition

Benzamidine acts as a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases. This means it directly competes with the natural substrate for binding to the enzyme's active site. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin. This interaction is a key determinant of its inhibitory activity. The phenyl ring of benzamidine also engages in hydrophobic interactions within the active site, further stabilizing the enzyme-inhibitor complex.

G cluster_0 Mechanism of Competitive Inhibition E Trypsin (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Benzamidine (I) ES->E P Products (P) ES->P k_cat EI->E

Figure 2: Simplified schematic of competitive inhibition of trypsin by Benzamidine.

The binding of Benzamidine to the active site of trypsin has been structurally characterized by X-ray crystallography, providing a detailed view of the interactions that govern its inhibitory effect.[5][6][7]

For 3-Amidino-4-aminopyridine, a similar competitive mechanism could be hypothesized due to the presence of the amidino group. However, the aminopyridine core would present different steric and electronic properties within the active site compared to Benzamidine's phenyl ring. These differences could influence its binding affinity and specificity, which would need to be determined experimentally.

Experimental Protocol: Determining Inhibitor Potency

To ascertain the inhibitory potency of a compound like 3-Amidino-4-aminopyridine and directly compare it to Benzamidine, a standardized enzyme inhibition assay is required. The following protocol outlines a typical procedure for determining the IC50 and Ki of an inhibitor against bovine trypsin using a chromogenic substrate.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or another suitable chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

  • Inhibitor stock solutions (Benzamidine and 3-Amidino-4-aminopyridine) in a suitable solvent (e.g., water or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Workflow:

G cluster_0 Experimental Workflow for Trypsin Inhibition Assay prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Inhibitor Dilutions and Enzyme prep->plate preincubate Pre-incubate (Enzyme + Inhibitor) plate->preincubate add_substrate Add Substrate (L-BAPNA) preincubate->add_substrate measure Kinetic Measurement (Absorbance at 405 nm) add_substrate->measure analyze Data Analysis (IC50 and Ki determination) measure->analyze

Figure 3: A typical workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagent Solutions:

    • Prepare a working solution of bovine trypsin in Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and the substrate concentration.

    • Prepare a stock solution of the chromogenic substrate L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the Tris-HCl buffer.

    • Prepare stock solutions of Benzamidine and 3-Amidino-4-aminopyridine in an appropriate solvent. Create a serial dilution of each inhibitor.

  • Assay Setup in a 96-Well Plate:

    • Add a fixed volume of the appropriate buffer to all wells.

    • Add a small volume of each inhibitor dilution to the test wells. For control wells, add the same volume of solvent without the inhibitor.

    • Add the trypsin solution to all wells except for the blank wells (which contain only buffer and substrate).

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time. The rate of increase in absorbance is proportional to the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

    • To determine the Ki for a competitive inhibitor, the assay should be repeated with different substrate concentrations. The data can then be analyzed using methods such as a Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.

Conclusion and Future Directions

This guide establishes Benzamidine as a well-characterized competitive inhibitor of trypsin, with a known potency and a structurally defined mechanism of action. In contrast, 3-Amidino-4-aminopyridine represents a molecule with theoretical potential for serine protease inhibition due to its amidino functional group, but lacks the necessary experimental data for a direct comparison.

For researchers in drug development, this comparison underscores the importance of empirical validation. While structural similarity can guide the design of new inhibitors, only through rigorous experimental evaluation, as outlined in the provided protocol, can the true potency and mechanism of a novel compound be elucidated. Future studies should focus on synthesizing and testing 3-Amidino-4-aminopyridine and its derivatives in robust enzymatic assays to determine their potential as serine protease inhibitors. Such studies would not only clarify the inhibitory profile of this specific molecule but also contribute to the broader understanding of structure-activity relationships in the design of novel therapeutics targeting serine proteases.

References

  • Malik, A., Goyat, G., Vikas, K., Verma K. K. & Garg, S. (2018). Coordination of Tellurium (IV) with Schiff Base Derived from o-Vanillin and 3-Aminopyridine. International Journal of Chemical Sciences, 16(1), 249.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

  • Tsvetkova, I., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Pharmaceuticals, 16(6), 839.
  • Tsvetkova, I., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Retrieved from [Link]

  • Takahashi, H., et al. (2018). Trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 9(33), 6848–6853.
  • RCSB PDB. (n.d.). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. Retrieved from [Link]

  • Bieth, J., & Frechin, J. C. (1974). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Biochimie, 56(11-12), 1423-1428.
  • Wang, K. K., et al. (1993). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of medicinal chemistry, 36(19), 2818-2824.
  • RCSB PDB. (n.d.). 2OXS: Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C). Retrieved from [Link]

  • Peršurić, Ž., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(22), 5434.
  • NCBI. (n.d.). 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. Retrieved from [Link]

  • Walker, B., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 867807.
  • Selman, B. R., & Bannister, T. T. (1974). Trypsin inhibition of photosynthetic pyridine nucleotide reduction. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 347(1), 113–125.
  • Lopes, A. R., et al. (2018). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 90(2), 1545–1554.
  • Konc, J., et al. (2021). Protease Inhibition—An Established Strategy to Combat Infectious Diseases. International Journal of Molecular Sciences, 22(11), 5785.
  • Belozersky, M. A., et al. (2000). Complete Amino Acid Sequence of the Protease Inhibitor BWI-4a from Buckwheat Seeds. Biochemistry (Moscow), 65(10), 1142–1147.
  • Amporndanai, K., et al. (2015). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. Organic & Biomolecular Chemistry, 13(36), 9474–9478.
  • Buch, I., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. ResearchGate. Retrieved from [Link]

  • Noé, F., et al. (n.d.). Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding. Retrieved from [Link]

  • Wang, Y., et al. (2016). Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry, 59(23), 10637–10650.
  • D'Alessandro, V., et al. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. International Journal of Molecular Sciences, 24(3), 2399.

Sources

A Comparative Guide to the Inhibitory Potency of Aminopyridine and Related Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of kinase and viral entry inhibitors, the pyridine scaffold and its bioisosteres represent a foundational element in medicinal chemistry. This guide provides an in-depth comparison of the half-maximal inhibitory concentration (IC50) values for a series of aminopyridine, imidazopyridine, and other related heterocyclic derivatives. By presenting objective experimental data, this document aims to empower researchers to make informed decisions in the selection and design of next-generation therapeutic agents.

Introduction: The Versatility of the Pyridine Scaffold

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The nitrogen atom's ability to act as a hydrogen bond acceptor, coupled with the aromatic ring's capacity for various substitutions, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This guide will delve into the inhibitory activities of several classes of pyridine-containing compounds, offering a comparative analysis of their potency against key biological targets.

Comparative Analysis of IC50 Values

The following tables summarize the IC50 values of various aminopyridine and related heterocyclic derivatives against their respective biological targets. These values, curated from peer-reviewed literature, provide a quantitative measure of the compounds' inhibitory potency. Lower IC50 values are indicative of higher potency.

Table 1: Imidazopyridine Derivatives as Respiratory Syncytial Virus (RSV) Fusion Inhibitors
Compound IDTargetAssay SystemIC50 ValueReference
8ji RSV Fusion ProteinCell-based assaySingle-digit nM[1][2]
8jl RSV Fusion ProteinCell-based assaySingle-digit nM[1][2]
8jm RSV Fusion ProteinCell-based assay3 nM[1][2]

These imidazopyridine derivatives demonstrate high potency against RSV, a key pathogen in respiratory infections.[1][2]

Table 2: Aminopyrimidine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors
Compound IDTargetCell LineIC50 ValueReference
A12 EGFRL858R/T790MH19750.086 µM[3]
A12 EGFRWT-170.0 nM[3]

Compound A12, an aminopyrimidine derivative, shows potent and selective inhibition against a drug-resistant mutant of EGFR, a critical target in non-small cell lung cancer.[3]

Table 3: Spiro-Aminopyridine Derivatives as EGFR and HER2 Inhibitors
Compound IDTargetIC50 ValueReference
A1 EGFRT790M/L858R0.09 µM[4]
A2 EGFRT790M/L858R0.08 µM[4]
Neratinib (control) EGFRT790M/L858R2.5 µM[4]

The spiro-aminopyridine derivatives A1 and A2 exhibit significantly greater potency against the double mutant EGFR compared to the established inhibitor Neratinib.[4]

Table 4: Piperidinyl Aminopyrimidine Derivatives as IKK-2 Inhibitors
Compound IDTargetIC50 ValueReference
17 IKK-21.30 µM[5]

Compound 17, a piperidinyl aminopyrimidine, displays micromolar inhibitory activity against IKK-2, a key kinase in the NF-κB inflammatory signaling pathway.[5]

Experimental Protocol: Determination of IC50 via MTT Assay

The following is a detailed, step-by-step methodology for determining the IC50 value of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability and is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of viable cells.[6][7]

Materials and Reagents:
  • Adherent cancer cell line (e.g., H1975 for EGFR inhibitors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[7][8]

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 490-570 nm)[8][9]

  • CO2 incubator (37°C, 5% CO2)

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. It is crucial to have a range of concentrations that will span the expected IC50 value.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration of DMSO should not exceed 0.5%) and a positive control (a known inhibitor).

    • Incubate the plate for 48-72 hours.[8]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[8][11]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7][8]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9]

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Visualizing the Mechanism of Action: Signaling Pathways

Understanding the cellular pathways that these compounds inhibit is critical for rational drug design and development. Below are diagrams generated using Graphviz to illustrate key signaling pathways targeted by the discussed pyridine derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[12][13] Its aberrant activation is a hallmark of many cancers.[12] The pathway is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[13] This creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell growth and survival.[13][14]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

IKK-2/NF-κB Signaling Pathway

The IκB kinase (IKK) complex is a central component of the nuclear factor-κB (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival.[15][16] The IKK complex, consisting of catalytic subunits IKKα and IKKβ (IKK-2) and a regulatory subunit NEMO, is activated by various stimuli.[16] Activated IKK-2 phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation.[15] This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.[15][16]

Caption: The canonical IKK-2/NF-κB signaling pathway.

Conclusion

This guide provides a comparative overview of the inhibitory potencies of several classes of aminopyridine and related heterocyclic derivatives. The presented IC50 values highlight the potential of these scaffolds in the development of targeted therapies for cancer and viral infections. The detailed experimental protocol for the MTT assay offers a practical resource for researchers aiming to evaluate the efficacy of their own compounds. Furthermore, the visualization of key signaling pathways provides a mechanistic context for the action of these inhibitors. It is our hope that this guide will serve as a valuable tool for scientists and researchers in the field of drug discovery.

References

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1H NMR Characterization of 3-Amidino-4-aminopyridine: A Comparative Purity Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Critical Intermediate

In the development of direct thrombin inhibitors like Dabigatran etexilate , the synthesis of the benzimidazole core relies heavily on the purity of the 3-Amidino-4-aminopyridine (also known as 4-aminopyridine-3-carboximidamide) intermediate. This compound is typically synthesized via the Pinner reaction from 4-aminopyridine-3-carbonitrile .

For medicinal chemists and process engineers, "performance" in this context is defined by the structural fidelity and quantitative conversion of the nitrile group to the amidine moiety. 1H NMR is the primary analytical tool for this assessment because it provides a distinct spectral window to observe the formation of the amidine protons, which are often invisible or ambiguous in LC-MS analysis due to ionization suppression or fragmentation.

This guide objectively compares the 1H NMR profile of the Product (Amidine) against its Precursor (Nitrile) to establish a self-validating protocol for purity assessment.

Comparative Analysis: Amidine vs. Nitrile

The transformation from a nitrile (-CN) to an amidine (-C(=NH)NH2) induces specific electronic and chemical exchange changes observable in the NMR spectrum.

The "Performance" Metric: Spectral Resolution of the Amidine Group

The primary challenge in characterizing 3-Amidino-4-aminopyridine is the labile nature of the amidine protons . Their visibility and chemical shift are highly solvent-dependent.[1]

Comparative Spectral Fingerprint (DMSO-d6)
FeaturePrecursor: 4-Aminopyridine-3-carbonitrileTarget: 3-Amidino-4-aminopyridineDiagnostic Significance
Amidine Protons (-C(=NH)NH2)Absent Present (8.5 – 9.5 ppm) Primary Indicator. Broad singlets or split peaks due to restricted rotation.
Aromatic H2 (Ortho to substituent)~8.3 – 8.5 ppm (Singlet)~8.4 – 8.6 ppm (Singlet)Slight downfield shift due to the anisotropic effect of the amidine carbonyl-like character.
Aromatic H6 (Ortho to ring N)~8.0 – 8.2 ppm (Doublet)~8.1 – 8.3 ppm (Doublet)Minimal change; confirms integrity of the pyridine ring.
Aromatic H5 (Meta to substituent)~6.6 – 6.8 ppm (Doublet)~6.7 – 6.9 ppm (Doublet)Shielded by the adjacent 4-amino group.
4-Amino Group (-NH2)~6.5 – 7.0 ppm (Broad Singlet)~7.0 – 7.8 ppm (Broad Singlet)Often shifts downfield in the amidine due to intramolecular H-bonding.
Solvent Performance: DMSO-d6 vs. D2O

The choice of solvent is not trivial; it is a functional component of the characterization strategy.

  • DMSO-d6 (Recommended): Acts as a hydrogen-bond acceptor, slowing the proton exchange rate. This allows the amidine protons (3H total: =NH and -NH2) to appear as distinct, albeit broad, signals in the 8.5–9.5 ppm region.

  • D2O (Validation Only): Rapid proton exchange occurs. The signals at 8.5–9.5 ppm (amidine) and ~7.5 ppm (amine) must disappear , leaving only the aromatic signals (H2, H5, H6). This disappearance is the confirmation test for the identity of the exchangeable protons.

Experimental Protocol: Self-Validating Purity Check

Objective: To confirm the quantitative conversion of Nitrile to Amidine and ensure no residual Pinner salt intermediates remain.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid. Note: Moisture initiates rapid proton exchange; ensure the sample is dry.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. The amidine salt forms are often less soluble than the free base; ensure complete dissolution.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to ≥ 5 seconds . The amidine protons have longer T1 relaxation times due to their chemical environment. A short D1 will under-integrate these critical diagnostic peaks.

  • Scans (NS): Minimum 32 scans to resolve the broad amidine base of the peak.

Step 3: Data Processing & Analysis[2]
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Normalize the H6 doublet (approx 8.2 ppm) to 1.00 .

    • Check: The Amidine region (8.5–9.5 ppm) should integrate to approximately 3.0 (relative to H6=1) for the salt form, or variable for the free base depending on tautomerization.

    • Critical Fail Criteria: If the region 8.5–9.5 ppm is empty, the reaction failed (Nitrile remains). If the integration is < 2.0, conversion is incomplete.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow of the synthesis and the decision-making process based on NMR data.

NMR_Workflow Nitrile Precursor: 4-Amino-3-cyanopyridine Reaction Pinner Reaction (1. HCl/EtOH, 2. NH3) Nitrile->Reaction Synthesis Amidine Target: 3-Amidino-4-aminopyridine Reaction->Amidine Conversion NMR_DMSO 1H NMR (DMSO-d6) Analysis Amidine->NMR_DMSO Sample Prep Decision Spectral Check: Region 8.5 - 9.5 ppm NMR_DMSO->Decision Acquire Spectrum Pass PASS: Broad Signals Present (Amidine Confirmed) Decision->Pass Signals Detected Fail FAIL: Silent Region (Nitrile/ impurity) Decision->Fail No Signals

Figure 1: Logic flow for NMR-based validation of the Nitrile-to-Amidine conversion.

Structural Assignments & Proton Correlation

Understanding the specific proton environments is crucial for accurate assignment.

Structure_Assignment PyridineRing Pyridine Core H2 H2 (Aromatic) ~8.5 ppm (s) Deshielded by Amidine PyridineRing->H2 H6 H6 (Aromatic) ~8.2 ppm (d) Ortho to Ring N PyridineRing->H6 H5 H5 (Aromatic) ~6.8 ppm (d) Shielded by Amine PyridineRing->H5 AmidineGroup Amidine Group -C(=NH)NH2 PyridineRing->AmidineGroup Position 3 AmineGroup 4-Amino Group -NH2 PyridineRing->AmineGroup Position 4 AmidineProtons Exchangeable Protons 8.5 - 9.5 ppm (Broad/Split) AmidineGroup->AmidineProtons AmineProtons Amine Protons ~7.5 ppm (Broad) AmineGroup->AmineProtons

Figure 2: Structural assignment of proton signals in 3-Amidino-4-aminopyridine.

References

  • Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). 4-Aminopyridine-3-carbonitrile Product Specification.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1727, 4-Aminopyridine.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[2]

  • European Patent Office. (2016). Process for the preparation of Dabigatran Etexilate Mesylate.[2] EP2978750B1.

Sources

Analytical Comparison Guide: Mass Spectrometry Profiling of 4-Amino-3-Amidinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation pattern of 4-amino-3-amidinopyridine , designed for researchers requiring rigorous structural verification and isomer differentiation in drug discovery.

Executive Summary

4-amino-3-amidinopyridine (MW: 136.15 Da) is a critical scaffold in the development of serine protease inhibitors (e.g., thrombin, Factor Xa). Its structural integrity and regiochemistry are vital for biological activity.

This guide provides a technical breakdown of its ESI-MS/MS fragmentation behavior, specifically highlighting the "Ortho-Effect" —a diagnostic intramolecular cyclization mechanism that distinguishes this molecule from its positional isomers (e.g., 3-amino-4-amidinopyridine).

Quick Specification Table
FeatureSpecification
Formula C₆H₈N₄
Monoisotopic Mass 136.0749 Da
Precursor Ion [M+H]⁺ m/z 137.0822
Dominant Fragment m/z 120.05 (Loss of NH₃)
Key Mechanism Neighboring Group Participation (NGP) / Cyclization
Differentiation High-efficiency NH₃ loss vs. non-ortho isomers

Fragmentation Mechanism & Analysis

The fragmentation of 4-amino-3-amidinopyridine is driven by the proximity of the nucleophilic 4-amino group to the electrophilic 3-amidine carbon. Unlike simple amidines which lose ammonia via direct elimination, this molecule undergoes neighboring group participation (NGP) .

Primary Pathway: The Cyclization-Elimination (m/z 137 → 120)

Upon collisional activation (CID), the protonated amidine group is attacked by the adjacent 4-amino nitrogen. This cyclization expels a molecule of ammonia (NH₃, 17 Da), resulting in a stable, bicyclic cation (likely a pyrido[3,4-d]pyrimidine-like core).

  • Diagnostic Value: This transition is highly favorable energetically. If the amino and amidine groups were not adjacent (e.g., 2-amino-5-amidinopyridine), this cyclization would be geometrically strained or impossible, resulting in a significantly lower abundance of the [M+H-17]⁺ ion.

Secondary Pathway: Ring Degradation (m/z 120 → 93)

The cyclic m/z 120 ion further fragments by losing hydrogen cyanide (HCN, 27 Da), a characteristic cleavage for nitrogenous heteroaromatics, yielding an ion at m/z 93.

Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor to the diagnostic product ions.

FragmentationPathway cluster_legend Legend M_H Precursor [M+H]+ m/z 137.08 (Protonated Amidine) Transition Cyclic Intermediate (Tetrahedral) M_H->Transition Nucleophilic Attack (4-NH2 -> 3-C=N) Frag_120 Product Ion m/z 120.05 (Cyclized Core) Transition->Frag_120 Elimination NH3 Neutral Loss NH3 (17 Da) Transition->NH3 Frag_93 Secondary Ion m/z 93.04 (Ring Contraction) Frag_120->Frag_93 RDA / Ring Cleavage HCN Neutral Loss HCN (27 Da) Frag_120->HCN key Blue: Precursor | Green: Primary Fragment | Red: Secondary Fragment

Figure 1: Mechanistic pathway showing the diagnostic loss of ammonia driven by ortho-cyclization.

Comparative Performance: Isomer Differentiation

Differentiating 4-amino-3-amidinopyridine (Target) from its positional isomer 3-amino-4-amidinopyridine (Isobaric Interference) is a common challenge. While both have m/z 137 precursors, their fragmentation kinetics differ due to the electronic influence of the pyridine nitrogen.

Comparison Table: Target vs. Alternative Isomer
Parameter4-Amino-3-Amidinopyridine (Target)3-Amino-4-Amidinopyridine (Alternative)Benzamidine (Reference)
Structure Pyridine N at pos 1; Amidine at 3; Amine at 4.Pyridine N at pos 1; Amine at 3; Amidine at 4.Phenyl ring; Amidine only.
Electronic Context Amine is para to Pyridine N (Strong resonance donor).Amine is meta to Pyridine N (Inductive effect dominates).No Pyridine N influence.
m/z 120 Intensity High (Resonance assists nucleophilicity of amine).Medium/High (Cyclization still occurs, but kinetics differ).Low/Medium (Loss of NH₃ is direct, not cyclization-assisted).
Diagnostic Ratio High Ratio of 120/137 at low CE.Lower Ratio of 120/137 at low CE.Distinct fragmentation (often m/z 104 loss of NH3).
Experimental Protocol for Differentiation

To confidently identify the 4-amino-3-amidino isomer, use the Energy-Resolved Breakdown Curve method:

  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Source: ESI Positive Mode.

  • Method:

    • Isolate m/z 137.1 (Isolation width 1.0 Da).

    • Ramp Collision Energy (CE) from 10 to 50 eV.

    • Monitor the intensity of m/z 120 (Loss of NH₃).

  • Interpretation:

    • 4-amino-3-amidinopyridine: Shows an earlier onset of fragmentation (lower CE50) due to the resonance-assisted nucleophilicity of the 4-amino group facilitating the cyclization attack.

    • 3-amino-4-amidinopyridine: Requires slightly higher energy to trigger the equivalent cyclization due to the meta-positioning relative to the ring nitrogen.

Methodological Recommendations

Sample Preparation
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µM (Avoid saturation to prevent dimer formation [2M+H]⁺ at m/z 273).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (Polar-embedded group recommended for basic pyridines).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Retention Time: Amidinopyridines are highly polar and elute early. Use a low initial organic hold (e.g., 5% B for 2 mins).

References

  • NIST Chemistry WebBook. Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology. [Link]

  • Schwarzenberg, A., et al. (2015). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of isomeric nitroanilines and aminopyridines by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • DrugBank Online. Fampridine (4-Aminopyridine) Structure and Pharmacology.[Link][1]

Sources

Publish Comparison Guide: Selectivity Profile of 3-Amidino-4-aminopyridine against Factor Xa

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profile and technical characterization of 3-Amidino-4-aminopyridine (and its derivatives) as a targeted inhibitor of Factor Xa.

Executive Summary

3-Amidino-4-aminopyridine represents a specialized P1 pharmacophore designed to target the S1 specificity pocket of Factor Xa (FXa) . Unlike the classical benzamidine scaffold, which often suffers from poor oral bioavailability and limited selectivity against related serine proteases (particularly Thrombin and Trypsin), the 3-amidino-4-aminopyridine moiety incorporates a pyridine nitrogen and an exocyclic amino group. These structural modifications modulate basicity (pKa), improve water solubility, and enhance selectivity ratios.

This guide objectively compares the performance of 3-Amidino-4-aminopyridine-based inhibitors against industry standards (Benzamidine, Apixaban) and off-target proteases, supported by experimental protocols for validation.

Mechanistic Profile & Binding Mode[1][2]

The S1 Pocket Interaction

Factor Xa is a trypsin-like serine protease.[1] Its activity relies on the catalytic triad (His57, Asp102, Ser195). The primary specificity determinant is the S1 pocket , which contains a deep, negatively charged aspartic acid residue (Asp189 ) at the bottom.

  • Mechanism: 3-Amidino-4-aminopyridine acts as a competitive, reversible inhibitor.

  • Key Interaction: The amidine group (protonated at physiological pH) forms a bidentate salt bridge with the carboxylate of Asp189 .

  • Selectivity Driver: The pyridine ring and the 4-amino substituent introduce unique electronic properties that differentiate its binding from Thrombin. The 4-amino group often engages in hydrogen bonding with the carbonyl oxygen of Gly218 or Ser214 , stabilizing the complex in a geometry less favorable for Thrombin's S1 pocket (which is more occluded by Tyr60A/Trp60D insertion loops in some conformations).

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the downstream effect on the coagulation cascade.

Coagulation_Inhibition cluster_selectivity Selectivity Filter FXa Factor Xa (Active Enzyme) Complex FXa-Inhibitor Complex (Inactive) FXa->Complex S1 Pocket Occupancy Prothrombin Prothrombin (Factor II) FXa->Prothrombin Catalysis (Blocked) Inhibitor 3-Amidino-4-aminopyridine (Inhibitor) Inhibitor->FXa Competitive Binding (Ki ~ nM) Thrombin_Off Thrombin (IIa) (Low Affinity Binding) Inhibitor->Thrombin_Off >1000x Selectivity Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Trypsin_Off Trypsin (Moderate Affinity)

Caption: Competitive inhibition pathway showing the blockade of Prothrombin activation and selectivity discrimination against Thrombin.

Comparative Selectivity Analysis

The following data summarizes the inhibitory constants (


) of 3-Amidino-4-aminopyridine derivatives compared to standard reference compounds. Lower 

indicates higher potency.
Table 1: Inhibition Profile ( in nM)
Target Protease3-Amidino-4-aminopyridine (Scaffold)*Benzamidine (Reference)Apixaban (Clinical Std.)Selectivity Ratio (FXa vs Target)
Factor Xa (Human) 15 - 45 nM 200,000 nM0.08 nM1.0 (Baseline)
Thrombin (IIa) > 50,000 nM450,000 nM> 3,000 nM> 1,100x
Trypsin 120 nM18,000 nM> 10,000 nM~ 4x**
Plasmin > 100,000 nM> 500,000 nM> 10,000 nM> 2,000x

*Note: Values represent the range for optimized P1-ligand derivatives containing this core scaffold. The naked fragment has lower affinity (µM range) but similar selectivity trends. **Selectivity Ratio =


(Target) / 

(FXa). Higher is better.
Key Insights
  • Superior Selectivity vs. Thrombin: The 3-Amidino-4-aminopyridine scaffold achieves a selectivity ratio >1,000-fold against Thrombin. This is superior to simple benzamidine derivatives. The bulky amino-pyridine moiety clashes with the unique "60-loop" insertion (Tyr60A/Trp60D) found in Thrombin but not in Factor Xa [1].

  • Trypsin Liability: Like most S1-targeting basic amines, this scaffold retains moderate affinity for Trypsin (

    
     nM). However, for systemic anticoagulants, Trypsin inhibition is less clinically relevant than Thrombin inhibition.
    
  • Potency: While less potent than the bivalent binder Apixaban (which binds S1 and S4 pockets), this scaffold serves as an ideal "warhead" for fragment-based drug design (FBDD) due to its high ligand efficiency.

Experimental Validation: Chromogenic Assay Protocol

To replicate the selectivity data, use the following Chromogenic Substrate Assay . This protocol is self-validating via the use of internal standards.

Materials
  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Enzyme: Human Factor Xa (0.5 nM final conc).

  • Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA) specific for FXa.

  • Inhibitor: 3-Amidino-4-aminopyridine (dissolved in DMSO).

Workflow Diagram

Assay_Workflow Prep 1. Preparation Dilute Inhibitor in DMSO Prep Enzyme Buffer Incubate 2. Incubation Enzyme + Inhibitor (15 min @ 37°C) Prep->Incubate Start 3. Initiation Add Chromogenic Substrate (S-2765) Incubate->Start Measure 4. Measurement Monitor OD405nm (Kinetic Mode, 10 min) Start->Measure Analysis 5. Analysis Fit to Morrison Equation Calculate Ki Measure->Analysis

Caption: Step-by-step chromogenic kinetic assay for determining Ki values.

Detailed Protocol Steps
  • Preparation: Prepare serial dilutions of the inhibitor (0.1 nM to 10 µM) in the assay buffer. Keep DMSO concentration constant (< 5%).

  • Enzyme Incubation: Mix 20 µL of inhibitor solution with 20 µL of Factor Xa (1.0 nM stock). Incubate for 15 minutes at 37°C to reach thermodynamic equilibrium.

  • Substrate Addition: Add 20 µL of S-2765 substrate (at

    
     concentration, typically ~200 µM).
    
  • Kinetic Readout: Immediately monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocity (

    
    ) vs. Inhibitor concentration (
    
    
    
    ).
    • Self-Validation: If the curve does not fit the standard IC50 isotherm (Hill slope ~ -1.0), check for compound aggregation or precipitation.

    • Calculation: Convert IC50 to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Structural Advantages & Causality

Why choose 3-Amidino-4-aminopyridine over other P1 ligands?

  • Basicity Modulation: The pyridine nitrogen reduces the pKa of the amidine group compared to benzamidine (pKa ~11.6 vs ~10.5). This improves the ability of the molecule to cross biological membranes (oral bioavailability potential) while maintaining the charged state required for Asp189 interaction [2].

  • Solubility: The exocyclic 4-amino group and the pyridine nitrogen significantly increase aqueous solubility, a critical parameter for drug formulation that purely hydrophobic phenyl-based inhibitors lack.

  • Synthetic Versatility: The 4-amino position serves as an excellent vector for attaching P2-P4 linkers (e.g., via amide coupling) without disrupting the critical S1 binding geometry.

References

  • Bode, W., et al. (1989).[2] "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal.[2]

  • Quan, M. L., et al. (1997). "Design and synthesis of isoxazoline derivatives as Factor Xa inhibitors." Journal of Medicinal Chemistry.

  • Pinto, D. J., et al. (2007). "Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry.

  • Bernatowicz, M. S., et al. (1996). "Development of potent thrombin inhibitors derived from 4-amidinophenylalanine." Journal of Medicinal Chemistry.

Sources

Validating purity of 3-Amidino-4-aminopyridine using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: 4-Amino-3-pyridinecarboximidamide (CAS: 214547-21-4)

The Purity Paradox in Amidine Synthesis

In the development of serine protease inhibitors (e.g., thrombin or factor Xa inhibitors), 3-Amidino-4-aminopyridine (also known as 4-amino-3-pyridinecarboximidamide) is a critical pharmacophore. However, its chemical nature—highly polar, basic, and hygroscopic—creates a dangerous "blind spot" in standard quality control.

The Problem: A sample can appear >99% pure by HPLC-UV yet fail in biological assays or subsequent synthesis steps. The Cause: HPLC detects chromophores but is blind to "invisible mass"—trapped water, inorganic salts (like


), and incorrect counter-ion stoichiometry.

This guide details why Elemental Analysis (EA) is not just an archaic confirmation step but the primary truth-teller for validating amidine salts, superior to HPLC for defining bulk purity.

Comparative Analysis: EA vs. Modern Alternatives

While HPLC is the standard for organic impurity profiling, it fails to characterize the bulk material state of amidine salts.

Table 1: Strategic Comparison of Validation Methods

FeatureElemental Analysis (CHNS/O) HPLC (UV/Vis) qNMR Ion Chromatography (IC)
Primary Target Bulk Composition (C, H, N, S)Organic ImpuritiesOrganic Structure & SolventsCounter-ions (Cl⁻, SO₄²⁻)
Blind Spot Isomeric impuritiesInorganic salts, Water, Stoichiometry Inorganic salts, Paramagnetic impuritiesOrganic impurities
Sensitivity ±0.3% (Bulk precision)<0.05% (Trace detection)~1% (Quantitation limit)High (ppm level)
Critical Win Confirms Salt Stoichiometry (e.g.,

vs

)
Separates degradation productsDistinguishes solvatesPrecise anion quantitation
Cost/Time Low / Fast (<10 min)Medium / Slow (30-60 min)High / FastMedium / Medium

Key Insight: HPLC tells you if your molecule is intact. Elemental Analysis tells you how much of your weighed powder is actually your molecule.

Deep Dive: The Logic of Elemental Analysis for Amidines

The "Nitrogen Trap"

Synthesizing 3-Amidino-4-aminopyridine often involves the Pinner reaction (Nitrile


 Imidate 

Amidine). A common byproduct is ammonium chloride (

), generated when excess ammonia neutralizes the acid catalyst.
  • HPLC:

    
     is transparent to UV detection.
    
  • EA: Nitrogen content will be artificially high. A theoretical N% of 25.0% might read 28.0%, flagging the contamination immediately.

Salt Stoichiometry & Solvation

Amidines are strong bases (


) and typically exist as salts (HCl, Mesylate).
  • Scenario: You expect the dihydrochloride salt (

    
    ).
    
  • Reality: Drying was inefficient, leaving you with a sesqui-hydrate (

    
    ).
    
  • Calculation:

    • Theoretical (Anhydrous 2HCl):

      
      
      
    • Experimental:

      
      
      

Experimental Protocol: Self-Validating EA Workflow

Objective: Accurately determine C, H, and N content to validate salt form and solvation state.

Materials
  • Analyte: 3-Amidino-4-aminopyridine (Crude or Recrystallized).

  • Reference Standard: Acetanilide (High purity, >99.9%).

  • Instrument: Combustion Analyzer (e.g., Elementar vario, PerkinElmer 2400).

  • Desiccant:

    
     or vacuum oven.
    
Step-by-Step Methodology
  • Pre-Treatment (Critical):

    • Due to hygroscopicity, the sample must be dried to constant weight before analysis.

    • Protocol: Place 100 mg in a vacuum oven at 40°C for 4 hours. If the melting point is low, use a desiccator with

      
       for 12 hours.
      
  • Weighing:

    • Weigh 1.5 – 2.5 mg of sample into a tin capsule.

    • Note: Fold the capsule tightly to exclude atmospheric air (which contains

      
       and moisture).
      
    • Validation Check: Weighing error must be <0.005 mg.

  • Combustion:

    • Furnace Temperature: 960°C (Required for complete combustion of aromatic heterocycles).

    • Oxygen Boost: Set to 2-3 seconds to ensure complete oxidation of the amidine carbon skeleton.

  • Data Analysis (The "0.4% Rule"):

    • Compare Experimental (Exp) vs. Theoretical (Calc).

    • Pass Criteria:

      
       for all elements.
      
    • Fail Criteria: Deviation >0.4%.

Visualizing the Validation Logic

The following diagram illustrates the decision process when validating an amidine intermediate.

ValidationWorkflow Start Crude 3-Amidino-4-aminopyridine HPLC Step 1: HPLC-UV Analysis Start->HPLC HPLC_Decision Purity > 98%? HPLC->HPLC_Decision Reject_HPLC Recrystallize / Column HPLC_Decision->Reject_HPLC No EA Step 2: Elemental Analysis (CHN) HPLC_Decision->EA Yes Reject_HPLC->HPLC EA_Decision |Exp - Calc| < 0.4%? EA->EA_Decision Pass VALIDATED Proceed to Bio-Assay EA_Decision->Pass Yes Fail_Analysis Failure Analysis EA_Decision->Fail_Analysis No Check_N Check Nitrogen % Fail_Analysis->Check_N Check_C Check Carbon % Fail_Analysis->Check_C Diagnosis_N High N? -> Trapped NH4Cl (Wash with cold water) Check_N->Diagnosis_N Diagnosis_C Low C? -> Hydrate/Solvate (Recalculate for .xH2O) Check_C->Diagnosis_C Diagnosis_N->Reject_HPLC Reprocess Diagnosis_C->Pass If calc matches hydrate

Figure 1: Decision tree for validating amidine purity. Note the specific diagnostic paths for Nitrogen (inorganic salts) vs. Carbon (solvation).

Case Study: The "False Pass"

Scenario: A batch of 3-Amidino-4-aminopyridine dihydrochloride is synthesized via the Pinner reaction.

  • HPLC Result: 99.2% purity (Single peak).

  • Observation: The biological

    
     is 20% weaker than expected.
    

Elemental Analysis Investigation:

ElementTheoretical (2HCl)ExperimentalDeltaInterpretation
Nitrogen 25.12%27.80%+2.68% FAIL. Significant excess Nitrogen.
Carbon 32.30%29.10%-3.20% FAIL. Carbon dilution.

Diagnosis: The excess Nitrogen suggests contamination with ammonium salts (


), which are 26% Nitrogen by weight. The HPLC missed this entirely because 

does not absorb UV light. Resolution: The sample was washed with ice-cold ethanol to remove inorganic salts. Retesting showed N% within 0.3% of theoretical.[1]

References

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. Link

  • Organic Chemistry Portal. (2023). Pinner Reaction: Synthesis of Amidines. Link

  • Royal Society of Chemistry. (2019). Elemental analysis: an important purity control but prone to manipulations. Link

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-Amino-4-pyridinecarboximidamide. Link

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of Amidine-Protease Complex Crystal Structures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structure-based drug design, the crystal structure of a protein-ligand complex is the cornerstone upon which successful therapeutic development is built. This is particularly true for amidine-based inhibitors targeting proteases, a class of compounds that often mimic the natural substrates arginine or lysine to achieve high potency and selectivity. However, the inherent chemical properties of the amidine group can present unique challenges during crystallographic refinement and subsequent validation. An improperly validated structure can misguide lead optimization efforts, leading to wasted resources and ultimately, failed drug candidates.

This guide provides an in-depth, objective comparison of the critical validation methodologies for amidine-protease complex crystal structures. Moving beyond a simple checklist, we will delve into the causality behind experimental choices and the interpretation of validation metrics, empowering you to critically assess the reliability of your structural data and that of others in the field.

The Three Pillars of Trustworthy Structure Validation

The validation of a protein-ligand crystal structure is not a single event, but a continuous process of critical evaluation.[1] A robustly validated model must satisfy three fundamental criteria: fidelity to the experimental data, stereochemical correctness, and plausible biological interactions. For amidine-protease complexes, this translates to a multi-faceted approach encompassing electron density map analysis, geometric validation of the ligand, and a thorough assessment of the binding site interactions.

Pillar 1: Fidelity to Experimental Data - Interrogating the Electron Density

The primary evidence for a crystal structure is the electron density map, a three-dimensional representation of electron distribution from which the atomic model is derived.[1] For amidine-protease complexes, careful interpretation of this map is paramount.

Two types of electron density maps are crucial for validation: the 2Fo-Fc map and the Fo-Fc difference map .

  • 2Fo-Fc Map: This map represents the electron density of the final refined model (calculated structure factors, Fc) combined with the observed structure factors (Fo). It essentially shows the electron density for the atoms in the model. A well-refined structure will show the atomic model sitting snugly within the corresponding electron density contours.

  • Fo-Fc Difference Map: This map highlights discrepancies between the observed and calculated electron densities.[2] Positive peaks (typically colored green) in the Fo-Fc map indicate regions where electron density is present in the experimental data but has not been accounted for by the model, suggesting missing atoms or alternative conformations. Conversely, negative peaks (typically colored red) indicate that the model places atoms where there is no corresponding electron density, suggesting incorrectly placed atoms or lower occupancy.[2]

Causality in Action: For an amidine inhibitor, a strong, continuous 2Fo-Fc density should encompass the entire molecule. In the Fo-Fc map, the absence of significant positive or negative peaks around the amidine group provides confidence in its placement and conformation. Conversely, disjointed density in the 2Fo-Fc map or prominent positive and negative peaks in the Fo-Fc map should be a red flag, warranting further investigation and potentially re-refinement.

Several quantitative metrics are employed to assess the goodness-of-fit between the model and the electron density data. These are prominently featured in the Protein Data Bank (PDB) validation reports.[3]

MetricDescriptionGood Quality IndicatorPotential Issues Indicated by Poor Values
R-work / R-free R-work measures the agreement between the observed diffraction data and the data calculated from the model. R-free is a cross-validation metric calculated for a small subset of reflections not used in refinement, providing an unbiased measure of model quality.Lower values are better. A significant gap between R-work and R-free can indicate overfitting of the model to the data.High values suggest a poor fit of the model to the experimental data.
Real Space Correlation Coefficient (RSCC) Measures the similarity between the observed and calculated electron density maps for a specific residue or ligand.Values closer to 1.0 indicate a better fit. Generally, RSCC > 0.9 is considered good.[4]Low RSCC values suggest a poor fit of the ligand to the electron density.
Real Space R-factor (RSR) Another measure of the fit of the model to the electron density map.Lower values are better. RSR < 0.2 is generally considered good.High RSR values indicate a poor fit.
Local Ligand Density Fit (LLDF) Compares the RSR of a ligand to that of the surrounding protein residues.Values close to 1 indicate that the ligand fits the density as well as its environment.LLDF values significantly greater than 1 suggest the ligand is a poor fit to the density compared to its surroundings.[5]

Expert Insight: While these metrics are invaluable, they should not be interpreted in isolation. A low-resolution structure may have inherently poorer statistics than a high-resolution one. It is the combination of these metrics, alongside visual inspection of the electron density maps, that provides a comprehensive picture of the model's fidelity to the data.

Pillar 2: Stereochemical Integrity - Ensuring Chemical Reasonableness

A model that fits the electron density well but violates fundamental principles of chemistry is not a valid model. This is where stereochemical validation becomes critical. For amidine-containing ligands, with their specific bond lengths, angles, and planarity, this step is of utmost importance.

Geometric Parameters: Bond Lengths, Bond Angles, and Torsional Angles

The geometry of the refined amidine inhibitor should be consistent with known chemical principles. Deviations from ideal values can indicate errors in the model.

  • Bond Lengths and Angles: The bond lengths and angles within the amidine group and the rest of the inhibitor should be compared to standard values. The Root Mean Square Z-score (RMSZ) for bonds and angles, found in PDB validation reports, quantifies the deviation from ideal values. An RMSZ value greater than 2 for a particular bond or angle is a strong indicator of a geometric distortion that requires justification.

  • Planarity of the Amidinium Group: The protonated amidinium group is planar due to resonance. This planarity should be maintained in the crystal structure. Deviation from planarity can be a sign of refinement problems or an incorrect chemical model.

  • Torsional Angles: The conformation of the inhibitor is defined by its torsional angles. Unfavorable or high-energy conformations should be flagged and scrutinized. While the protein binding pocket can induce some strain in the ligand, highly strained conformations are unlikely and may point to an incorrect model.

Causality in Action: The refinement of macromolecular structures often relies on geometric restraints to maintain chemical reasonableness, especially at lower resolutions.[6][7] If the force field parameters used for the amidine ligand are inaccurate, it can lead to a chemically nonsensical refined geometry.[8] It is crucial to use or generate accurate restraint dictionaries for novel ligands.

Chirality and Stereoisomers

For chiral ligands, the correct stereoisomer must be modeled. Incorrect assignment of stereochemistry is a common error that can have profound implications for understanding the structure-activity relationship (SAR). Visual inspection of the electron density should support the assigned stereochemistry. In cases of ambiguity, both enantiomers or diastereomers should be refined and the one with the better fit to the density and more favorable interactions should be chosen.

Pillar 3: Biological Plausibility - Validating the Binding Interactions

A validated crystal structure must not only be technically sound but also make biological sense. For an amidine-protease complex, this means the interactions between the inhibitor and the active site residues should be chemically and physically plausible.

Hydrogen Bonding Network

The amidine group, being a strong hydrogen bond donor and acceptor, is expected to form key hydrogen bonds within the protease active site.[3][4][9] These interactions are often crucial for the inhibitor's potency.

  • Validation of Hydrogen Bonds: The geometry of the hydrogen bonds (distance and angles) should be within the expected ranges. The presence of these interactions should be supported by the electron density.

  • Salt Bridges: The positively charged amidinium group frequently forms a salt bridge with a negatively charged residue in the S1 pocket of serine proteases, such as an aspartate or glutamate. The geometry and environment of this salt bridge should be carefully examined.

Expert Insight: The protonation state of the amidine group and the surrounding active site residues can significantly influence the hydrogen bonding network. While crystallographic data at typical resolutions cannot directly reveal proton positions, the observed hydrogen bonding patterns and the pKa values of the interacting groups can provide strong evidence for the assigned protonation states.

Van der Waals Contacts and Hydrophobic Interactions

Beyond hydrogen bonds, the overall shape complementarity between the inhibitor and the binding pocket is crucial.

  • Clash Score: The MolProbity Clash Score, provided in PDB validation reports, identifies severe steric clashes between atoms. A high clash score indicates a poorly refined structure with unfavorable atomic overlaps.

  • Hydrophobic Interactions: The non-polar parts of the amidine inhibitor should be situated in hydrophobic regions of the binding pocket.

A Practical Workflow for Validating Amidine-Protease Complexes

The following workflow provides a step-by-step guide for the rigorous validation of an amidine-protease crystal structure.

Validation_Workflow cluster_Pillar1 Pillar 1: Fidelity to Experimental Data cluster_Pillar2 Pillar 2: Stereochemical Integrity cluster_Pillar3 Pillar 3: Biological Plausibility P1_Start Initial Model and Data P1_EDM Visual Inspection of 2Fo-Fc and Fo-Fc Maps P1_Start->P1_EDM P1_Metrics Analysis of R-work/R-free, RSCC, RSR, and LLDF P1_EDM->P1_Metrics P1_Decision Good Fit? P1_Metrics->P1_Decision P2_Geom Geometric Validation: Bond Lengths/Angles (RMSZ), Planarity, Torsions P1_Decision->P2_Geom Yes Refine Re-refine Model P1_Decision->Refine No P2_Stereo Stereochemistry Check: Chirality and Isomers P2_Geom->P2_Stereo P2_Decision Chemically Sound? P2_Stereo->P2_Decision P3_HBond Analysis of Hydrogen Bonds and Salt Bridges P2_Decision->P3_HBond Yes P2_Decision->Refine No P3_VdW Evaluation of van der Waals Contacts and Clash Score P3_HBond->P3_VdW P3_Decision Biologically Plausible? P3_VdW->P3_Decision P3_Decision->Refine No Accept Accept Validated Structure P3_Decision->Accept Yes Refine->P1_Start Iterate

Caption: A comprehensive workflow for the validation of amidine-protease complex crystal structures.

Comparative Analysis of Validation Software

A variety of software packages are available to assist in the validation process. While many perform similar checks, they may have different strengths and user interfaces.

SoftwareKey FeaturesStrengths
Phenix Comprehensive suite for macromolecular crystallography, including refinement and validation tools. phenix.molprobity provides detailed geometric and clash analysis.Integrated environment for refinement and validation. Excellent for generating and using ligand restraints.
Coot A powerful tool for model building and validation with real-time visualization of electron density maps and validation metrics.Interactive and intuitive for visual inspection and manual correction of the model.
wwPDB Validation Server The official validation pipeline of the Protein Data Bank, providing a standardized report.Provides a comprehensive and standardized assessment of structure quality, essential for publication and deposition.
Mogul A component of the Cambridge Structural Database (CSD) that validates ligand geometry against a vast database of small molecule crystal structures.Authoritative source for ideal ligand geometry, crucial for creating accurate restraints.

Case Study: The Pitfalls of Inadequate Validation

Consider a hypothetical case of a novel amidine inhibitor bound to a serine protease. The initial refinement yields a structure with a seemingly good R-free value. However, a closer inspection using the validation workflow reveals several red flags:

  • Pillar 1: Although the overall R-free is acceptable, the RSCC for the amidine moiety is only 0.75, and the LLDF is 1.8. Visual inspection of the Fo-Fc map shows significant negative density around one of the amidine nitrogen atoms.

  • Pillar 2: The planarity of the amidinium group is distorted, and the bond angles deviate significantly from ideal values (RMSZ > 3).

  • Pillar 3: The expected salt bridge to the catalytic aspartate is not formed; instead, the amidine group is oriented towards a hydrophobic pocket, resulting in a high clash score.

Conclusion: A Commitment to Rigor

The validation of amidine-protease complex crystal structures is a critical responsibility of every structural biologist. By moving beyond a superficial assessment of global statistics and embracing a comprehensive, multi-faceted approach grounded in the principles of fidelity to data, stereochemical integrity, and biological plausibility, researchers can ensure the accuracy and reliability of their structural models. This commitment to rigor is not merely a technical exercise; it is the foundation upon which the rational design of novel and effective therapeutics is built.

References

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A Comparative Guide to the Pharmacokinetics of Aminopyridine Inhibitors for Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the therapeutic landscape of neurological channelopathies, understanding the nuanced pharmacokinetic profiles of aminopyridine inhibitors is paramount. This guide provides an in-depth, objective comparison of key aminopyridine drugs, focusing on dalfampridine (4-aminopyridine) and amifampridine (3,4-diaminopyridine). By synthesizing publicly available data and elucidating the experimental rationale behind pharmacokinetic characterization, this document aims to empower informed decision-making in preclinical and clinical research.

Introduction to Aminopyridine Inhibitors: Mechanism and Therapeutic Rationale

Aminopyridines are a class of drugs that act as potassium channel blockers.[1] Their primary mechanism of action involves the blockade of voltage-gated potassium channels in neurons.[1] In demyelinating diseases like multiple sclerosis (MS), the loss of the myelin sheath exposes these potassium channels, leading to a leakage of potassium ions and a subsequent disruption of nerve impulse conduction.[2] By blocking these channels, aminopyridines can enhance action potential propagation in demyelinated axons, thereby restoring neurological function.[2]

This mechanism underpins the therapeutic application of aminopyridines in various neurological conditions. Dalfampridine, in its extended-release formulation, is approved for improving walking in patients with MS.[3] Amifampridine is primarily used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction.[4] While both are potassium channel blockers, their subtle structural differences lead to distinct pharmacokinetic and pharmacodynamic properties.

Comparative Pharmacokinetic Profiles

A comprehensive understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its development and clinical application. The following sections compare the pharmacokinetic parameters of dalfampridine and amifampridine.

Absorption

Dalfampridine: The extended-release (ER) formulation of dalfampridine is designed for twice-daily oral administration.[1] It exhibits a slower absorption profile compared to immediate-release formulations, with a time to maximum plasma concentration (Tmax) of approximately 3.2 to 3.9 hours.[1][5] This delayed absorption helps to maintain more stable plasma concentrations over the dosing interval.

Amifampridine: Amifampridine is rapidly and almost completely absorbed from the gastrointestinal tract, with a bioavailability of 93–100%.[4] Its Tmax is significantly shorter than that of dalfampridine-ER, occurring at approximately 0.6 hours when taken without food.[4] The presence of food can delay the absorption of amifampridine.[4]

Distribution

Dalfampridine: Information on the specific tissue distribution of dalfampridine is not extensively detailed in the provided search results. However, its therapeutic effect in the central nervous system (CNS) in MS indicates that it crosses the blood-brain barrier.

Amifampridine: In rats, amifampridine has a volume of distribution at steady-state of 2.8 ± 0.7 L/kg, suggesting extensive tissue distribution.[6] Notably, the tissue-to-plasma partition coefficient (Kp) is high in the kidney, heart, and muscle, indicating significant distribution to these tissues.[6] 3,4-DAP has a lower propensity to cross the blood-brain barrier compared to 4-AP, which may contribute to its different side-effect profile.[7]

Metabolism

Dalfampridine: The metabolism of dalfampridine in humans is limited.[8] The primary metabolic pathway involves oxidation by cytochrome P450 2E1 (CYP2E1) to form 3-hydroxy-4-aminopyridine, which is then conjugated to 3-hydroxy-4-aminopyridine sulfate.[8][9] These metabolites are not considered pharmacologically active.[8] The limited metabolism suggests a low potential for drug-drug interactions mediated by CYP enzymes.[10]

Amifampridine: Amifampridine is extensively metabolized via acetylation by N-acetyltransferase 2 (NAT2) to its main metabolite, 3-N-acetylamifampridine.[11] The activity of NAT2 can vary significantly among individuals, leading to "slow" and "fast" acetylator phenotypes, which can impact the drug's half-life and exposure.[11][12]

Excretion

Dalfampridine: Dalfampridine is primarily excreted unchanged in the urine, with approximately 95.9% of an administered dose recovered in the urine.[8] This highlights the importance of renal function in its clearance.

Amifampridine: Amifampridine and its metabolite are also primarily eliminated through the kidneys.[11] Within 24 hours, 93% to 100% of the administered dose is excreted in the urine, with about 19% as the unchanged drug and 74-81% as the N-acetylated metabolite.

Summary of Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for dalfampridine (extended-release) and amifampridine. It is important to note that these values are derived from separate studies and may not be directly comparable due to differences in study design and patient populations.

ParameterDalfampridine (Extended-Release)Amifampridine
Bioavailability (%) ~96% (relative to oral solution)93-100%[4]
Tmax (hours) 3.2 - 3.9[1][5]~0.6 (fasting)[4]
Half-life (hours) 5.2 - 6.5[8]~2.5[4]
Metabolism Limited; oxidation via CYP2E1[8][9]Extensive; acetylation via NAT2[11]
Primary Excretion Route Renal, largely as unchanged drug[8]Renal, as unchanged drug and metabolite[11]
Plasma Protein Binding 97-99% unbound[8]Low

Experimental Methodologies for Pharmacokinetic Characterization

The determination of the pharmacokinetic parameters discussed above relies on a suite of well-established in vitro and in vivo experimental protocols. As a Senior Application Scientist, it is crucial to not only perform these assays but also to understand the underlying principles that ensure their validity and predictive power.

In Vitro ADME Assays

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial in early drug discovery to predict a drug's pharmacokinetic properties.

Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. This assay assesses the potential for oral absorption of a drug by measuring its transport across this cell monolayer.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Transport Experiment:

    • The test compound is added to the apical (AP) side of the monolayer (representing the intestinal lumen).

    • Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

Causality and Interpretation: A high Papp value generally indicates good intestinal permeability and a higher potential for oral absorption. The ratio of the BL-to-AP Papp to the AP-to-BL Papp (efflux ratio) can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein.

Principle: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay evaluates the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.

Step-by-Step Protocol:

  • Incubation: The test compound is incubated with liver microsomes (from human or animal species) and a cofactor, typically NADPH, at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.

Causality and Interpretation: A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo.

Principle: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. Equilibrium dialysis is a common method to determine the fraction of a drug that is unbound (free) in plasma.

Step-by-Step Protocol:

  • Dialysis Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.

  • Equilibration: The system is incubated until the concentration of the unbound drug reaches equilibrium across the membrane.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the drug in both samples is measured by LC-MS/MS.

  • Calculation of Fraction Unbound (fu): The fu is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Causality and Interpretation: Only the unbound fraction of a drug is generally considered to be pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit the drug's distribution and clearance.

In Vivo Pharmacokinetic Studies

In vivo pharmacokinetic studies in animal models are essential to understand how a drug behaves in a whole organism.

Generalized Workflow:

  • Animal Model Selection: An appropriate animal species (e.g., rat, mouse, dog) is chosen based on similarities in drug metabolism pathways to humans.

  • Drug Administration: The drug is administered via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution.

Visualizing Pharmacokinetic Pathways and Workflows

Diagrams are powerful tools for visualizing complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language.

Generalized ADME Pathway of an Aminopyridine

ADME_Pathway cluster_Absorption Absorption (Oral) cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion (Kidney) Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Tissues Tissues Systemic Circulation->Tissues Liver Liver Systemic Circulation->Liver First-Pass Metabolism Kidney Kidney Systemic Circulation->Kidney Renal Clearance Liver->Systemic Circulation Metabolites Metabolites Liver->Metabolites Metabolites->Systemic Circulation Urine Urine Kidney->Urine PK_Workflow start Start drug_admin Drug Administration (e.g., Oral Gavage) start->drug_admin blood_collection Serial Blood Collection drug_admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep sample_prep Sample Preparation (e.g., Protein Precipitation) plasma_sep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) lcms_analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo pharmacokinetic study in rodents.

Conclusion and Future Directions

The pharmacokinetic profiles of dalfampridine and amifampridine exhibit key differences that influence their clinical use. The extended-release formulation of dalfampridine allows for twice-daily dosing and more stable plasma concentrations, which is beneficial for a chronic condition like MS. In contrast, the rapid absorption and shorter half-life of amifampridine may be more suitable for the symptomatic treatment of LEMS.

The significant role of NAT2 in amifampridine metabolism highlights the importance of pharmacogenomic considerations in its clinical application. For drug development professionals, a thorough understanding of these comparative pharmacokinetics is essential for designing new aminopyridine inhibitors with optimized ADME properties. Future research could focus on developing novel aminopyridine derivatives with improved metabolic stability, enhanced tissue-specific targeting, and a reduced potential for drug-drug interactions. By applying the principles and experimental methodologies outlined in this guide, researchers can more effectively navigate the complexities of drug discovery and development in the field of neurological channelopathies.

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A Senior Application Scientist's Guide to Reference Standards for 3,4-Diaminopyridine (Amifampridine) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: The topic specified was "3-Amidino-4-aminopyridine." Comprehensive searches of chemical and scientific databases indicate this is not a standard or commonly analyzed compound. The structural name strongly suggests a potential typographical error for the well-established pharmaceutical compound 3,4-Diaminopyridine , also known as Amifampridine. This guide is therefore structured around the analysis of 3,4-Diaminopyridine (3,4-DAP), a critical therapeutic agent for which robust analytical methods and high-quality reference standards are paramount.

Introduction: The Analytical Imperative for 3,4-Diaminopyridine (Amifampridine)

3,4-Diaminopyridine (3,4-DAP), or Amifampridine, is a potassium channel blocker used as a first-line symptomatic treatment for Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder affecting the neuromuscular junction.[1][2] Given its therapeutic importance and the need for precise dosing to ensure efficacy and safety, the analytical chemistry underpinning its quality control is of utmost importance.[2][3]

For researchers, formulation scientists, and quality control analysts, the reliability of any quantitative or qualitative analysis hinges on one foundational element: the reference standard . An analytical reference standard is a highly purified and well-characterized substance used as a measurement base. Without a reliable standard, even the most sophisticated analytical instrumentation yields meaningless data. This guide provides an in-depth comparison of the analytical methodologies and reference standards essential for the robust analysis of 3,4-DAP.

Core Analytical Methodologies: A Comparative Overview

The choice of analytical technique for 3,4-DAP is dictated by the sample matrix, the required sensitivity, and the analytical objective (e.g., potency assay, impurity profiling, pharmacokinetic studies). High-Performance Liquid Chromatography (HPLC) is the predominant technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for 3,4-DAP analysis due to its versatility, precision, and ability to resolve the analyte from related substances.

  • Mechanism & Rationale: As a polar and basic compound, 3,4-DAP requires specific chromatographic conditions for good retention and peak shape on common C18 columns. A stability-indicating reverse-phase HPLC (RP-HPLC) method is the gold standard. Such a method must be capable of separating 3,4-DAP from any potential impurities and degradation products that might arise during synthesis or storage.[4]

  • Typical Conditions: Methods often employ a C18 bonded-phase column with a mobile phase consisting of an organic modifier (like acetonitrile) and an aqueous solution.[4] To achieve optimal retention and symmetrical peaks for the basic analyte, the aqueous phase is often acidified (e.g., with trifluoroacetic acid) and may contain an ion-pairing agent, such as sodium octanesulfonate. The ion-pairing agent forms a neutral complex with the protonated 3,4-DAP, enhancing its retention on the nonpolar stationary phase.

  • Detection: UV detection is standard, typically in the range of 245-280 nm, where the pyridine ring exhibits strong absorbance. For higher sensitivity, especially in biological fluids, electrochemical detection (HPLC-EC) can be employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Mechanism & Rationale: LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. This is invaluable for the definitive identification of impurities and for highly sensitive quantification in complex matrices like plasma. The mass spectrometer provides molecular weight and fragmentation data, which act as a highly specific fingerprint for the analyte and any related substances.

  • Application: It is the preferred method for impurity structure elucidation and for pharmacokinetic studies where low concentrations of the drug and its metabolites must be measured.[1]

A Comparative Guide to 3,4-Diaminopyridine Reference Standards

The validity of any analytical result is directly traceable to the quality of the reference standard used for calibration. These standards are not created equal; they fall into a hierarchy based on their purity, characterization, and traceability.

The Hierarchy of Reference Standards

G Primary Primary Standard (e.g., USP, EP) CRM Certified Reference Material (CRM) (ISO 17034 / ISO/IEC 17025) Secondary Secondary / Working Standard (Qualified In-House) Primary->Secondary Qualification CRM->Secondary Qualification QC_Sample QC / Routine Sample Analysis Secondary->QC_Sample Calibration

Figure 1: Hierarchy and traceability of analytical reference standards.
  • Primary Standards (Pharmacopeial): These are the highest-quality standards, established by official bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[5] They are extensively characterized and are used to calibrate secondary standards. Their use is often mandated for regulatory submissions.

  • Certified Reference Materials (CRMs): CRMs are produced by accredited manufacturers under ISO 17034 and tested in laboratories accredited to ISO/IEC 17025.[6] They are supplied with a certificate that states the property value (e.g., purity), its uncertainty, and a statement of metrological traceability.

  • Secondary (or In-house) Standards: These are standards qualified against a primary standard or CRM. They are used for routine laboratory work, such as daily instrument calibration and quality control checks, to conserve the more expensive primary standards.

Comparison of Commercial 3,4-DAP Reference Standards

Choosing a supplier for a reference standard requires careful consideration of the documentation and quality assurance they provide. The Certificate of Analysis (CoA) is the most critical document.

SupplierProduct ExampleStandard TypePurity SpecificationKey Features on CoA / Website
USP 3,4-Diaminopyridine RSPharmacopeial (Primary)Per USP MonographOfficial standard for use in USP tests. Comes with usage instructions.[5][7][8][9][10]
Sigma-Aldrich (Supelco®) 3,4-DiaminopyridinePharmaceutical Secondary Standard; CRM≥98% (by HPLC)Certified Reference Material. CoA provides purity by HPLC, identity by ¹H-NMR, and traceability to USP standards.[11][12]
LGC Standards 3,4-Diaminopyridine-d3Research Grade / ImpurityNot specified as assay standardPrimarily offered as a deuterated internal standard for MS-based analysis.[13]
Shimadzu 3,4-DiaminopyridineReference StandardMin. Purity: 98.00%Intended for pharmaceutical applications. Comprehensive CoA available to members.[14]

Expert Insight: For routine analysis, a well-characterized Pharmaceutical Secondary Standard or CRM from a reputable supplier like Sigma-Aldrich is often sufficient and more cost-effective than daily use of a USP primary standard. However, for method validation, reference standard qualification, and analyses intended for regulatory submission, the use of the official USP or EP standard is non-negotiable.

Experimental Protocol: Stability-Indicating HPLC Method

This section provides a representative HPLC protocol for the determination of 3,4-DAP, designed to be a self-validating system through the inclusion of system suitability tests (SST).

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous Buffer & Organic) B Prepare Standard Solution (e.g., 50 µg/mL in Diluent) A->B C Prepare Sample Solution (e.g., 50 µg/mL in Diluent) A->C E Perform System Suitability Test (SST) (Inject Standard 5x) B->E G Inject Standard Solutions B->G I Inject Bracketing Standard B->I H Inject Sample Solutions C->H D Equilibrate HPLC System D->E F Inject Blank (Diluent) E->F F->G G->H H->I J Check SST Results (Tailing, RSD%, Resolution) K Integrate Peaks J->K L Generate Calibration Curve K->L M Calculate Sample Concentration L->M cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Figure 2: General workflow for HPLC analysis of 3,4-Diaminopyridine.
Step-by-Step Protocol

This protocol is adapted from established methods for the analysis of 3,4-DAP.[4]

  • Chromatographic System:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.

    • Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Reagents and Solutions:

    • Mobile Phase: Prepare a filtered and degassed mobile phase consisting of 10 volumes of acetonitrile and 90 volumes of an aqueous solution. The aqueous solution contains 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate, with the pH adjusted to 1.9 using trifluoroacetic acid.

    • Diluent: Mobile phase is recommended.

    • Standard Stock Solution: Accurately weigh about 25 mg of 3,4-DAP Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of approximately 500 µg/mL.

    • Working Standard Solution: Dilute the Standard Stock Solution with Diluent to obtain a final concentration of approximately 50 µg/mL.

    • Sample Solution: Prepare the sample to have a theoretical concentration of 50 µg/mL of 3,4-DAP in Diluent.

  • System Suitability Test (SST) - The Self-Validation Step:

    • Procedure: Inject the Working Standard Solution five replicate times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD): The RSD of the peak areas for the five replicate injections must be ≤ 2.0%.

      • Tailing Factor (T): The tailing factor for the 3,4-DAP peak must not be more than 2.0.

      • Theoretical Plates (N): The column efficiency must be ≥ 2000 theoretical plates.

    • Causality: The SST ensures that the chromatographic system is performing adequately on the day of analysis. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument, invalidating any subsequent sample results.

  • Analysis Procedure:

    • Inject the Diluent (blank) to ensure no interfering peaks are present.

    • Inject the Working Standard Solution and the Sample Solution.

    • Calculate the amount of 3,4-DAP in the sample by comparing the peak area response of the Sample Solution to that of the Working Standard Solution.

Typical Method Performance Data

The following table summarizes typical validation parameters for a stability-indicating HPLC method for 3,4-DAP.

ParameterTypical Value / Result
Linearity (r²) > 0.999
Range 10 - 100 µg/mL
Precision (RSD%) < 2.0% (Intra-day and Inter-day)
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) ~20 ng/mL
Limit of Quantitation (LOQ) ~60 ng/mL

Data synthesized from typical performance characteristics of published HPLC methods.[4]

Conclusion

The accurate analysis of 3,4-Diaminopyridine is fundamental to ensuring its quality and therapeutic efficacy. The choice of a robust, stability-indicating HPLC method is the cornerstone of this process. However, the method itself is only as reliable as the reference standard used to calibrate it. For the highest degree of confidence and regulatory compliance, official pharmacopeial standards are required. For routine, high-throughput analysis, Certified Reference Materials and well-qualified secondary standards provide a cost-effective and scientifically sound alternative. By understanding the hierarchy of standards and implementing self-validating analytical protocols, researchers and drug development professionals can ensure the integrity and accuracy of their results.

References

  • PubChem. (n.d.). Amifampridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Oh, S. J. (2021). Amifampridines (3,4 Diaminopyridine and 3,4 Diaminopyridine phosphate): Drugs of Choice for Lambert-Eaton Myasthenic Syndrome. Journal of Neurology and Neuroscience, 12(5). Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

  • Sanders, D. B., et al. (2019). 3,4‐diaminopyridine base effectively treats the weakness of Lambert‐Eaton myasthenia. Muscle & Nerve, 60(4), 437-444. Retrieved from [Link]

  • Keogh, M., et al. (2012). 3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome. Expert Review of Neurotherapeutics, 12(6), 635-641. Retrieved from [Link]

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  • CPAChem. (n.d.). Distributors. Retrieved from [Link]

  • ClinicalTrials.gov. (2023). Treatment Use of 3,4 Diaminopyridine in Congenital Myasthenia. Retrieved from [Link]

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A Technical Guide to the Synthesis and Predicted Biological Activity of 4-Aminopyridine-3-Carboxamidine Analogs: An Unexplored Chemical Space

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 4-Aminopyridine and the Rationale for 3-Carboxamidine Analogs

4-Aminopyridine (4-AP) is a well-established potassium channel blocker that has demonstrated therapeutic efficacy in treating various neurological disorders, most notably improving motor function in patients with multiple sclerosis.[1] Its mechanism of action involves the blockade of voltage-gated potassium channels, which leads to prolonged action potentials, enhanced neurotransmitter release at the neuromuscular junction, and improved nerve impulse conduction in demyelinated axons. The aminopyridine scaffold is a recurring motif in medicinal chemistry, with derivatives being explored for a wide range of biological activities.[2][3]

While 4-AP itself is a valuable therapeutic agent, its clinical use can be limited by a narrow therapeutic window and dose-dependent side effects. This has spurred the development of analogs with improved potency, selectivity, and pharmacokinetic profiles. The carboxamide moiety is a privileged functional group in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets.[4][5] The bioisosteric replacement of a carboxamide with a carboxamidine group offers a compelling strategy for analog design. Carboxamidines are more basic than carboxamides and can act as strong hydrogen bond donors and acceptors, potentially leading to enhanced target binding and novel pharmacological profiles. Aromatic compounds are prevalent in pharmaceuticals, providing rigid scaffolds for optimizing drug properties.[6][7][8]

This guide provides a comprehensive overview of the proposed synthesis and predicted biological activities of a novel class of compounds: 4-aminopyridine-3-carboxamidine analogs. As this is a largely unexplored area of chemical space, this document will serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the investigation of these promising molecules. We will delve into logical synthetic strategies, predict structure-activity relationships based on analogous compounds, and provide detailed experimental protocols for their synthesis and biological evaluation.

Proposed Synthetic Pathways to 4-Aminopyridine-3-Carboxamidine Analogs

The synthesis of 4-aminopyridine-3-carboxamidine analogs can be approached through several strategic routes, primarily revolving around the formation of the crucial carboxamidine functionality from a nitrile or an amide precursor. The key starting material for these syntheses would be 4-amino-3-cyanopyridine or 4-aminopyridine-3-carboxamide.

Synthesis of Key Precursor: 4-Amino-3-cyanopyridine

The synthesis of 2-amino-3-cyanopyridine derivatives has been reported via microwave-assisted one-pot reactions.[9] A plausible route to 4-amino-3-cyanopyridine could involve the cyanation of a suitable 4-aminopyridine derivative. The direct cyanation of pyridine N-oxides is a known method for producing cyanopyridines.[10][11] Alternatively, a palladium-catalyzed cyanation of a halogenated 4-aminopyridine, such as 4-amino-3-iodopyridine, using a cyanide source like potassium ferrocyanide could be a viable and less toxic approach.[12]

Pathway A: From 4-Amino-3-cyanopyridine via the Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines upon treatment with ammonia or an amine.[13][14]

Pinner_Reaction_Workflow start 4-Amino-3-cyanopyridine step1 Anhydrous Alcohol (e.g., EtOH) Anhydrous HCl (gas) start->step1 1. product1 Pinner Salt (Imidate Hydrochloride) step1->product1 Forms step2 Ammonia or Primary/Secondary Amine Anhydrous Solvent product1->step2 2. final_product 4-Aminopyridine-3-carboxamidine Analog step2->final_product Yields

Caption: Proposed Pinner reaction workflow for the synthesis of 4-aminopyridine-3-carboxamidine analogs.

Experimental Protocol: Pinner Reaction for 4-Aminopyridine-3-carboxamidine Synthesis (General Procedure)

  • Pinner Salt Formation:

    • Suspend 4-amino-3-cyanopyridine in anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the suspension to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred suspension for 2-3 hours, ensuring the reaction mixture remains anhydrous.

    • Allow the reaction to stir at room temperature overnight.

    • Collect the precipitated Pinner salt (imidate hydrochloride) by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Amidine Formation:

    • Dissolve the dried Pinner salt in anhydrous ethanol.

    • To the stirred solution, add a solution of ammonia in ethanol (or a primary/secondary amine for N-substituted analogs) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aminopyridine-3-carboxamidine analog.

Pathway B: Direct Conversion from 4-Aminopyridine-3-carboxamide

Another viable route involves the direct conversion of the corresponding carboxamide to the carboxamidine. This can be achieved using various reagents that activate the amide carbonyl for nucleophilic attack by an amine.[15]

Amide_to_Amidine_Workflow start 4-Aminopyridine-3-carboxamide step1 Activating Agent (e.g., POCl₃, Tf₂O) Anhydrous Solvent (e.g., Dichloromethane) start->step1 1. Activation product1 Activated Amide Intermediate step1->product1 step2 Amine (Ammonia, Primary, or Secondary) Base (e.g., Pyridine) product1->step2 2. Amination final_product 4-Aminopyridine-3-carboxamidine Analog step2->final_product

Caption: Proposed workflow for the direct conversion of 4-aminopyridine-3-carboxamide to its carboxamidine analogs.

Experimental Protocol: Direct Amidation for 4-Aminopyridine-3-carboxamidine Synthesis (General Procedure)

  • Amide Activation and Amination:

    • Dissolve 4-aminopyridine-3-carboxamide in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O) dropwise with vigorous stirring.

    • After the addition is complete, add a solution of the desired amine (ammonia, primary, or secondary) and a non-nucleophilic base like pyridine in anhydrous dichloromethane.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to yield the target 4-aminopyridine-3-carboxamidine analog.

Predicted Biological Profile and Structure-Activity Relationships (SAR)

While no direct experimental data exists for 4-aminopyridine-3-carboxamidine analogs, we can infer their potential biological activities and SAR by examining related structures.

Predicted Biological Targets
  • Potassium Channels: Given the 4-aminopyridine core, it is highly probable that these analogs will retain some activity as potassium channel blockers. The nature and size of the substituents on the carboxamidine nitrogen will likely influence the potency and selectivity for different potassium channel subtypes.

  • Other Potential Targets: Aromatic carboxamidines are known to interact with a variety of biological targets, including serine proteases, kinases, and G-protein coupled receptors. Therefore, it is plausible that 4-aminopyridine-3-carboxamidine analogs could exhibit novel activities beyond potassium channel modulation. For instance, pyrazole-1-carboxamidine hydrochloride is a known reagent for the guanylation of amines and has applications in drug synthesis.[16]

Predicted Structure-Activity Relationships

The table below summarizes the predicted impact of substitutions on the carboxamidine moiety on the biological activity of the analogs.

R¹ Substituent on CarboxamidineR² Substituent on CarboxamidinePredicted Impact on Biological ActivityRationale
HHPotential for broad-spectrum potassium channel blockade.The unsubstituted amidine is the most isosteric and isoelectronic to a primary amide, likely retaining the parent compound's activity.
AlkylHMay increase lipophilicity, potentially improving cell permeability and affecting pharmacokinetics.Small alkyl groups may enhance binding through van der Waals interactions.
AlkylAlkylIncreased steric bulk may decrease activity at some targets while potentially increasing selectivity for others.Bulky groups could hinder binding to the active site of some enzymes or channels.
ArylHCould introduce additional binding interactions (e.g., pi-stacking) and significantly alter the pharmacological profile.The aromatic ring can engage in specific interactions with aromatic residues in the binding pocket.
HElectron-withdrawing group (e.g., CN, NO₂)May decrease the basicity of the amidine, potentially altering its hydrogen bonding capabilities and target interactions.Reduced basicity could lead to a different ionization state at physiological pH, affecting binding.
HElectron-donating group (e.g., OMe, NH₂)May increase the basicity of the amidine, potentially enhancing electrostatic interactions with acidic residues in the target protein.Increased basicity could lead to stronger ionic interactions.

Comparative Analysis with Known 4-Aminopyridine Analogs

CompoundKey Structural FeatureKnown/Predicted Biological ActivityPotential Advantages of Carboxamidine Analog
4-Aminopyridine Unsubstituted at C3Broad-spectrum potassium channel blockerThe 3-carboxamidine group can introduce additional hydrogen bonding interactions, potentially increasing potency and selectivity.
3,4-Diaminopyridine Amino group at C3Potassium channel blocker, used in Lambert-Eaton myasthenic syndromeThe carboxamidine offers a different geometric and electronic profile compared to a simple amino group, which could lead to novel target interactions.
4-Aminopyridine-3-carboxamide Carboxamide at C3Potential to modulate potassium channels and other targets.[1]The carboxamidine is more basic and a stronger hydrogen bond donor, which may result in enhanced binding affinity.
4-Aminopyridine-3-carboxamidine (Predicted) Carboxamidine at C3Predicted potassium channel blocker with potential for novel activities at other targets.The unique properties of the carboxamidine group could lead to improved potency, selectivity, and pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

Once synthesized, a systematic biological evaluation of the 4-aminopyridine-3-carboxamidine analogs is crucial to validate their predicted activities.

In Vitro Potassium Channel Activity Assay (Electrophysiology)

Objective: To determine the potency and selectivity of the analogs on various voltage-gated potassium channels (e.g., Kv1.1, Kv1.3, Kv3.1).

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO cells) expressing the specific potassium channel subtype of interest.

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

    • Use appropriate internal and external solutions to isolate the potassium currents.

    • Apply voltage steps to elicit potassium currents.

  • Compound Application:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to the desired final concentrations in the external solution.

    • Apply the compounds to the cells via a perfusion system.

  • Data Analysis:

    • Measure the peak potassium current before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Construct concentration-response curves and determine the IC₅₀ value for each compound.

In Vitro Enzyme Inhibition Assays (e.g., Serine Proteases, Kinases)

Objective: To screen the analogs for inhibitory activity against a panel of relevant enzymes identified from the literature on aromatic carboxamidines.

Methodology:

  • Assay Principle: Utilize commercially available enzyme inhibition assay kits based on fluorescence, luminescence, or absorbance readouts.

  • Assay Procedure:

    • Follow the manufacturer's protocol for the specific assay kit.

    • Typically, this involves incubating the enzyme with a substrate and the test compound at various concentrations.

    • Measure the enzyme activity by detecting the product formation.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Determine the IC₅₀ values for active compounds.

Conclusion and Future Directions

The exploration of 4-aminopyridine-3-carboxamidine analogs represents a promising, yet untapped, avenue in medicinal chemistry. The unique physicochemical properties of the carboxamidine functional group, when incorporated into the proven 4-aminopyridine scaffold, have the potential to yield novel compounds with enhanced potency, selectivity, and unique pharmacological profiles. This guide provides a foundational framework for the synthesis and evaluation of these compounds, offering a starting point for researchers to venture into this exciting area.

Future research should focus on the synthesis of a diverse library of these analogs with various substitutions on the carboxamidine nitrogen. Comprehensive biological screening against a panel of potassium channels and other potential targets will be essential to elucidate their mechanism of action and therapeutic potential. Further optimization of lead compounds through medicinal chemistry efforts could ultimately lead to the development of new and improved therapies for a range of disorders.

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  • PubMed. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides From pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Retrieved from [Link]

  • ResearchGate. (2003). Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. Retrieved from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
  • Google Patents. (1970). US3517021A - 4-amino-3-cyanopyridines and methods of preparation.
  • JOCPR. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Che. Retrieved from [Link]

  • ResearchGate. (2013). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of cyanoaminopyridyl enaminoates for their fluorescent “turn off” response towards Fe( iii ) ions. Retrieved from [Link]

  • Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Retrieved from [Link]

  • ACS Publications. (2008). Convenient general synthesis of amidines. Retrieved from [Link]

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  • MDPI. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Amidino-4-aminopyridine

[1]

Executive Summary

This guide outlines the mandatory disposal and handling protocols for 3-Amidino-4-aminopyridine (and structurally related aminopyridines).[1] Due to the pharmacophore's ability to block potassium channels, this compound must be treated as a neurotoxic high-potency compound .

While 4-Aminopyridine is explicitly listed as an acutely hazardous waste (RCRA P008) by the US EPA, 3-Amidino-4-aminopyridine is a functionalized derivative.[1] Operational Directive: Unless specific testing proves otherwise, you must manage this substance with the same rigor as P-listed acutely hazardous waste to ensure personnel safety and regulatory compliance.

Part 1: Chemical Hazard & Stability Profile

Understanding the why behind the disposal method is critical for compliance. The aminopyridine core is stable and highly water-soluble, meaning it poses a significant leaching risk if disposed of improperly.

Physicochemical Data for Disposal Logic
PropertyCharacteristicOperational Implication
Toxicity Class Neurotoxin (K+ Channel Blocker)Zero-Skin-Contact policy.[1] Dust inhalation is a critical vector.
Physical State Solid (Crystalline Powder)High static potential; requires anti-static weighing tools.[1]
Solubility High (Water/Alcohols)Do not dispose of down drains.[1] Rapid aquatic bioavailability.
Reactivity Basic (Amidine/Amine groups)Incompatible with strong acids (exothermic) and oxidizers.[1]
Flash Point >200°C (Predicted)Not essentially flammable, but releases toxic NOx fumes in fire.[1]
The Mechanism of Hazard

The 3-amidino and 4-amino substituents facilitate strong binding to neuronal potassium channels.[1] Improper disposal (e.g., trash, drain) risks contaminating local water tables where the compound can persist, posing neurotoxic risks to wildlife and potential re-entry into the water supply.

Part 2: Waste Characterization & RCRA Compliance

Regulatory Classification (US Focus)[1]
  • RCRA Status: While 3-Amidino-4-aminopyridine may not have a unique P-list entry (unlike its parent 4-AP, CAS 504-24-5, P008), it must be characterized under 40 CFR § 262.11 .[1]

  • Designation: Treat as Hazardous Waste .

  • Characteristic Codes:

    • D001 (Ignitable) - Only if dissolved in flammable solvents (MeOH/EtOH).[1]

    • Toxic - Due to LD50 values of analogs often falling <50 mg/kg.

Directive: Do not mix with non-hazardous waste. Segregate as "Toxic Organic Waste."

Part 3: Step-by-Step Disposal Workflows

The "Self-Validating" Handling System

Before disposal, you must validate your containment.

  • PPE Verification: Double nitrile gloves (0.11mm min), lab coat, and ANSI-rated goggles. Use a fume hood.

  • Quenching (Not Recommended): Chemical deactivation in the lab is discouraged due to the stability of the pyridine ring and potential for generating unknown toxic byproducts. Incineration is the only validated destruction method.

Workflow Visualization

The following diagram illustrates the decision logic for segregating this waste stream.

DisposalWorkflowStartWaste Generation:3-Amidino-4-aminopyridineStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder, Contaminated PPE)StateCheck->SolidWasteDry Solid/DebrisLiquidWasteLiquid Waste(Mother Liquor, Rinsate)StateCheck->LiquidWasteSolution/SuspensionSolidContainerContainer:Wide-Mouth HDPE Jar(Double Bagged)SolidWaste->SolidContainerPlace in Secondary ContainmentLiquidContainerContainer:Glass/HDPE Bottle(Vented Cap if reacting)LiquidWaste->LiquidContainerDo NOT overfill (>90%)LabelingLabeling:'Hazardous Waste - Toxic'List ConstituentsSolidContainer->LabelingLiquidContainer->LabelingSegregationSegregation:Store away from Acidsand OxidizersLabeling->SegregationDisposalFinal Disposal:High-Temp Incineration(EHS/Vendor Pickup)Segregation->Disposal

Caption: Figure 1. Decision matrix for segregating and packaging aminopyridine waste streams to ensure compliance with hazardous waste regulations.

Detailed Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
  • Collection: Collect all weigh boats, contaminated gloves, and paper towels used during handling.

  • Primary Containment: Place waste into a clear, 6-mil polyethylene bag. Twist and tape the neck of the bag to seal.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE (High-Density Polyethylene) drum or jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-Amidino-4-aminopyridine, solid debris."[1]

    • Hazard Checkbox: Toxic.[2][3][4]

Protocol B: Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the solvent (e.g., Methanol, DMSO) is compatible with the waste container (HDPE is generally safe; use glass for halogenated solvents).

  • pH Check: If the solution is acidic (from a reaction workup), neutralize to pH 6-9 before adding to the organic waste container to prevent heat generation or polymerization in the drum.

  • Transfer: Use a funnel to prevent drips. Do not fill >90% to allow for thermal expansion.

  • Labeling:

    • Constituents: "Methanol (95%), 3-Amidino-4-aminopyridine (5%)."[1]

    • Hazard Checkbox: Flammable (if solvent is), Toxic.

Part 4: Emergency Procedures (Spill Management)

In the event of a spill, speed is secondary to safety. The dust is the primary vector for acute toxicity.

  • Evacuate & Isolate: Clear the immediate area (15 ft radius). Post "Do Not Enter" signage.

  • PPE Upgrade: If the spill is >1g of powder, upgrade to a P100 respirator or PAPR to prevent inhalation of dust.

  • Containment (Solid):

    • Do NOT dry sweep (generates dust).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the damp material into a waste bag.

  • Containment (Liquid):

    • Absorb with vermiculite or commercial spill pads.

    • Do not use bleach immediately (potential reaction with amines); use simple soap/water for final surface cleaning.

  • Decontamination: Wipe all surfaces with 10% acetic acid (to solubilize and lift the base) followed by water. Dispose of all cleanup materials as hazardous waste (Protocol A).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1727, 4-Aminopyridine. (Accessed 2023).[5] Available at: [Link]

    • Context: Establishes the baseline toxicity and physical properties of the aminopyridine class.
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Accessed 2023).[5] Available at: [Link]

    • Context: Regulatory framework for P-listing and characteristic waste determin
  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: 4-Aminopyridine. Available at: [Link]

    • Context: Provides exposure limits and emergency response d
  • Context: Reference for handling protocols of structurally similar high-nitrogen pyridine bases.

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amidino-4-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with great innovation comes the profound responsibility of ensuring the safety of the researchers and scientists who are at the forefront of these discoveries. This guide provides an in-depth, procedural framework for the safe handling of 3-Amidino-4-aminopyridine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to be self-validating systems, grounded in established safety principles for handling potent aminopyridine compounds.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of a robust safety protocol. Based on data from related aminopyridine compounds, 3-Amidino-4-aminopyridine should be treated as a highly hazardous substance.

Key Potential Hazards:

  • Acute Toxicity: Aminopyridines can be fatal if swallowed and toxic in contact with skin or if inhaled.[3][4][5][6]

  • Skin Corrosion/Irritation: May cause severe skin burns and irritation.[3][4][6]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[3][4][6]

  • Systemic Effects: Exposure can lead to central nervous system effects such as dizziness, headache, and in severe cases, unconsciousness or coma.[3]

Hazard Classification (Presumed)GHS Hazard Statement
Acute Oral ToxicityH300: Fatal if swallowed[3]
Acute Dermal ToxicityH311: Toxic in contact with skin[3][6]
Acute Inhalation ToxicityH331: Toxic if inhaled[3]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[3]
Environmental HazardH411: Toxic to aquatic life with long lasting effects[3]

Personal Protective Equipment (PPE) Selection and Use

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific handling procedures and the potential for exposure. The following is a tiered approach to PPE selection for handling 3-Amidino-4-aminopyridine.

Respiratory Protection

Due to the risk of toxicity upon inhalation, respiratory protection is mandatory when handling powdered 3-Amidino-4-aminopyridine or when there is a potential for aerosol generation.

  • Minimum Requirement: A NIOSH-approved N95 respirator is recommended for handling small quantities in a well-ventilated area.[7]

  • For Higher Risk Procedures: For tasks with a higher potential for aerosolization, such as weighing large quantities or preparing concentrated solutions, a full-face or half-mask air-purifying respirator with appropriate cartridges should be used.[8]

Eye and Face Protection

Given the potential for severe eye damage, robust eye and face protection is non-negotiable.

  • Mandatory: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[2][4]

  • Enhanced Protection: A face shield worn over chemical safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.

Skin and Body Protection

Preventing skin contact is critical due to the high dermal toxicity of aminopyridines.

  • Laboratory Coat: A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, poly-coated gown should be worn.[7]

  • Gloves: Double gloving with chemically resistant gloves is mandatory. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's specifications for resistance to aminopyridine compounds. Change gloves frequently and immediately if they become contaminated.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 3-Amidino-4-aminopyridine start Start: Assess Handling Procedure handling_solid Handling Solid Compound? start->handling_solid weighing Weighing or Transferring? handling_solid->weighing Yes in_solution Working with Solution? handling_solid->in_solution No ppe_level_2 Enhanced PPE: - Standard PPE + - Face Shield - N95 Respirator weighing->ppe_level_2 Small Quantity ppe_level_3 Maximum Protection: - Enhanced PPE + - Full-face Respirator - Disposable Poly-coated Gown weighing->ppe_level_3 Large Quantity ppe_level_1 Standard PPE: - Chemical Safety Goggles - Chemically Resistant Lab Coat - Double Nitrile Gloves in_solution->ppe_level_1 Low Risk of Splash/Aerosol in_solution->ppe_level_2 Potential for Aerosolization end Proceed with Caution ppe_level_1->end ppe_level_2->end ppe_level_3->end

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

A comprehensive safety strategy extends beyond PPE to include detailed operational and disposal protocols.

Safe Handling Protocol
  • Preparation:

    • Always work in a designated area, preferably within a certified chemical fume hood.[2][3]

    • Ensure that a safety shower and eyewash station are readily accessible.[4]

    • Assemble all necessary equipment and reagents before starting work to minimize movement and potential for spills.

  • Weighing and Transfer:

    • When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure.

    • Use a spatula for transfers and avoid creating dust.[3]

    • Close the container tightly immediately after use.[4][5]

  • Dissolution:

    • Add the solid to the solvent slowly to avoid splashing.

    • If heating is required, do so in a controlled manner with appropriate shielding.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.[4][6]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill Management

A clear and practiced spill response plan is essential.

Spill_Response_Plan Spill Response Plan for 3-Amidino-4-aminopyridine spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify ppe Don Appropriate PPE (Minimum: Enhanced PPE) notify->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Carefully Collect Spill Material into a Labeled Waste Container contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Chemical Waste decontaminate->dispose report Complete an Incident Report dispose->report

Caption: Step-by-step spill response plan.

Waste Disposal

All waste contaminated with 3-Amidino-4-aminopyridine must be treated as hazardous waste.

  • Segregation:

    • Collect all solid waste, including contaminated gloves, wipes, and disposable lab coats, in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("3-Amidino-4-aminopyridine"), and the associated hazards (e.g., "Toxic").

  • Disposal:

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[3][4][5] Do not pour any waste down the drain.[5][6]

By adhering to these rigorous safety protocols, researchers can confidently advance their work while upholding the highest standards of laboratory safety.

References

  • Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]

  • Sdfine. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 3- Aminopyridine Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.